molecular formula C3H5ClO2 B1360038 Methoxyacetyl chloride CAS No. 38870-89-2

Methoxyacetyl chloride

Cat. No.: B1360038
CAS No.: 38870-89-2
M. Wt: 108.52 g/mol
InChI Key: JJKWHOSQTYYFAE-UHFFFAOYSA-N
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Description

Methoxyacetyl chloride is a useful research compound. Its molecular formula is C3H5ClO2 and its molecular weight is 108.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82321. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyacetyl chloride
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InChI

InChI=1S/C3H5ClO2/c1-6-2-3(4)5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKWHOSQTYYFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075238
Record name Acetyl chloride, methoxy-
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Molecular Weight

108.52 g/mol
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CAS No.

38870-89-2
Record name Methoxyacetyl chloride
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Record name Methoxyacetyl chloride
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Record name 38870-89-2
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Record name Acetyl chloride, methoxy-
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Record name Methoxyacetyl chloride
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Record name METHOXYACETYL CHLORIDE
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Foundational & Exploratory

A Technical Guide to Methoxyacetyl Chloride: Properties, Reactivity, and Applications for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of methoxyacetyl chloride (CAS No: 38870-89-2), a highly versatile and reactive acylating agent. This compound is a crucial building block in modern organic synthesis, particularly valued in the development of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the potent electrophilicity of its acyl chloride moiety, which is modulated by the adjacent methoxy group.[3][4] This document will detail its fundamental chemical properties, synthesis, core reactivity, key applications, and critical safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid characterized by a pungent odor typical of acyl chlorides.[1][5] It is a moisture-sensitive compound that reacts with water and other protic solvents.[6][7] Its physical properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Table 1: Physicochemical Properties and Identifiers of this compound

Property Value Source(s)
CAS Number 38870-89-2 [8]
Molecular Formula C₃H₅ClO₂ [8]
Molecular Weight 108.52 g/mol
Appearance Clear colorless to yellow liquid [1][7]
Boiling Point 112-113 °C (lit.) [1]
Density 1.187 g/mL at 25 °C (lit.) [1]
Refractive Index (n20/D) 1.419 (lit.) [1]
Melting Point < -40 °C [9][10]
Flash Point 28 °C / 82.4 °F [6]
Solubility Miscible with acetone, ether, chloroform, carbon tetrachloride. Reacts with water. [1][9]

| Synonyms | 2-Methoxyacetyl chloride, Methoxyacetic acid chloride |[8] |

Synthesis of this compound

The most common and reliable laboratory-scale synthesis involves the reaction of methoxyacetic acid with a chlorinating agent. Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is often the reagent of choice due to its efficacy and the formation of gaseous byproducts (CO, CO₂) that are easily removed, simplifying purification.[1] Thionyl chloride or phosgene can also be employed for this transformation.[1][11]

Experimental Protocol: Synthesis from Methoxyacetic Acid

This protocol describes a validated method for preparing this compound using oxalyl chloride. The causality for using DMF as a catalyst lies in its reaction with the chlorinating agent to form the Vilsmeier reagent ([Me₂N=CHCl]Cl), which is the active electrophilic species that reacts with the carboxylic acid.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl and CO gases produced). Ensure the entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Charge the flask with methoxyacetic acid (1.0 eq) dissolved in an anhydrous solvent such as dichloromethane (DCM).[1]

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (a few drops) to the solution.[1]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction.

  • Slow Addition of Oxalyl Chloride: Add oxalyl chloride (1.3 eq) dropwise via the dropping funnel to the cooled solution.[1] Vigorous gas evolution will be observed. The slow addition rate is a critical control point to prevent thermal runaway.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight to ensure the reaction goes to completion.[1]

  • Workup and Purification: Carefully remove the solvent and excess oxalyl chloride by rotary evaporation. The crude residue is then purified by fractional distillation under reduced pressure to afford pure this compound as a clear liquid.[1]

Visualization: Synthesis Workflow

G cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_workup Purification MA Methoxyacetic Acid in Anhydrous DCM Add 1. Add DMF to Acid 2. Cool to 0 °C MA->Add OC Oxalyl Chloride SlowAdd 3. Add Oxalyl Chloride Dropwise OC->SlowAdd DMF DMF (Catalyst) DMF->Add Add->SlowAdd Stir 4. Stir Overnight at Room Temp. SlowAdd->Stir Evap 5. Rotary Evaporation Stir->Evap Distill 6. Fractional Distillation (Reduced Pressure) Evap->Distill Product This compound Distill->Product

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution .[4] This reaction proceeds via a tetrahedral intermediate, which subsequently collapses to expel the chloride ion, a very good leaving group.[4] This predictable reactivity makes it a reliable reagent for introducing the methoxyacetyl group into a wide range of molecules.

Visualization: General Mechanism of Nucleophilic Acyl Substitution

Caption: General mechanism for nucleophilic acyl substitution.

Reaction with Alcohols (Esterification)

This compound reacts vigorously with alcohols to form the corresponding methoxyacetate esters.[12] The reaction is often performed at low temperatures in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[13] The base prevents the protonation of the alcohol, ensuring it remains a potent nucleophile.

Protocol: General Procedure for O-acylation of an Alcohol

  • Dissolve the alcohol (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add this compound (1.05 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purify the crude product via column chromatography or distillation.

Reaction with Amines (Amidation)

The reaction with primary or secondary amines is typically very rapid and exothermic, yielding N-substituted methoxyacetamides.[14] Due to the high nucleophilicity of amines, these reactions often proceed to completion quickly, even at low temperatures. Two equivalents of the amine are sometimes used—one as the nucleophile and the second to neutralize the generated HCl. Alternatively, an auxiliary base like pyridine can be used.[14]

Protocol: General Procedure for N-acylation of an Amine

  • Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise. A white precipitate of the amine hydrochloride salt will typically form.[14]

  • Stir the reaction at 0 °C to room temperature until completion is confirmed by an appropriate analytical method.

  • Perform an aqueous workup by washing with dilute acid (to remove excess amine), followed by saturated aqueous NaHCO₃ (to remove any remaining acid), and finally brine.

  • Dry the organic phase, concentrate, and purify the resulting amide, typically by recrystallization or column chromatography.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a cornerstone intermediate for synthesizing a wide array of commercially important molecules. Its ability to introduce the methoxyacetyl moiety is leveraged to modulate the solubility, metabolic stability, and biological activity of target compounds.

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs, including the antihypertensive cilazapril and the anti-inflammatory carprofen.[3] It is also used in the synthesis of β-lactam antibiotics.[10]

  • Agrochemicals: In the agrochemical sector, it is a building block for herbicides (e.g., mesotrione), insecticides (e.g., chlorfenapyr), and fungicides.[2][3][11]

  • Specialty Chemicals: It is also employed in the production of dyes, pigments, and in the post-synthetic modification of materials like metal-organic frameworks (MOFs).[10]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its handling demands a thorough understanding of its reactivity and toxicity.

Table 2: GHS Hazard Classifications

Hazard Class GHS Code Description Source(s)
Flammable liquids H226 Flammable liquid and vapor (Category 3) [8][15]
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage (Category 1B) [8][15]
Acute Toxicity, Inhalation H331 Toxic if inhaled [8][9]

| Specific target organ toxicity | H335 | May cause respiratory irritation |[8][15] |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors.[6] Ensure an eyewash station and safety shower are immediately accessible.[6]

  • PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and tightly fitting safety goggles along with a face shield.[9]

  • Safe Practices: Use non-sparking tools and ground/bond containers during transfer to prevent static discharge.[15] Handle under an inert atmosphere (nitrogen or argon) due to its moisture sensitivity.[6]

Storage
  • Conditions: Store in a cool, dry, well-ventilated, and locked area designated for flammable and corrosive liquids.[9][15] The recommended storage temperature is 2-8°C.[16]

  • Container: Keep the container tightly closed and sealed upright to prevent leakage.[9] Storage under a nitrogen blanket is recommended to prevent hydrolysis from atmospheric moisture.[6]

  • Incompatibilities: Store away from incompatible materials such as strong bases, alcohols, oxidizing agents, and water.[6][17]

First Aid and Spill Management
  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] If inhaled, move the victim to fresh air and obtain medical help.[9] Do not induce vomiting if swallowed.[9]

  • Spills: In the event of a spill, evacuate the area. Remove all ignition sources. Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6][9]

Decomposition

Hazardous decomposition products resulting from combustion or hydrolysis include carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride (HCl) gas.[6][17]

Spectroscopic Data

Characterization of this compound and its reaction products relies on standard spectroscopic techniques. Reference spectra are available from authoritative databases.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption for the C=O stretch of the acyl chloride, typically around 1800 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can be used for structural confirmation.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show two characteristic signals: a singlet for the methoxy protons (CH₃O-) and a singlet for the methylene protons (-CH₂-). ¹³C NMR will show signals for the carbonyl carbon, the methylene carbon, and the methoxy carbon.

Authoritative spectral data can be accessed through the NIST Chemistry WebBook.[18][19]

References

Methoxyacetyl Chloride (CAS 38870-89-2): A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Reagent

Methoxyacetyl chloride, with the CAS number 38870-89-2, is a highly valuable and versatile reagent in modern organic synthesis.[1][2] Structurally, it is a simple acyl chloride bearing a methoxy group on the alpha-carbon. This unique combination of a reactive acylating agent and a coordinating ether moiety imparts a distinct reactivity profile, making it an indispensable building block in the synthesis of a wide array of complex molecules, ranging from life-saving pharmaceuticals to advanced agrochemicals and specialized dyes.[1][2][3] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, with a focus on practical, field-proven insights for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective and safe use in the laboratory. This compound is a clear, colorless to yellow liquid that is highly reactive and sensitive to moisture.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 38870-89-2--INVALID-LINK--[5]
Molecular Formula C₃H₅ClO₂--INVALID-LINK--[5]
Molecular Weight 108.52 g/mol --INVALID-LINK--[5]
Appearance Clear colorless to yellow liquid--INVALID-LINK--[1]
Boiling Point 112-113 °C (lit.)--INVALID-LINK--[1]
Density 1.187 g/mL at 25 °C (lit.)--INVALID-LINK--[1]
Refractive Index (n20/D) 1.419 (lit.)--INVALID-LINK--[1]
Flash Point 28 °C--INVALID-LINK--[6]
Solubility Miscible with acetone, ether, carbon tetrachloride, and chloroform. Reacts with water.--INVALID-LINK--[4]
Spectroscopic Data: A Fingerprint of the Molecule

The following data provides the characteristic spectroscopic signature of this compound, which is crucial for reaction monitoring and product confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is simple and characteristic. The methoxy protons (CH₃O-) typically appear as a singlet at approximately 3.4 ppm. The methylene protons (-OCH₂CO-) appear as a singlet at around 4.1 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will show three distinct signals. The methoxy carbon (CH₃O-) resonates at approximately 59 ppm. The methylene carbon (-OCH₂CO-) appears further downfield at around 72 ppm. The carbonyl carbon (-COCl) is the most deshielded, appearing in the range of 170-175 ppm.[7][8][9]

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically found in the region of 1780-1815 cm⁻¹. The C-O-C ether linkage will show a strong stretching vibration in the 1100-1150 cm⁻¹ region.[10][11]

  • MS (Mass Spectrometry): In electron ionization mass spectrometry, the molecular ion peak (M⁺) at m/z 108 (for ³⁵Cl) and 110 (for ³⁷Cl) may be observed. Common fragmentation patterns include the loss of a chlorine radical to form the methoxyacetyl cation [CH₃OCH₂CO]⁺ at m/z 73, and the characteristic acylium ion fragment [CH₃OCH₂]⁺ at m/z 45, which is often the base peak.[2][5][12][13]

Synthesis and Purification: From Carboxylic Acid to Acyl Chloride

The most common and industrially viable methods for the preparation of this compound start from methoxyacetic acid. The choice of chlorinating agent is critical and influences the reaction conditions and work-up procedure.

Method 1: Synthesis using Oxalyl Chloride

This is a widely used laboratory-scale method that proceeds under mild conditions and produces gaseous byproducts, simplifying purification.

G cluster_reactants Reactants cluster_products Products methoxyacetic_acid Methoxyacetic Acid intermediate Vilsmeier-Haack Intermediate methoxyacetic_acid->intermediate Reacts with oxalyl_chloride Oxalyl Chloride oxalyl_chloride->intermediate dmf DMF (catalyst) dmf->intermediate dcm DCM (solvent) methoxyacetyl_chloride This compound intermediate->methoxyacetyl_chloride Decomposes co CO (gas) intermediate->co co2 CO₂ (gas) intermediate->co2 hcl HCl (gas) intermediate->hcl

Caption: Synthesis of this compound using Oxalyl Chloride.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of methoxyacetic acid (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, a few drops).[1]

  • Addition of Oxalyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add oxalyl chloride (1.3 eq.) dropwise to the stirred solution.[1]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, HCl).[1]

  • Work-up and Purification: Carefully remove the solvent and excess oxalyl chloride by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.[1]

Causality Insight: The use of a catalytic amount of DMF is crucial as it reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the active chlorinating species. This method is preferred in a laboratory setting due to its high yield and the ease of removing the gaseous byproducts.

Method 2: Industrial Scale Synthesis using Phosgene

For larger-scale production, phosgene is often the chlorinating agent of choice due to its lower cost. However, this method requires specialized equipment and stringent safety precautions due to the extreme toxicity of phosgene.

Step-by-Step Protocol:

  • Reaction Setup: In a closed reaction vessel, a mixture of methoxyacetic acid (1.0 eq.), a catalytic amount of DMF, and a solvent such as chloroform is heated to 60-70°C.[14]

  • Addition of Phosgene: A solution of phosgene is then added to the heated mixture under vigorous stirring over 3-4 hours.[14]

  • Reaction Completion and Work-up: The mixture is kept at temperature for an additional 1-2 hours to ensure complete reaction. After cooling, the top gas is passed through absorption towers for neutralization. The remaining liquid is filtered and distilled, first at atmospheric pressure to remove lower-boiling fractions, followed by vacuum distillation to isolate the pure this compound.[14]

Trustworthiness Note: This industrial process is designed as a self-validating system by incorporating post-reaction gas scrubbing to handle toxic byproducts, ensuring both safety and environmental compliance.

Reactivity and Mechanistic Pathways

This compound's reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Acylation of Amines to Form Amides

The reaction with primary and secondary amines is typically rapid and exothermic, yielding N-substituted methoxyacetamides. These amides are common structural motifs in many biologically active compounds.

G methoxyacetyl_chloride Methoxyacetyl Chloride tetrahedral_intermediate Tetrahedral Intermediate methoxyacetyl_chloride->tetrahedral_intermediate Nucleophilic Attack amine Primary or Secondary Amine (R₂NH) amine->tetrahedral_intermediate base Base (e.g., Pyridine, Et₃N) hcl_salt Base·HCl Salt base->hcl_salt Neutralizes HCl amide N-substituted Methoxyacetamide tetrahedral_intermediate->amide Elimination of Cl⁻ cluster_reactants Reactants cluster_products Product N-(2,6-dimethylphenyl)\n-DL-alanine methyl ester N-(2,6-dimethylphenyl) -DL-alanine methyl ester Metalaxyl Metalaxyl N-(2,6-dimethylphenyl)\n-DL-alanine methyl ester->Metalaxyl Acylation This compound This compound This compound->Metalaxyl

References

Methoxyacetyl Chloride (CAS: 38870-89-2): A Comprehensive Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of methoxyacetyl chloride (C₃H₅ClO₂), a pivotal acylating reagent in modern organic synthesis. With a molecular weight of 108.52 g/mol , this reactive intermediate is indispensable in the development of active pharmaceutical ingredients (APIs), advanced agrochemicals, and specialty dyes. This document consolidates critical data on its physicochemical properties, synthesis protocols, chemical reactivity, analytical characterization, and comprehensive safety procedures. Designed for researchers, chemists, and drug development professionals, this guide offers field-proven insights and validated methodologies to ensure safe and effective utilization of this compound in both laboratory and industrial settings.

Section 1: Core Physicochemical Properties and Identification

This compound is a clear, colorless to yellow liquid known for its pungent odor and high reactivity, primarily due to the electrophilic acyl chloride moiety.[1] It is sensitive to moisture and reacts with water.[2][3] Accurate identification and understanding its physical properties are foundational for its application.

Table 1: Chemical Identifiers and Properties of this compound

Identifier Value Source(s)
Molecular Weight 108.52 g/mol [4][5][6]
Molecular Formula C₃H₅ClO₂ [1][5][6]
CAS Number 38870-89-2 [1][5][7]
IUPAC Name 2-methoxyacetyl chloride [6]
Synonyms Methoxyacetic acid chloride [5][7][8]
InChI Key JJKWHOSQTYYFAE-UHFFFAOYSA-N [2][6]
SMILES COCC(=O)Cl [6]
EC Number 254-169-2 [8][9]

| Beilstein/REAXYS No. | 1740244 |[10] |

Table 2: Physical and Chemical Properties of this compound

Property Value Source(s)
Appearance Clear colorless to yellow liquid [1][2]
Boiling Point 112-113 °C (lit.) [1][4][11]
Melting Point < -40 °C [4][9][11]
Density 1.187 g/mL at 25 °C (lit.) [1][7][11]
Refractive Index (n20/D) 1.419 (lit.) [1][2]
Flash Point 28 - 28.9 °C (82.4 - 84 °F) [8][9][12]
Solubility Miscible with acetone, ether, chloroform, carbon tetrachloride. Reacts with water. [1][2]

| Vapor Pressure | 21.7 mmHg at 25°C |[8] |

Section 2: Synthesis and Mechanistic Insights

The most prevalent and reliable method for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, methoxyacetic acid. This transformation is typically achieved using reagents like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

The use of oxalyl chloride is often preferred in a laboratory setting due to the clean nature of the reaction; the byproducts, carbon dioxide and carbon monoxide, are gaseous and easily removed. The DMF catalyst functions by forming a Vilsmeier reagent intermediate with the chlorinating agent, which is a more potent acylating agent and accelerates the reaction.

Diagram 1: Laboratory Synthesis Workflow

MA Methoxyacetic Acid in Dichloromethane Reactor Reaction Vessel (0°C to RT, Overnight) MA->Reactor OC Oxalyl Chloride + cat. DMF OC->Reactor Add dropwise at 0°C Evaporation Rotary Evaporation (Solvent Removal) Reactor->Evaporation Stir overnight at RT Distillation Vacuum Distillation (Purification) Evaporation->Distillation Crude Residue Product This compound (>90% Yield) Distillation->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis from Methoxyacetic Acid

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • Methoxyacetic acid (1.0 eq)

  • Oxalyl chloride (1.3 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF, catalytic amount, ~1-2 drops)

  • Reaction flask, dropping funnel, condenser, magnetic stirrer

  • Rotary evaporator and vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methoxyacetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add a catalytic amount of DMF (a few drops). Slowly add oxalyl chloride (1.3 eq) dropwise from the dropping funnel to the stirred solution. Control the addition rate to manage gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.

  • Work-up: Carefully remove the solvent and excess oxalyl chloride by rotary evaporation. Causality Note: This step must be performed in a well-ventilated fume hood as the vapors are corrosive and toxic.

  • Purification: Purify the resulting crude residue by vacuum distillation to yield this compound as a clear liquid.[1]

Section 3: Chemical Reactivity and Core Applications

This compound's utility stems from the high reactivity of the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity makes it an excellent methoxyacetylating agent.[10]

Diagram 2: General Methoxyacetylation Reaction

MAC CH₃-O-CH₂-C(=O)-Cl This compound Product CH₃-O-CH₂-C(=O)-Nu-R Methoxyacetylated Product MAC:f0->Product:f0 Nucleophilic Acyl Substitution Nuc R-Nu-H Nucleophile (e.g., Amine, Alcohol) Nuc:f0->Product:f0 HCl H-Cl

Caption: this compound as a versatile acylating agent.

Key Applications:

  • Pharmaceutical Synthesis: this compound is a crucial building block for numerous Active Pharmaceutical Ingredients (APIs).[13][14] Its ability to introduce the methoxyacetyl group allows for precise molecular engineering, which can enhance the efficacy, solubility, and safety profiles of drug candidates.[13]

  • Agrochemical Development: It serves as a key intermediate in the production of modern fungicides and herbicides.[14][15] Notable examples include the synthesis of Metalaxyl and Oxadixyl, where the methoxyacetyl moiety is integral to their biological activity.[15]

  • Dye and Specialty Chemical Production: The compound is also employed in the synthesis of dyes and other specialty chemicals, contributing functionality and color to various materials.[1][2][15]

Section 4: Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques provide a distinct fingerprint for the molecule.

Table 3: Spectroscopic Data for this compound

Technique Expected Signature Source(s)
Mass Spec (EI) Molecular Ion (M⁺): Not always observed. Key Fragments: m/z 45 [C₂H₅O]⁺ (base peak), m/z 15 [CH₃]⁺, m/z 29 [CHO]⁺, m/z 42 [C₂H₂O]⁺. [6][16]
IR Spectroscopy Strong, sharp C=O stretch (acyl chloride) approx. 1795-1815 cm⁻¹. C-O-C ether stretches approx. 1100-1150 cm⁻¹. [9][17]
¹H NMR (CDCl₃) Singlet ~3.5 ppm (3H, -OCH₃). Singlet ~4.2 ppm (2H, -OCH₂CO-). [9] (Predicted)

| ¹³C NMR (CDCl₃) | Methoxy carbon (-OCH₃) ~60 ppm. Methylene carbon (-CH₂-) ~75 ppm. Carbonyl carbon (-C=O) ~170 ppm. |[9] (Predicted) |

Note: NMR chemical shifts are predictions and can vary based on solvent and instrument.

Section 5: Safety, Handling, and Storage

This compound is a hazardous chemical that demands strict adherence to safety protocols. It is flammable, corrosive, and causes severe skin and eye damage.[6][7] Inhalation may be toxic and can cause respiratory irritation.[6]

Table 4: GHS Hazard and Precautionary Statements

Category Code Description Source(s)
Hazard H226 Flammable liquid and vapor [6][18]
H314 Causes severe skin burns and eye damage [6][18]
H331 Toxic if inhaled [6]
H335 May cause respiratory irritation [6][18]
Precautionary P210 Keep away from heat/sparks/open flames/hot surfaces. No smoking. [18]
P260 Do not breathe dust/fume/gas/mist/vapors/spray. [18]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [18]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [18][19]
P310 Immediately call a POISON CENTER or doctor/physician. [19]

| | P403+P233| Store in a well-ventilated place. Keep container tightly closed. |[18] |

Experimental Protocol 2: Safe Handling and Storage

Trustworthiness: This protocol is a self-validating system designed to minimize exposure and prevent accidents.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to control vapor exposure. Ensure an eyewash station and safety shower are immediately accessible.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for integrity before each use.[18]

    • Eye Protection: Tightly fitting safety goggles and a face shield.[18]

    • Body Protection: A flame-retardant lab coat and closed-toe shoes.[18]

  • Handling: Use spark-proof tools and ground/bond containers and receiving equipment to prevent static discharge.[3][18] Open containers carefully as pressure may develop. The material is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen) for reactions requiring anhydrous conditions.[3][19]

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[18][19] The recommended storage temperature is 2-8 °C.[2] Keep containers tightly sealed and upright to prevent leakage.[19]

  • Incompatibilities: Store separately from water, alcohols, strong bases, and oxidizing agents to prevent violent reactions.[19][20]

Diagram 3: Spill Response Flowchart

Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Personnel Spill->Evacuate Ignition Remove All Ignition Sources Evacuate->Ignition Ventilate Ensure Maximum Ventilation (Fume Hood On High) Ignition->Ventilate PPE Don Appropriate PPE (Respirator, Full Protection) Ventilate->PPE Contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Dry Sand) PPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Dispose Place in Sealed Container for Hazardous Waste Disposal Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Emergency response procedure for a this compound spill.

Conclusion

This compound is a high-value, versatile chemical reagent with profound importance in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for synthetic chemists. However, its hazardous nature necessitates a thorough understanding and rigorous implementation of safety protocols. This guide provides the foundational knowledge and practical methodologies required for its proficient and safe application in a professional research and development environment.

References

Methoxyacetyl Chloride: A Versatile Acylating Agent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining a Key Synthetic Building Block

Methoxyacetyl chloride, systematically known by its IUPAC name 2-methoxyacetyl chloride , is a reactive acyl chloride that has carved a significant niche in the landscape of organic synthesis.[1] Its utility is particularly pronounced in the development of complex molecules within the pharmaceutical and agrochemical industries.[2][3] This guide provides an in-depth exploration of this compound, from its fundamental properties to its practical applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its reactivity and provide detailed protocols to illustrate its role as a powerful synthetic tool.

Core Chemical and Physical Identity

A comprehensive understanding of a reagent begins with its fundamental properties. This compound is a colorless to yellow liquid, a characteristic that, along with its other physical and chemical identifiers, is crucial for its proper handling and application in synthesis.[4][5]

PropertyValueSource(s)
IUPAC Name 2-methoxyacetyl chloride[1]
Synonyms Methoxyacetic acid chloride, alpha-methoxyacetyl chloride, Acetyl chloride, methoxy-[1][6]
CAS Number 38870-89-2[1]
Molecular Formula C₃H₅ClO₂[1]
Molecular Weight 108.52 g/mol [1]
Boiling Point 112-113 °C[4][5]
Density 1.187 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.419[4][5]

The Chemistry of Acylation: Understanding this compound's Reactivity

The synthetic utility of this compound is rooted in its reactivity as an acylating agent. The electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl oxygen creates a highly electrophilic carbonyl carbon. This makes it susceptible to nucleophilic attack, initiating a nucleophilic acyl substitution reaction. This two-step addition-elimination mechanism is the cornerstone of its synthetic applications.[7]

The general mechanism can be visualized as follows:

Caption: Generalized mechanism of nucleophilic acyl substitution.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of a diverse array of commercially significant molecules. Its ability to introduce the methoxyacetyl group is pivotal in tailoring the biological activity and properties of the target compounds.

Synthesis of the Fungicide Metalaxyl

A prime example of its application in the agrochemical sector is in the production of Metalaxyl, a systemic fungicide.[3][8] The synthesis involves the acylation of 2-(2,6-dimethylphenyl)alanine methyl ester with this compound.[2]

Metalaxyl_Synthesis AlanineEster 2-(2,6-dimethylphenyl) alanine methyl ester Metalaxyl Metalaxyl AlanineEster->Metalaxyl MethoxyacetylChloride Methoxyacetyl Chloride MethoxyacetylChloride->Metalaxyl

Caption: Synthetic route to Metalaxyl via acylation.

A detailed, field-proven protocol for this synthesis is as follows:

Experimental Protocol: Synthesis of Metalaxyl

  • Materials:

    • 2-(2,6-dimethylphenyl)alanine methyl ester

    • This compound

    • Triethylamine

    • 4-Dimethylaminopyridine (DMAP) (catalyst)

    • Toluene (solvent)

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve 2-(2,6-dimethylphenyl)alanine methyl ester (0.1 mole), DMAP (0.005 mole), and triethylamine (0.1 mole) in toluene (50 mL).

    • With stirring at room temperature, slowly add this compound (0.11 mole) dropwise. The addition should be controlled to maintain the reaction temperature below 45 °C.

    • After the addition is complete, continue stirring the reaction mixture for 2 hours.

    • Upon completion, wash the reaction mixture with water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and concentrate under reduced pressure to yield Metalaxyl.[2]

Causality Behind Experimental Choices:

  • Triethylamine: This tertiary amine base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the acylation reaction.[9] Its presence drives the reaction equilibrium towards the product side.

  • 4-Dimethylaminopyridine (DMAP): DMAP acts as a highly effective acylation catalyst.[4] It reacts with this compound to form a more reactive N-acylpyridinium intermediate, which then readily transfers the methoxyacetyl group to the amine.[1][5] This catalytic cycle significantly accelerates the reaction rate.

  • Toluene: This non-polar aprotic solvent is chosen for its ability to dissolve the reactants and for its suitable boiling point, allowing for controlled reaction temperatures.

  • Temperature Control: Maintaining the temperature below 45 °C is important to prevent potential side reactions and decomposition of the product.

Synthesis of β-Lactams

In the pharmaceutical realm, this compound is a key reagent in the Staudinger synthesis of β-lactams, which form the core structure of many antibiotic drugs.[1][10] This reaction involves the [2+2] cycloaddition of a ketene (generated in situ from this compound) and an imine.[11]

Staudinger_Synthesis MethoxyacetylChloride Methoxyacetyl Chloride Ketene Methoxyketene (in situ) MethoxyacetylChloride->Ketene Triethylamine Triethylamine Triethylamine->Ketene Dehydrohalogenation Imine Imine BetaLactam β-Lactam Imine->BetaLactam [2+2] Cycloaddition Ketene->BetaLactam

Caption: The Staudinger synthesis of β-lactams.

Experimental Protocol: Microwave-Assisted Synthesis of cis-β-Lactams

  • Materials:

    • Chiral imine (1 mmol)

    • This compound (1.1 mmol)

    • Triethylamine (1.2 mmol)

    • Dichloromethane (CH₂Cl₂)

    • Microwave reactor

  • Procedure:

    • In a microwave-safe reaction vessel, dissolve the chiral imine in dichloromethane (5 mL).

    • Add triethylamine to the solution.

    • Slowly add this compound to the mixture.

    • Seal the vessel and subject it to microwave irradiation for 2-5 minutes at a controlled temperature.

    • After the reaction is complete, cool the reaction mixture.

    • Isolate and purify the product using standard techniques such as extraction and column chromatography to yield the optically pure cis-β-lactam.[4]

Causality Behind Experimental Choices:

  • Triethylamine: In the Staudinger synthesis, triethylamine's primary role is to dehydrohalogenate this compound to generate the highly reactive methoxyketene intermediate in situ.[12]

  • Dichloromethane: This is a common solvent for this reaction due to its ability to dissolve the reactants and its relatively low boiling point, which is suitable for microwave-assisted synthesis.

  • Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction rate, often leading to cleaner reactions and higher yields in shorter timeframes compared to conventional heating methods.[4]

Safety and Handling

This compound is a flammable and corrosive liquid that is sensitive to moisture.[1][5] It causes severe skin burns and eye damage and may be toxic if inhaled.[1] Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[10] It should be stored in a cool, dry place away from sources of ignition.[5]

Conclusion: A Cornerstone of Modern Synthesis

This compound has established itself as an indispensable reagent for synthetic chemists, particularly in the fields of drug discovery and agrochemical development. Its high reactivity, governed by the principles of nucleophilic acyl substitution, allows for the efficient introduction of the methoxyacetyl moiety, a key structural feature in numerous bioactive molecules. A thorough understanding of its properties, reaction mechanisms, and the rationale behind experimental protocols, as outlined in this guide, is paramount for its safe and effective utilization in the laboratory. As the demand for novel and complex chemical entities continues to grow, the importance of versatile building blocks like this compound will undoubtedly endure.

References

Methoxyacetyl Chloride: A Comprehensive Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methoxyacetyl chloride (CAS: 38870-89-2) is a critical acylating agent extensively utilized in the synthesis of high-value compounds within the pharmaceutical, agrochemical, and dye industries.[1][2][3] Its utility as a precursor for complex molecules, including the synthesis of β-lactams and various active pharmaceutical ingredients (APIs), is well-documented.[3][4][5] The molecule features a highly reactive acyl chloride functional group appended to a methoxy ether backbone, creating a bifunctional reagent that drives its synthetic versatility.

A thorough understanding of the solubility and reactivity of this compound in organic solvents is not merely a matter of procedural convenience; it is fundamental to achieving desired reaction outcomes, ensuring process safety, and optimizing purification protocols. The choice of solvent dictates reaction kinetics, influences side-product formation, and is paramount for controlling the exothermic nature of its reactions. This guide provides a detailed examination of the solubility characteristics of this compound, offering field-proven insights into solvent selection, handling, and experimental determination.

Core Physicochemical Properties

The physical properties of this compound govern its behavior in a laboratory and industrial setting. It is a colorless to pale yellow liquid characterized by a pungent odor typical of acyl chlorides.[1][2] Its volatility and flammability necessitate careful handling, as detailed in the safety sections of this guide.

PropertyValueReference(s)
Molecular Formula C₃H₅ClO₂[1][6][7]
Molecular Weight 108.52 g/mol [6][7]
Appearance Clear colorless to pale yellow liquid[2][8][9][10]
Density 1.187 g/mL at 25 °C[8][9][10]
Boiling Point 112-113 °C[6][8][9][10]
Melting Point < -40 °C[6][9][11]
Flash Point 28 °C (82.4 - 84 °F)[6][8][9][12]
Refractive Index (n20/D) 1.419[8][9][10]

Solubility Profile: A Tale of Miscibility and Reactivity

The solubility of this compound is dictated by the principle of "like dissolves like," but with the critical caveat of its high reactivity.[13] Its polarity, stemming from the ether and acyl chloride groups, allows for miscibility with a range of common organic solvents. However, for practical applications, a distinction must be made between simple dissolution and reactive decomposition.

Qualitative Solubility and Solvent Compatibility

The following table summarizes the solubility behavior of this compound. It is crucial to select aprotic solvents to avoid chemical degradation of the reagent.

Solvent ClassSpecific SolventsSolubility/BehaviorCausality and Field Insights
Halogenated Dichloromethane, Chloroform, Carbon TetrachlorideMiscible / SolubleExcellent Choice: These solvents are inert and aprotic, providing a stable medium for reactions. Dichloromethane is a preferred solvent for acylation reactions due to its volatility, which simplifies product work-up.[1][8][9][11][14]
Ethers Diethyl ether, Tetrahydrofuran (THF)MiscibleGood Choice: Ethers are common aprotic solvents for acylation. However, exercise caution with THF, which can contain peroxide impurities and water. Always use freshly distilled or inhibitor-free, anhydrous grades.[1][8][9][11]
Ketones AcetoneMiscibleUse with Caution: While miscible, acetone can undergo self-condensation under basic conditions, which are often employed in acylation reactions. Furthermore, enolizable ketones can potentially react with the acyl chloride. It is generally less preferred than halogenated solvents.[8][9][11][14]
Aromatic Hydrocarbons Benzene, TolueneSolubleGood Choice: These non-polar, aprotic solvents are suitable for many applications, particularly Friedel-Crafts type acylation reactions where they can also serve as a reagent.[5][8]
Protic Solvents Water, Alcohols (e.g., Methanol, Ethanol)Reacts Vigorously Unsuitable - Avoid: The acyl chloride group undergoes rapid and exothermic hydrolysis with water to form methoxyacetic acid and HCl.[1][8] It reacts with alcohols to form the corresponding ester. This is not a solubility limitation but a chemical incompatibility.
The Critical Role of Moisture Sensitivity

This compound is highly sensitive to moisture.[8][9][11] Any ingress of water into the storage container or reaction vessel will lead to hydrolysis, decreasing the purity of the reagent and generating corrosive hydrochloric acid. This reactivity underscores the necessity of using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket) for both storage and reactions.

Experimental Protocol: Determination of Solubility

While qualitative data is available, quantitative solubility (e.g., in g/100 mL) in a novel solvent system often requires experimental determination. The following protocol provides a self-validating system for accurate measurement.

Pre-Protocol Safety Assessment

Hazard Analysis: this compound is flammable, corrosive, and causes severe burns.[7][15] All operations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, inspected before use), tightly fitting safety goggles, and a flame-resistant lab coat.[15][16]

Step-by-Step Methodology
  • Solvent Preparation: Dispense a precise volume (e.g., 5.0 mL) of the anhydrous test solvent into a dry, tared glass vial equipped with a magnetic stir bar.

  • Temperature Control: Place the vial in a water or oil bath set to a constant, recorded temperature (e.g., 25 °C).

  • Initial Solute Addition: Add a small, pre-weighed amount of this compound to the solvent. It is crucial to start with an amount expected to dissolve completely.

  • Equilibration: Seal the vial (to prevent evaporation and moisture ingress) and stir the mixture until the solute is fully dissolved.

  • Incremental Addition: Continue adding small, accurately weighed increments of this compound. After each addition, allow the system to stir for a sufficient period (e.g., 10-15 minutes) to ensure equilibrium is reached.

  • Saturation Point Determination: The saturation point is reached when a small portion of the added this compound fails to dissolve after prolonged stirring (e.g., >30 minutes). The solution will appear persistently cloudy or have visible undissolved droplets.

  • Calculation: Calculate the total mass of this compound added to the known volume of solvent. Express the solubility in g/100 mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_titration Titration & Saturation cluster_analysis Analysis A 1. Add known volume of anhydrous solvent to tared vial B 2. Equilibrate solvent to constant temperature (e.g., 25°C) A->B C 3. Add small, weighed increment of this compound B->C D 4. Stir until fully dissolved C->D E 5. Solute Dissolved? D->E E->C Yes F 6. Saturation Point Reached: Visible undissolved solute persists E->F No G 7. Calculate total mass of solute added to the known solvent volume F->G H 8. Express solubility as g/100mL or mol/L G->H

Caption: Workflow for determining the solubility of this compound.

Safety, Handling, and Storage: A Mandate for Diligence

The high reactivity of this compound necessitates stringent safety protocols. Adherence to these guidelines is non-negotiable for ensuring personnel safety and experimental integrity.

Hazard Summary
  • Flammability: Flammable liquid and vapor.[7][15] Keep away from heat, sparks, open flames, and other ignition sources.[12][15][17] Use explosion-proof equipment.[12]

  • Corrosivity: Causes severe skin burns and eye damage.[7][15] Avoid all direct contact.

  • Toxicity: May cause respiratory irritation.[7][15] Operations must be performed in a well-ventilated area, preferably a chemical fume hood.[12][15][16]

  • Reactivity: Reacts with water, alcohols, bases, and oxidizing agents.[8][18]

Safe Handling and Storage Logic

The required handling procedures are a direct consequence of the compound's intrinsic properties.

G cluster_property Intrinsic Properties cluster_action Required Actions & Protocols P1 Flammable Liquid (H226) A1 Store in cool, dry, ventilated area (2-8°C recommended) P1->A1 A2 Use non-sparking tools & explosion-proof equipment P1->A2 P2 Corrosive / Causes Burns (H314) A3 Wear full PPE: Gloves, Goggles, Lab Coat P2->A3 P3 Moisture Sensitive P3->A1 A5 Keep container tightly closed under inert gas (e.g., N₂) P3->A5 A6 Store away from incompatible materials (water, bases, alcohols) P3->A6 P4 Respiratory Irritant (H335) A4 Handle in chemical fume hood P4->A4

Caption: Relationship between hazards of this compound and handling protocols.

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place, often between 2-8°C.[8][10][16] The material should be stored away from incompatible substances such as strong bases, alcohols, and oxidizing agents.[18]

Conclusion

This compound is a versatile reagent whose effective use is critically dependent on the appropriate choice of solvent. It is miscible with a wide array of common aprotic organic solvents, including halogenated hydrocarbons, ethers, and aromatic hydrocarbons. This broad compatibility provides chemists with significant flexibility in designing synthetic routes. However, its high reactivity, particularly with protic substances like water and alcohols, demands a rigorous approach to handling and solvent selection. The use of anhydrous solvents under an inert atmosphere is essential to prevent degradation and ensure the success of any chemical transformation involving this potent acylating agent. By understanding the principles and following the protocols outlined in this guide, researchers can safely and effectively harness the synthetic power of this compound.

References

A Senior Application Scientist's Guide to the Stability and Storage of Methoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the stability, storage, and handling of methoxyacetyl chloride (CAS: 38870-89-2). As a crucial acylating agent and intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its reactivity is paramount for ensuring experimental success, maintaining reagent integrity, and guaranteeing laboratory safety.[1][2][3] This document moves beyond standard safety data sheets to explain the chemical principles that dictate the recommended protocols.

Core Chemical & Physical Properties

This compound is a flammable, corrosive, and moisture-sensitive liquid.[4][5][6] Its physical properties are foundational to its handling and storage requirements. A summary of these characteristics is presented below.

PropertyValueSource(s)
Molecular Formula C₃H₅ClO₂[7]
Molecular Weight 108.52 g/mol [5]
Appearance Clear, colorless to pale yellow liquid[1][2]
Odor Pungent[8]
Boiling Point 112-113 °C[1][2][9][10]
Density 1.187 g/mL at 25 °C[1][2][9][10]
Flash Point 28 - 35 °C (closed cup)[5][9]
Solubility Miscible with acetone, ether, chloroform, and carbon tetrachloride.[1][2][9][11] Reacts with water.[8][12]

Chemical Stability and Reactivity Profile

The utility of this compound as a potent acylating agent is derived from its inherent reactivity.[1][8] This same reactivity makes it susceptible to degradation if not handled and stored correctly.

The Primary Instability Factor: Hydrolysis

The most significant factor affecting the stability of this compound is its extreme sensitivity to moisture.[5][6] The acyl chloride functional group reacts readily with water, including atmospheric humidity, in an exothermic hydrolysis reaction.

This reaction degrades the starting material into methoxyacetic acid and corrosive hydrogen chloride (HCl) gas.[9] The generation of HCl not only reduces the purity and efficacy of the reagent but can also lead to pressure buildup in sealed containers and corrode metallic equipment.[5][6]

Hydrolysis cluster_products Degradation Products MAC This compound (C₃H₅ClO₂) MAA Methoxyacetic Acid (C₃H₆O₃) MAC->MAA Reacts with H2O Water (H₂O) H2O->MAA HCl Hydrogen Chloride (HCl)

Caption: Hydrolysis of this compound.

Incompatible Materials and Hazardous Reactions

Beyond water, several classes of chemicals are incompatible with this compound and must be avoided to prevent dangerous reactions.

  • Alcohols, Amines, and Strong Bases: These nucleophilic compounds will react vigorously, forming esters, amides, or salts, respectively.[6][9] These reactions are often highly exothermic.

  • Oxidizing Agents: Contact with strong oxidizing agents can lead to a violent reaction.[9]

  • Metals: In the presence of moisture, the generated HCl can react with certain metals, potentially leading to the formation of flammable hydrogen gas.[5][6]

Thermal and Photolytic Stability

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[5] It must be kept away from heat, sparks, open flames, and other ignition sources.[4][5][6][9] While specific data on photolytic decomposition is limited, general best practices for reactive reagents include protection from direct light exposure.[5][6]

Hazardous Decomposition Products

Under fire conditions, thermal decomposition of this compound will produce highly toxic and corrosive gases, including hydrogen chloride, carbon oxides (CO, CO₂), and potentially phosgene.[5][6][9] This necessitates the use of a self-contained breathing apparatus for firefighting personnel.[5][9]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system; it is the most effective way to ensure the reagent's purity and reactivity are preserved for the duration of its shelf life.

Optimal Storage Conditions

The primary goals of proper storage are to exclude moisture and maintain a low temperature to minimize degradation.

ParameterRecommendationRationaleSource(s)
Temperature 2–8 °CSlows the rate of potential decomposition reactions.[1][9][10]
Atmosphere Dry, inert gas (e.g., Nitrogen, Argon)Prevents contact with atmospheric moisture, the primary degradation pathway.[5]
Location Well-ventilated, approved flammables cabinetEnsures safety in case of leaks and complies with fire safety regulations.[4][5][9]
Container Tightly sealed original container.Prevents moisture ingress and leaks. Opened containers must be carefully resealed.[4][5][9]
Logical Workflow for Storage and Handling

The following decision tree outlines the critical steps from receiving a new bottle to its routine use, ensuring integrity at each stage.

StorageWorkflow start New Bottle Received inspect Inspect Seal Is it intact? start->inspect store Store at 2-8°C in Flammables Cabinet inspect->store Yes reject Quarantine & Contact Supplier inspect->reject No use Ready for First Use store->use inert Work in Fume Hood Under Inert Atmosphere (N₂ or Ar) use->inert aliquot Use Dry Syringe/Cannula for Transfer inert->aliquot reseal Reseal Tightly, Purge Headspace with Inert Gas, Wrap with Parafilm aliquot->reseal re_store Return to 2-8°C Storage Immediately reseal->re_store

Caption: Decision workflow for this compound storage.

Protocol for Aliquoting from a Sure/Seal™ Style Bottle

This protocol ensures the transfer of the reagent without compromising the integrity of the bulk material.

  • Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas.

  • Inert Atmosphere: Place the bottle in a fume hood and establish a positive pressure of inert gas (Nitrogen or Argon) via a needle connected to a gas bubbler.

  • Puncture: Using a clean, dry syringe needle, puncture the septum of the bottle cap.

  • Withdrawal: Withdraw the required volume of this compound. The positive pressure in the bottle will facilitate this process.

  • Dispensing: Dispense the reagent immediately into the reaction vessel, which should also be under an inert atmosphere.

  • Resealing: Remove the syringe and inert gas needles. To ensure a long-term seal, wrap the cap and neck of the bottle with laboratory sealing film (e.g., Parafilm®).

  • Storage: Immediately return the bottle to the designated 2-8 °C refrigerated storage.[9]

Assessing Reagent Quality

For critical applications in drug development, verifying the quality of the acylating agent before use can prevent the loss of valuable starting materials.

Visual Inspection
  • Clarity: The liquid should be clear.[1][2] Any haziness or precipitate may indicate hydrolysis or contamination.

  • Color: The reagent is typically colorless to pale yellow.[1][2] A significant darkening could suggest decomposition.

  • Fuming: Upon opening (or if the seal is compromised), the reagent may fume upon contact with moist air due to the formation of HCl gas. While expected, excessive fuming from a sealed bottle may indicate a poor seal.

Experimental Protocol: Small-Scale Reaction Test

A simple functional test provides the highest confidence in the reagent's reactivity. This protocol validates the reagent by reacting it with a simple nucleophile and analyzing the outcome.

Objective: To confirm the acylating capability of this compound by forming a known ester, benzyl methoxyacetate.

Materials:

  • This compound (test sample)

  • Benzyl alcohol (analytical grade, dry)

  • Triethylamine (Et₃N, distilled and dry)

  • Dichloromethane (DCM, anhydrous)

  • Thin-Layer Chromatography (TLC) plate (silica gel), stain (e.g., potassium permanganate), and chamber

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Setup: In a dry, 10 mL round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (e.g., 50 mg, 1 equivalent) and triethylamine (1.1 equivalents) in 2 mL of anhydrous DCM.

  • Addition: While stirring the solution at 0 °C (ice bath), add the this compound to be tested (1.1 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 15 minutes.

  • TLC Analysis: Spot the crude reaction mixture on a TLC plate alongside a spot of the starting benzyl alcohol.

  • Elution & Visualization: Develop the TLC plate in an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). Visualize the plate using a suitable stain.

  • Interpretation:

    • Successful Acylation (High-Quality Reagent): The TLC will show the complete or near-complete consumption of the benzyl alcohol spot and the appearance of a new, less polar spot corresponding to the product, benzyl methoxyacetate.

    • Failed Acylation (Degraded Reagent): The TLC will show predominantly unreacted benzyl alcohol, indicating the this compound was no longer reactive.

This self-validating check ensures that the reagent is fit for purpose before its commitment to a large-scale or precious synthesis.

References

Methoxyketene via Dehydrochlorination of Methoxyacetyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the generation of methoxyketene from its precursor, methoxyacetyl chloride. Moving beyond a simple recitation of steps, this document delves into the underlying principles, causality of experimental choices, and the practical considerations necessary for the successful in-situ generation and application of this highly reactive yet synthetically valuable intermediate.

Introduction: The Synthetic Utility of Methoxyketene

Ketenes, characterized by the R₂C=C=O functional group, are a class of highly reactive organic compounds.[1] Their synthetic utility lies in their ability to readily undergo cycloaddition reactions, particularly with imines to form β-lactams (the core structural motif of penicillin and related antibiotics), and with alkenes and aldehydes. Methoxyketene, with its electron-donating methoxy group, exhibits modified reactivity compared to its parent ketene, making it a valuable reagent for the introduction of the methoxyacetyl moiety in complex molecule synthesis. Due to their inherent instability, ketenes like methoxyketene are almost exclusively generated in situ for immediate consumption in a subsequent reaction.[1]

The Precursor: this compound

A thorough understanding of the starting material is paramount for a successful and safe synthesis. This compound (CH₃OCH₂COCl) is the primary precursor for the generation of methoxyketene.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 38870-89-2[2]
Molecular Formula C₃H₅ClO₂[2]
Molecular Weight 108.52 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 112-113 °C[2]
Density 1.187 g/mL at 25 °C[2]
Refractive Index n20/D 1.419[2]
Handling and Safety Considerations

This compound is a corrosive, flammable, and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. It is classified as a flammable liquid and causes severe skin burns and eye damage.[2] Inhalation may be toxic and cause respiratory irritation.[2]

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[1] Recommended storage temperature is 2-8°C.[2]

Generation of Methoxyketene: The Dehydrochlorination Approach

The most common and practical method for generating monosubstituted ketenes, such as methoxyketene, is the dehydrochlorination of the corresponding acyl chloride.[1] This reaction involves the elimination of a molecule of hydrogen chloride (HCl) using a non-nucleophilic base.

The Underlying Mechanism

The reaction proceeds via an E2-like elimination mechanism. A hindered, non-nucleophilic tertiary amine, typically triethylamine (Et₃N), acts as a base to abstract the acidic α-proton (the proton on the carbon adjacent to the carbonyl group) of this compound. This concerted process leads to the formation of a carbon-carbon double bond and the expulsion of the chloride ion. The triethylamine is protonated to form triethylammonium chloride, which often precipitates from the reaction mixture.

G cluster_reactants Reactants cluster_intermediates Transition State cluster_products Products Methoxyacetyl_Chloride Methoxyacetyl Chloride Transition_State [Transition State] Methoxyacetyl_Chloride->Transition_State Base abstracts α-proton Triethylamine Triethylamine (Base) Triethylamine->Transition_State Methoxyketene Methoxyketene Transition_State->Methoxyketene Elimination of HCl Triethylammonium_Chloride Triethylammonium Chloride (Salt) Transition_State->Triethylammonium_Chloride

Caption: Dehydrochlorination of this compound.

Causality in Experimental Design

The choice of reagents and reaction conditions is critical for the successful generation of methoxyketene and for minimizing side reactions.

  • Choice of Base: Triethylamine is a commonly used base due to its sufficient basicity to deprotonate the α-carbon and its steric hindrance, which minimizes its nucleophilic attack on the acyl chloride. A less hindered amine could lead to the formation of an amide byproduct.

  • Solvent Selection: Anhydrous, non-protic solvents such as diethyl ether, tetrahydrofuran (THF), or dichloromethane (DCM) are essential to prevent the highly reactive ketene from being quenched by protic sources (e.g., water, alcohols).

  • Temperature Control: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the exothermicity of the reaction and to prevent the dimerization or polymerization of the unstable methoxyketene.

  • In-Situ Generation: Due to its high reactivity and instability, methoxyketene is generated in the presence of a "trapping" agent, the substrate with which it is intended to react. This ensures that the ketene is consumed as it is formed, maximizing the yield of the desired product.

Experimental Protocol: In-Situ Generation and Trapping of Methoxyketene

The following is a generalized, field-proven protocol for the in-situ generation of methoxyketene and its subsequent trapping, for instance, in a [2+2] cycloaddition with an imine to form a β-lactam. Note: This protocol should be adapted based on the specific reactivity of the trapping agent and the desired product.

Materials and Reagents
ReagentMolar Mass ( g/mol )PurityNotes
This compound108.52≥97%Moisture sensitive
Triethylamine101.19≥99%, distilledStore over KOH
Trapping Agent (e.g., Imine)VariesHighAnhydrous
Anhydrous Solvent (e.g., DCM)-AnhydrousStore over molecular sieves
Step-by-Step Methodology
  • Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a thermometer. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Setup: Dissolve the imine (1.0 equivalent) in anhydrous dichloromethane and add it to the reaction flask. Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice-water bath).

  • Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution of the imine.

  • Precursor Solution: In the dropping funnel, prepare a solution of this compound (1.05 equivalents) in anhydrous dichloromethane.

  • Slow Addition: Add the this compound solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains constant. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TCM) or Liquid Chromatography-Mass Spectrometry (LC-MS) if a suitable chromophore is present.

  • Quenching and Work-up: Once the reaction is deemed complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

G cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble flame-dried glassware under inert atmosphere Add_Imine 2. Add imine and anhydrous solvent Setup->Add_Imine Cool 3. Cool to -78°C or 0°C Add_Imine->Cool Add_Base 4. Add triethylamine Cool->Add_Base Add_Precursor 5. Add this compound solution dropwise Add_Base->Add_Precursor Stir 6. Stir and monitor reaction Add_Precursor->Stir Quench 7. Quench with sat. aq. NH4Cl Stir->Quench Extract 8. Extract with organic solvent Quench->Extract Dry 9. Dry and concentrate Extract->Dry Purify 10. Purify product Dry->Purify

Caption: Experimental workflow for methoxyketene generation.

Characterization of Methoxyketene

Direct characterization of methoxyketene is challenging due to its high reactivity. Spectroscopic data is typically obtained at low temperatures in an inert matrix or by generating the ketene in an NMR tube at low temperature and acquiring the spectrum immediately.

  • Infrared (IR) Spectroscopy: Ketenes exhibit a characteristic strong absorption band for the C=C=O stretching vibration in the range of 2100-2150 cm⁻¹. This is a key diagnostic peak to confirm the formation of the ketene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR (¹H NMR) spectrum of methoxyketene would be expected to show a singlet for the methoxy protons (CH₃O-) and a singlet for the ketene proton (=CH-). The carbon NMR (¹³C NMR) would also show characteristic shifts for the ketene carbons.

Due to the transient nature of methoxyketene, obtaining and citing specific, universally accepted spectroscopic data is difficult. Characterization is most often inferred from the structure of the trapped product.

Applications in Drug Development and Organic Synthesis

The primary application of methoxyketene in drug development is the synthesis of β-lactam antibiotics through the Staudinger cycloaddition. The methoxy group can be a key pharmacophoric element or a handle for further functionalization. Beyond β-lactams, methoxyketene can be used to synthesize a variety of compounds, including esters (by trapping with alcohols) and amides (by trapping with amines), which are ubiquitous in pharmaceuticals and other fine chemicals.

Conclusion

The dehydrochlorination of this compound is a reliable and efficient method for the in-situ generation of methoxyketene. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and strict adherence to safety protocols are essential for the successful application of this versatile synthetic intermediate. The ability to generate and trap methoxyketene opens up a wide range of possibilities for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug discovery and development.

References

The Genesis of a Core Reagent: An In-depth Technical Guide to Methoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxyacetyl chloride (CH₃OCH₂COCl), a seemingly simple acyl chloride, stands as a cornerstone reagent in modern synthetic chemistry. Its strategic importance is underscored by its integral role as a key building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive exploration of the discovery, history, chemical properties, and synthesis of this compound. It offers a detailed examination of its reaction mechanisms and its pivotal applications in the production of high-value commercial products, supported by detailed experimental protocols and mechanistic diagrams. This document is intended to serve as an authoritative resource for researchers, scientists, and professionals in drug development and process chemistry, offering both historical context and practical, field-proven insights.

Introduction: The Strategic Importance of the Methoxyacetyl Moiety

In the vast landscape of organic synthesis, the introduction of specific functional groups is a critical determinant of a molecule's ultimate biological activity and physicochemical properties. The methoxyacetyl group, delivered by its highly reactive acyl chloride, is a prime example of a small, yet profoundly impactful, structural motif. The presence of the methoxy group can significantly influence a molecule's conformation, solubility, and metabolic stability, often leading to enhanced therapeutic efficacy or improved performance as an agrochemical.[1][2] this compound, as the premier reagent for installing this moiety, has become an indispensable tool in the synthetic chemist's arsenal.[3][4] Its versatility is demonstrated in its application across diverse fields, from the creation of life-saving antifungal medications to the development of potent fungicides that protect our global food supply.[3][4][5]

A Historical Perspective: The Emergence of a Key Reagent

The precise moment of the first synthesis of this compound is not memorialized in a singular, celebrated discovery. Instead, its emergence is intrinsically linked to the foundational advancements in organic chemistry during the 19th and early 20th centuries. The story of this compound begins not with the chloride itself, but with its precursor, methoxyacetic acid.

The Genesis of Methoxyacetic Acid: The Williamson Ether Synthesis

The pathway to methoxyacetic acid was paved by the groundbreaking work of English chemist Alexander Williamson in 1850 on the synthesis of ethers.[5][6][7][8] The Williamson ether synthesis , a robust and versatile Sₙ2 reaction, involves the reaction of an alkoxide with a primary alkyl halide.[5][6][9] This fundamental reaction provided the logical framework for the synthesis of methoxyacetic acid from sodium chloroacetate and sodium methoxide. Early patented methods from the mid-20th century describe reacting monochloroacetic acid with methanol in an autoclave, and later, more refined processes utilized sodium methylate with monochloroacetic acid.[10]

Diagram 1: The Williamson Ether Synthesis of Methoxyacetic Acid

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis for Methoxyacetic Acid NaOCH3 Sodium Methoxide (CH₃ONa) Intermediate NaOCH3->Intermediate Sₙ2 Reaction ClCH2COONa Sodium Chloroacetate (ClCH₂COONa) ClCH2COONa->Intermediate Product Sodium Methoxyacetate (CH₃OCH₂COONa) Intermediate->Product NaCl Sodium Chloride (NaCl) Intermediate->NaCl +

The Evolution of Acyl Chloride Synthesis

With a viable route to methoxyacetic acid established, the subsequent challenge was its conversion to the more reactive acyl chloride. The development of general methods for this transformation was a significant focus of late 19th and early 20th-century organic chemistry. Several key reagents emerged, which remain staples in modern synthesis:

  • Phosphorus Pentachloride (PCl₅): A solid reagent that reacts with carboxylic acids to produce the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride gas.[11][12]

  • Phosphorus Trichloride (PCl₃): A liquid reagent that provides a less vigorous reaction, yielding the acyl chloride and phosphorous acid (H₃PO₃).[11][12]

  • Thionyl Chloride (SOCl₂): A particularly useful liquid reagent as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, simplifying product purification.[11][12][13]

The availability of these robust and reliable methods for converting carboxylic acids to acyl chlorides made the synthesis of this compound a routine and accessible transformation for synthetic chemists.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a pungent odor.[8] It is highly reactive and moisture-sensitive, readily hydrolyzing in the presence of water to form methoxyacetic acid and hydrochloric acid. It is miscible with many common organic solvents, including acetone, ether, chloroform, and dichloromethane.[6][8]

PropertyValue
CAS Number 38870-89-2
Molecular Formula C₃H₅ClO₂
Molecular Weight 108.52 g/mol
Boiling Point 112-113 °C
Density 1.187 g/mL at 25 °C
Refractive Index n20/D 1.419

Synthesis of this compound: A Standard Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the reaction of methoxyacetic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis from Methoxyacetic Acid and Oxalyl Chloride

This protocol is adapted from established literature and provides a high-yielding synthesis of this compound.[14]

Materials:

  • Methoxyacetic acid

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

  • To a solution of methoxyacetic acid in anhydrous dichloromethane at 0 °C, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent and excess oxalyl chloride by rotary evaporation.

  • Purify the crude product by distillation under reduced pressure to afford pure this compound.

Diagram 2: Synthesis of this compound

Synthesis_MAC cluster_1 Synthesis of this compound MA Methoxyacetic Acid Reaction MA->Reaction OC Oxalyl Chloride OC->Reaction DMF DMF (catalyst) DMF->Reaction activates MAC This compound Reaction->MAC DCM, 0°C to rt Byproducts CO + CO₂ + HCl Reaction->Byproducts +

Key Applications and Reaction Mechanisms

The utility of this compound lies in its ability to readily acylate a wide range of nucleophiles, including amines, alcohols, and arenes. This reactivity has been harnessed in the synthesis of numerous commercially important products.

Agrochemicals: The Synthesis of Metalaxyl

Metalaxyl is a systemic fungicide widely used to control diseases caused by oomycetes, such as downy mildew and late blight.[15] Its synthesis involves the N-acylation of a substituted aniline intermediate with this compound.[2][15]

Reaction Mechanism: N-Acylation in Metalaxyl Synthesis

The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion and deprotonation to yield the final amide product, metalaxyl.

Diagram 3: N-Acylation in Metalaxyl Synthesis

Metalaxyl_Synthesis cluster_2 Synthesis of Metalaxyl via N-Acylation Aniline_Deriv N-(2,6-dimethylphenyl) -alanine methyl ester Intermediate Tetrahedral Intermediate Aniline_Deriv->Intermediate Nucleophilic Attack MAC This compound MAC->Intermediate Product Metalaxyl Intermediate->Product Elimination of Cl⁻ and Deprotonation HCl HCl Intermediate->HCl +

Pharmaceuticals

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

5.2.1. Carprofen Synthesis

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[16][17] While various synthetic routes exist, some involve the use of this compound or related reagents to introduce the acetyl moiety. In one patented synthesis, a carbazole intermediate is reacted with methanesulfonyl chloride and pyridine, followed by treatment with methanol and calcium carbonate, and subsequent hydrolysis to yield carprofen.[18] While not a direct acylation with this compound, this highlights the importance of related acetylating agents in its synthesis.

5.2.2. Fluconazole Synthesis

Fluconazole is a triazole antifungal drug used to treat a variety of fungal infections.[19] A common synthetic route to fluconazole begins with a Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride, a close structural analog of this compound, to form α-chloro-2,4-difluoroacetophenone.[19][20][21][22][23] This intermediate then undergoes a series of reactions, including nucleophilic substitution with 1,2,4-triazole, to ultimately yield fluconazole.

Reaction Mechanism: Friedel-Crafts Acylation in Fluconazole Synthesis

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), chloroacetyl chloride forms a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1,3-difluorobenzene in an electrophilic aromatic substitution reaction.

Diagram 4: Friedel-Crafts Acylation in Fluconazole Synthesis

Fluconazole_FC_Acylation cluster_3 Friedel-Crafts Acylation for Fluconazole Intermediate DFB 1,3-Difluorobenzene Sigma Sigma Complex DFB->Sigma Nucleophilic Attack CAC Chloroacetyl Chloride Acylium Acylium Ion [ClCH₂CO]⁺ CAC->Acylium Activation AlCl3 AlCl₃ (catalyst) AlCl3->CAC Acylium->Sigma Product α-Chloro-2,4- difluoroacetophenone Sigma->Product Deprotonation

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is a flammable liquid and vapor, and is corrosive, causing severe skin burns and eye damage. It is also toxic if inhaled and may cause respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from sources of ignition.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound, a reagent born from the fundamental principles of organic chemistry, has proven to be a versatile and indispensable tool in modern synthesis. Its historical development, rooted in the discovery of the Williamson ether synthesis and the evolution of acylation methods, has paved the way for its widespread application. The ability to efficiently introduce the methoxyacetyl moiety has had a profound impact on the fields of agrochemicals and pharmaceuticals, enabling the large-scale production of vital products such as the fungicide metalaxyl and serving as a key precursor in the synthesis of drugs like fluconazole. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms is crucial for any researcher or scientist working in the field of synthetic organic chemistry. As the demand for novel and complex molecules continues to grow, the strategic importance of this compound is certain to endure.

References

An In-depth Technical Guide to the Theoretical Reaction Mechanisms of Methoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methoxyacetyl chloride (CH₃OCH₂COCl) is a bifunctional acyl chloride that serves as a valuable building block in organic synthesis.[1] Its reactivity is dominated by the electrophilic carbonyl carbon, characteristic of acid chlorides, but is also influenced by the presence of the α-methoxy group.[2] This guide provides a detailed exploration of the principal reaction mechanisms of this compound, grounded in theoretical studies and computational chemistry. We will dissect the causality behind its reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development. The narrative will focus on nucleophilic acyl substitution, reactions with diazomethane, and potential gas-phase rearrangements, supported by mechanistic diagrams and established protocols.

Theoretical Frameworks for Mechanistic Elucidation

Understanding the reaction pathways of this compound necessitates a blend of theoretical calculations and experimental validation.

  • Computational Chemistry: Density Functional Theory (DFT) is a cornerstone for studying these mechanisms.[3][4] It allows for the calculation of transition state geometries and activation energies, providing a quantitative picture of reaction feasibility and selectivity.[3] By modeling reactants, intermediates, transition states, and products, we can map out the entire potential energy surface of a reaction.[5]

  • Experimental Kinetics: Kinetic studies, such as measuring solvolysis rates in various solvents, provide crucial data to distinguish between mechanistic pathways, like S(N)1-like ionization versus bimolecular addition-elimination.[6][7] The Grunwald-Winstein equation is often applied to correlate solvolysis rates with solvent ionizing power and nucleophilicity, offering mechanistic insights.[8][9]

  • Structural Analysis: Gas-phase electron diffraction (GED) is an experimental technique used to determine the precise geometrical structure of molecules free from intermolecular forces, which is vital for validating the ground-state geometries used in theoretical calculations.[10][11][12]

Core Reaction Mechanisms

The reactivity of this compound, like other acyl chlorides, is primarily dictated by the highly electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.[2][13]

Nucleophilic Acyl Substitution

The most prevalent reaction pathway for this compound is nucleophilic acyl substitution.[14][15] This mechanism is not a single-step displacement but proceeds through a well-established two-step addition-elimination mechanism.[16][17]

Causality of the Mechanism:

  • Electrophilicity: The carbon atom of the carbonyl group is electron-deficient due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles.[13]

  • Tetrahedral Intermediate: The initial nucleophilic attack on the carbonyl carbon breaks the C=O pi bond, forming a transient, unstable tetrahedral intermediate.[18]

  • Leaving Group Expulsion: The tetrahedral intermediate collapses, reforming the stable C=O double bond and expelling the chloride ion, which is an excellent leaving group because it is the conjugate base of a strong acid (HCl).[19]

Workflow: Generalized Nucleophilic Acyl Substitution

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Deprotonation R This compound + Nucleophile (Nu-H) TS1 Transition State 1 R->TS1 Nucleophilic Attack on C=O Int Tetrahedral Intermediate TS1->Int TS2 Transition State 2 Int->TS2 C=O Reformation Prod_Int Protonated Product + Cl⁻ TS2->Prod_Int Cl⁻ Expulsion Final_Prod Final Product + HCl Prod_Int->Final_Prod Proton Transfer

Caption: Generalized workflow for nucleophilic acyl substitution.

This mechanism applies to a variety of nucleophiles:

  • Hydrolysis (with Water): Reacts with water to form methoxyacetic acid.[20]

  • Alcoholysis (with Alcohols): Reacts with alcohols to yield methoxyacetate esters. A weak base like pyridine is often added to neutralize the HCl byproduct.[14][19]

  • Aminolysis (with Ammonia/Amines): Reacts with ammonia, primary, or secondary amines to produce the corresponding methoxyacetamides.[14][20]

  • Reaction with Carboxylates: Reacts with carboxylate salts to form mixed anhydrides.[14]

Nucleophile (Nu-H)ProductProduct Class
H₂O (Water)CH₃OCH₂COOHCarboxylic Acid
R'-OH (Alcohol)CH₃OCH₂COOR'Ester
NH₃ (Ammonia)CH₃OCH₂CONH₂Primary Amide
R'NH₂ (Primary Amine)CH₃OCH₂CONHR'Secondary Amide
R'₂NH (Secondary Amine)CH₃OCH₂CONR'₂Tertiary Amide

Mechanistic Nuances (S(N)1 vs. Addition-Elimination): While the addition-elimination pathway is dominant, kinetic studies on similar small acyl chlorides (like acetyl chloride) in various solvents show that the mechanism can have S(N)2 or even S(N)1 character, depending on the solvent's ionizing power.[6][21] In highly ionizing, non-nucleophilic solvents, a dissociative mechanism involving an acylium ion intermediate becomes more plausible. However, for most synthetic applications, the addition-elimination model is the most accurate descriptor.[9]

Arndt-Eistert Synthesis: Homologation

A particularly important reaction for acyl chlorides is the Arndt-Eistert synthesis, which extends the carbon chain by one methylene (-CH₂-) unit, a process known as homologation.[22][23][24] This multi-step sequence is a cornerstone for synthesizing higher carboxylic acids and their derivatives, especially β-amino acids from α-amino acids.[22][24]

Causality of the Mechanism:

  • Diazoketone Formation: this compound reacts with diazomethane (CH₂N₂) in the first step. Diazomethane acts as a nucleophile, attacking the carbonyl carbon. Subsequent loss of HCl (which is neutralized by a second equivalent of diazomethane or another base) yields an α-diazoketone.[25][26]

  • Wolff Rearrangement: The key step is the Wolff rearrangement of the α-diazoketone.[23] This is typically induced thermally, photochemically, or with a metal catalyst (e.g., silver(I) oxide, Ag₂O).[24] The diazoketone loses N₂ gas to form a highly reactive carbene, which immediately rearranges (a 1,2-shift) to form a ketene intermediate.[25][27] This rearrangement proceeds with retention of the migrating group's stereochemistry.[23]

  • Nucleophilic Trapping: The highly electrophilic ketene is then trapped in situ by a nucleophile present in the reaction mixture.[24] If water is the nucleophile, the product is a homologous carboxylic acid. If an alcohol or amine is used, the corresponding ester or amide is formed.[25]

Workflow: Arndt-Eistert Synthesis

cluster_1 Step 1: Diazoketone Formation cluster_2 Step 2: Wolff Rearrangement cluster_3 Step 3: Nucleophilic Trapping start This compound diazoketone α-Diazoketone Intermediate diazomethane + 2 CH₂N₂ byproduct1 - CH₃Cl - N₂ ketene Ketene Intermediate diazoketone->ketene 1,2-Rearrangement diazoketone->ketene catalyst Ag₂O, Δ, or hν byproduct2 - N₂ product Homologated Carboxylic Acid ketene->product nucleophile + Nucleophile (H₂O)

Caption: The three key stages of the Arndt-Eistert synthesis.

Gas-Phase Elimination and the Role of the Methoxy Group

Theoretical studies on related methoxyalkyl chlorides in the gas phase reveal the potential for anchimeric assistance, or neighboring group participation, by the methoxy group.[5] While direct studies on this compound's unimolecular decomposition are less common, analogies can be drawn. For compounds like 4-methoxy-1-chlorobutane, DFT calculations show that the methoxy oxygen can assist in the departure of the chloride ion through a five-centered cyclic transition state.[5] This participation can lead to alternative products, such as cyclic ethers (e.g., tetrahydrofuran in the case of 4-methoxy-1-chlorobutane).[5]

For this compound, such participation is less geometrically favorable. However, theoretical investigations on the decomposition of chloroacetyl chloride (a close analogue) show that multiple pathways exist, including the formation of ketene and HCl, with the lowest energy barrier determining the major products.[3] The presence of the methoxy group in this compound would undoubtedly influence the energetics of these pathways, a subject ripe for further computational investigation.

Chloromethylation Agent

In specific applications, this compound can serve as a precursor to a reactive electrophile for chloromethylation. When activated by a Lewis acid like aluminum chloride hexahydrate, it can decompose to generate the CH₃OC⁺H₂ electrophile.[28] This species then participates in electrophilic aromatic substitution to chloromethylate aromatic rings, a milder alternative to traditional, harsher methods.[28] The reaction mechanism involves initial activation of the acyl chloride, decomposition, and subsequent electrophilic attack followed by proton loss.[28]

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for acyl chlorides.[14][20][25]

Protocol 1: Synthesis of an Ester via Nucleophilic Acyl Substitution
  • Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with the desired alcohol (1.0 equiv.) and a suitable anhydrous solvent (e.g., dichloromethane or THF). Pyridine (1.1 equiv.) is added as an acid scavenger.

  • Cooling: The mixture is cooled to 0 °C in an ice bath to control the exothermic reaction.

  • Addition: this compound (1.05 equiv.) is added dropwise to the stirred solution over 10-15 minutes.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Workup: The reaction mixture is diluted with diethyl ether and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude ester is then purified by column chromatography.

Protocol 2: Arndt-Eistert Homologation

Safety Note: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Diazoketone Formation: this compound (1.0 equiv.) in anhydrous diethyl ether is added slowly to a cooled (0 °C) ethereal solution of diazomethane (2.0-2.5 equiv.). The reaction is stirred at 0 °C for 1-2 hours.[25]

  • Quenching: Excess diazomethane is carefully quenched by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • Wolff Rearrangement: The crude diazoketone solution is added to a suspension of a catalyst, such as silver benzoate (0.1-0.2 equiv.), in a solvent containing the desired nucleophile (e.g., a mixture of dioxane and water).[25]

  • Heating: The mixture is heated (typically 60-80 °C) until nitrogen evolution ceases and the reaction is complete as monitored by TLC.

  • Workup and Purification: After cooling, the mixture is filtered, and the solvent is removed. The resulting crude acid (or ester/amide) is then purified using standard techniques like extraction and chromatography or crystallization.

Conclusion

The reaction mechanisms of this compound are a rich area for theoretical and experimental study. Its chemistry is primarily governed by the principles of nucleophilic acyl substitution via an addition-elimination pathway, a versatile transformation for creating a multitude of functional groups. Specialized reagents like diazomethane unlock powerful homologation capabilities through the Arndt-Eistert synthesis and its key Wolff rearrangement step. Furthermore, theoretical insights into related compounds suggest intriguing possibilities for neighboring group participation and alternative decomposition pathways under specific conditions. This guide provides a foundational understanding of these core mechanisms, empowering researchers to predict reactivity and design robust synthetic strategies.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of Methoxyacetyl Chloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxyacetyl chloride (CAS No: 38870-89-2) has emerged as a cornerstone reagent in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its high reactivity, driven by the acyl chloride functional group, makes it a powerful and versatile agent for introducing the methoxyacetyl moiety into complex molecular architectures.[2] This guide provides an in-depth exploration of its chemical properties, core reaction mechanisms, and detailed, field-tested protocols for its application in pharmaceutical development. We will delve into specific synthetic examples, including the preparation of a melatonin analog and a key intermediate relevant to the synthesis of kinase inhibitors, providing researchers with the foundational knowledge to leverage this reagent effectively and safely.

This compound: A Chemical and Reactivity Profile

This compound is a colorless to light yellow liquid widely utilized as a key intermediate in the pharmaceutical and agrochemical industries.[2][3] Its utility stems from the highly electrophilic carbonyl carbon, which is readily attacked by a variety of nucleophiles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 38870-89-2[2]
Molecular Formula C₃H₅ClO₂[2][3]
Molecular Weight 108.52 g/mol [3][4]
Appearance Clear, colorless to yellow liquid[3]
Boiling Point 112-113 °C[3][5]
Density 1.187 g/cm³ at 25 °C[3][6]
Solubility Miscible with acetone, ether, chloroform[6]

The primary reaction mechanism facilitated by this compound is nucleophilic acyl substitution . The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.[2] In pharmaceutical synthesis, its most prominent role is in the N-acylation of primary and secondary amines to form stable amide bonds, a fundamental linkage in a vast array of drug molecules.[7]

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products R_NH2 Amine (R-NH₂) Nucleophile TS Tetrahedral Intermediate R_NH2->TS Nucleophilic Attack MAC This compound Electrophile MAC->TS Amide N-Methoxyacetylated Amide TS->Amide Chloride leaving group departs HCl HCl (Byproduct) TS->HCl Proton transfer caption Fig. 1: General Mechanism of N-Acylation.

Caption: Fig. 1: General Mechanism of N-Acylation.

Core Application: Synthesis of a Melatonin Analog

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone known for regulating circadian rhythms.[8] Its synthesis involves the N-acetylation of 5-methoxytryptamine.[9] By substituting acetyl chloride with this compound, we can synthesize N-methoxyacetyl-5-methoxytryptamine, an analog with potentially novel pharmacological properties. This protocol details that synthesis.

Protocol 1: Synthesis of N-methoxyacetyl-5-methoxytryptamine

This protocol outlines the N-acylation of 5-methoxytryptamine using this compound. The reaction is performed in an aprotic solvent with a tertiary amine base to neutralize the HCl byproduct.[7]

Materials & Equipment:

  • 5-methoxytryptamine

  • This compound (>97% purity)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA), distilled

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-methoxytryptamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the acylation reaction and prevent side-product formation.[7]

  • Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise via an addition funnel over 20-30 minutes.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 10% Methanol in DCM. The disappearance of the 5-methoxytryptamine spot indicates completion.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-methoxyacetyl-5-methoxytryptamine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine & Base in Anhydrous DCM B Cool to 0 °C A->B C Add Methoxyacetyl Chloride Dropwise B->C D Stir at RT (3-6h) C->D E Monitor by TLC D->E F Aqueous Quench & Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I I H->I Final Product caption Fig. 2: Workflow for Melatonin Analog Synthesis.

Caption: Fig. 2: Workflow for Melatonin Analog Synthesis.

Application in Complex API Synthesis: A Gefitinib Intermediate Analog

Gefitinib (Iressa®) is a potent EGFR tyrosine kinase inhibitor used in cancer therapy.[10] Its synthesis involves several steps, including the formation of an amide-like linkage between a quinazoline core and a substituted aniline.[11][12] While various methods exist, this compound serves as an excellent model reagent for the N-acylation of anilines, a key transformation in the synthesis of many kinase inhibitors.

Protocol 2: N-Methoxyacetylation of 3-Chloro-4-fluoroaniline

This protocol demonstrates the acylation of a weakly nucleophilic aromatic amine, a common challenge in pharmaceutical synthesis. The conditions may require slight heating to drive the reaction to completion.

Materials & Equipment:

  • 3-Chloro-4-fluoroaniline

  • This compound (>97% purity)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine, anhydrous

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature controller

  • Standard workup and purification equipment as in Protocol 1.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-4-fluoroaniline (1.0 eq.) and anhydrous pyridine (1.5 eq.) in anhydrous THF.

  • Reagent Addition: At room temperature, add this compound (1.2 eq.) dropwise to the stirred solution. An initial exotherm may be observed.

  • Reaction: After addition, heat the reaction mixture to a gentle reflux (approx. 40-50 °C) for 4-8 hours. The higher temperature is often necessary to facilitate the acylation of less reactive anilines.

  • Monitoring: Track the consumption of the starting aniline using TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 1M HCl solution to neutralize the pyridine.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure N-(3-chloro-4-fluorophenyl)-2-methoxyacetamide.

Data Summary and Troubleshooting

Table 2: Representative Reaction Parameters

ParameterProtocol 1 (Aliphatic Amine)Protocol 2 (Aromatic Amine)Causality & Rationale
Nucleophile 5-methoxytryptamine3-chloro-4-fluoroanilineAliphatic amines are stronger nucleophiles than aromatic anilines, requiring milder conditions.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Both are suitable aprotic solvents; THF is often preferred for reactions requiring heating.[7]
Base Triethylamine (TEA)PyridinePyridine is a weaker base but also acts as a nucleophilic catalyst; often used with less reactive systems.[7]
Temperature 0 °C to Room Temp.Room Temp. to 40-50 °CCooling controls initial exotherm with reactive amines; heating is required for less reactive anilines.[7]
Typical Yield >85%70-85%Highly dependent on substrate and purification method.

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive amine (e.g., protonated).2. Deactivated this compound due to moisture.3. Insufficient temperature for weak nucleophile.1. Ensure sufficient base is present.2. Use anhydrous solvents and fresh reagent; handle under inert gas.[13]3. Gently heat the reaction mixture (as in Protocol 2).
Multiple Products on TLC 1. Di-acylation of primary amine.2. Side reactions from excess heat.1. Use a slight excess of amine or control stoichiometry carefully.2. Maintain temperature control, especially during addition.
Difficult Purification 1. Residual base (TEA/Pyridine).2. Product is highly polar.1. Perform an acidic wash (e.g., 1M HCl) during workup to remove amine bases.2. Use a more polar eluent system for chromatography (e.g., add methanol to DCM).

Critical Safety and Handling Protocols

This compound is a flammable, corrosive, and moisture-sensitive compound that requires strict handling procedures.[4][14]

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, flame-resistant impervious clothing, and chemical-resistant gloves (e.g., nitrile).[6][14]

  • Handling: Handle only in a well-ventilated chemical fume hood.[5][13] Use non-sparking tools and ground all equipment to prevent static discharge.[13][14] Keep away from heat, sparks, and open flames.[5] The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[6][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[14] Recommended storage temperature is often 2-8 °C.[6]

  • Emergency Procedures:

    • Skin/Eye Contact: Causes severe burns.[4][14] Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[14] Remove contaminated clothing.

    • Inhalation: May cause respiratory irritation.[14] Move the person to fresh air and get emergency medical help.

    • Spills: Evacuate the area. Remove all ignition sources.[6] Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[13]

References

Methoxyacetyl Chloride in Agrochemical Synthesis: A Detailed Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Methoxyacetyl Moiety in Modern Agrochemicals

In the landscape of modern crop protection, the synthesis of novel and effective agrochemicals is paramount for ensuring global food security. Methoxyacetyl chloride (CAS: 38870-89-2), a reactive acyl chloride, serves as a critical building block for a range of active ingredients, particularly within the class of phenylamide fungicides.[1][2] Its utility stems from its ability to introduce the methoxyacetyl moiety (-C(O)CH₂OCH₃) into a target molecule, a structural feature integral to the biological activity of several key fungicides. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, with a primary focus on the phenylamide class of fungicides, exemplified by the synthesis of Metalaxyl. We will delve into detailed protocols, the rationale behind experimental choices, and the underlying chemical principles that make this compound an indispensable reagent in the agrochemical industry.[3]

Core Application: Synthesis of Phenylamide Fungicides

The most prominent and well-documented application of this compound in the agrochemical sector is in the manufacture of phenylamide fungicides.[2][4] This class of fungicides is highly effective against oomycete pathogens, such as Phytophthora and Pythium species, which are responsible for devastating diseases like late blight in potatoes and tomatoes, and damping-off in a variety of seedlings.[5] Phenylamides are systemic fungicides, meaning they are absorbed and translocated within the plant, providing curative and protective action by inhibiting ribosomal RNA biosynthesis in the target pathogens.[6]

Key agrochemicals synthesized using this compound include:

  • Metalaxyl: A widely used systemic fungicide for controlling oomycete pathogens.[7]

  • Oxadixyl: Another member of the phenylamide class with a similar spectrum of activity.[8][9]

The methoxyacetyl group is a crucial component of the pharmacophore of these molecules, contributing to their specific mode of action and efficacy.

The Synthesis of Metalaxyl: A Case Study

The synthesis of Metalaxyl serves as an excellent case study to illustrate the pivotal role of this compound. The overall synthesis is a multi-step process, with the final step involving the acylation of a key intermediate, methyl N-(2,6-dimethylphenyl)-DL-alaninate, using this compound.[7][10]

Experimental Protocols

Protocol 1: Synthesis of Metalaxyl

This protocol is based on established synthetic routes and provides a detailed procedure for the laboratory-scale synthesis of Metalaxyl from methyl N-(2,6-dimethylphenyl)-DL-alaninate and this compound.[11]

Objective: To synthesize N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine methyl ester (Metalaxyl).

Materials:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (per 0.1 mol scale)
Methyl N-(2,6-dimethylphenyl)-DL-alaninate65531-99-9207.2720.7 g (0.1 mol)
This compound38870-89-2108.5211.9 g (0.11 mol)
Triethylamine (TEA)121-44-8101.1910.1 g (0.1 mol)
4-Dimethylaminopyridine (DMAP)1122-58-3122.170.61 g (0.005 mol)
Toluene (anhydrous)108-88-392.1450 mL
Diethyl ether60-29-774.12For extraction
Water (deionized)7732-18-518.02For washing

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Thermometer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, add methyl N-(2,6-dimethylphenyl)-DL-alaninate (20.7 g, 0.1 mol), 4-dimethylaminopyridine (DMAP, 0.61 g, 0.005 mol), and anhydrous toluene (50 mL).

  • Addition of Base: To the stirred solution, add triethylamine (10.1 g, 0.1 mol).

  • Acylation: Cool the mixture in an ice bath to 0-5 °C. Slowly add this compound (11.9 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes, ensuring the reaction temperature does not exceed 45 °C.[11]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude Metalaxyl.

  • Purification (Optional): The crude product can be further purified by column chromatography or distillation under reduced pressure to yield pure Metalaxyl.

Expected Yield: Approximately 80-90%.[11]

Scientific Integrity & Logic: The "Why" Behind the "How"

A robust protocol is not merely a set of instructions but a reflection of underlying chemical principles. Here, we dissect the causality behind the experimental choices in the synthesis of Metalaxyl.

The Acylation Reaction: A Nucleophilic Substitution

The core of the Metalaxyl synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the secondary amine in methyl N-(2,6-dimethylphenyl)-DL-alaninate acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The chloride ion is subsequently eliminated as a leaving group.

G cluster_0 Nucleophilic Acyl Substitution reagents Methyl N-(2,6-dimethylphenyl)-DL-alaninate + this compound intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Metalaxyl + HCl intermediate->products Chloride Elimination G MAC This compound Intermediate N-Acylpyridinium Ion (Highly Reactive) MAC->Intermediate Reacts with DMAP DMAP DMAP->Intermediate Metalaxyl Metalaxyl Intermediate->Metalaxyl Reacts with Amine Methyl N-(2,6-dimethylphenyl) -DL-alaninate Amine->Metalaxyl DMAP_regen DMAP (regenerated) Metalaxyl->DMAP_regen Releases

References

Application Notes and Protocols: A-acylation of Alcohols with Methoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Methoxyacetylation in Modern Synthesis

In the landscape of organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of elegant and efficient molecular construction. Among the myriad of protecting groups for alcohols, the methoxyacetyl group offers a unique combination of stability and facile, selective cleavage under mild conditions. This makes it an invaluable tool, particularly in the synthesis of complex molecules such as pharmaceuticals and natural products, where preserving sensitive functionalities is paramount.

The O-acylation of an alcohol with methoxyacetyl chloride is a robust and high-yielding transformation that converts a potentially reactive hydroxyl group into a stable methoxyacetate ester. This protecting group is resilient to a range of reaction conditions, yet can be readily removed, often with high selectivity in the presence of other ester functionalities. These application notes provide a comprehensive guide to the principles, protocols, and best practices for the successful O-acylation of alcohols using this compound.

Mechanistic Insights: The "Why" Behind the Protocol

The reaction between an alcohol and this compound proceeds via a nucleophilic acyl substitution mechanism.[1][2] The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves two critical roles:

  • Activation of the Nucleophile: The base deprotonates the alcohol to form a more nucleophilic alkoxide ion.

  • Scavenging of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting alcohol or the product ester, which could lead to undesired side reactions or equilibrium shifts.[1]

The reaction proceeds through a tetrahedral intermediate, which then collapses to form the ester product and a chloride ion.[2]

Safety First: Handling this compound

This compound is a flammable, corrosive, and toxic liquid that requires careful handling in a well-ventilated fume hood.[3][4][5][6] It is also moisture-sensitive and will react with water to produce hydrochloric acid.[5]

Key Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handle the reagent in a fume hood to avoid inhalation of vapors.[3][6]

  • Keep the reagent away from heat, sparks, and open flames.[5]

  • Store the reagent in a cool, dry place, away from moisture.[4]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3]

Experimental Protocol: O-Acylation of a Primary Alcohol

This protocol details a general procedure for the O-acylation of a primary alcohol with this compound.

Materials and Equipment
ReagentsEquipment
Primary AlcoholRound-bottom flask
This compoundMagnetic stirrer and stir bar
Pyridine (anhydrous)Ice bath
Dichloromethane (DCM, anhydrous)Separatory funnel
1 M Hydrochloric Acid (HCl)Rotary evaporator
Saturated Sodium Bicarbonate (NaHCO₃) solutionStandard laboratory glassware
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Reaction Setup and Procedure
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.[7]

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the cooled solution and stir for 5 minutes.

  • Addition of Acylating Agent: Add this compound (1.1 eq) dropwise to the stirred solution over a period of 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

Work-up and Purification
  • Quenching: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl solution. This will neutralize the excess pyridine.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The bicarbonate wash is essential to remove any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.

Diagrammatic Representation of the Workflow

OAcylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Dissolve Alcohol in DCM B Cool to 0 °C A->B C Add Pyridine B->C D Add this compound C->D E Warm to RT & Stir D->E F Monitor by TLC E->F G Quench with 1M HCl F->G H Extract with DCM G->H I Wash (HCl, NaHCO₃, Brine) H->I J Dry & Concentrate I->J K Purify (Column Chromatography) J->K L Pure Methoxyacetylated Alcohol K->L

Caption: Experimental workflow for the O-acylation of alcohols.

Deprotection of the Methoxyacetyl Group

The methoxyacetyl group can be readily cleaved under basic conditions, such as treatment with potassium carbonate in methanol. This mild deprotection strategy is a key advantage, as it is often compatible with other protecting groups that are sensitive to acidic or hydrogenolytic conditions.[9][10][11]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm the reaction mixture.
Inactive reagents due to moisture.Use freshly distilled or anhydrous solvents and reagents.
Low Yield Loss of product during work-up.Ensure proper phase separation and minimize the number of transfers.
Side reactions due to excess heat.Maintain a low temperature during the addition of this compound.
Formation of Byproducts Presence of water leading to hydrolysis of the acyl chloride.Ensure all glassware and reagents are scrupulously dry.

Conclusion

The O-acylation of alcohols with this compound is a reliable and versatile method for the protection of hydroxyl groups. By understanding the underlying mechanism, adhering to safety protocols, and following a well-defined experimental procedure, researchers can effectively utilize this strategy in their synthetic endeavors. The mild deprotection conditions further enhance the utility of the methoxyacetyl group, making it a valuable addition to the synthetic chemist's toolbox.

References

Application Notes and Protocols: The Strategic Application of Methoxyacetyl Chloride in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Architectural Importance of Acylation in Drug Synthesis

In the intricate world of pharmaceutical synthesis, the precise construction of molecular architecture is paramount to achieving desired therapeutic outcomes. Among the myriad of chemical transformations, acylation—the introduction of an acyl group into a molecule—stands as a cornerstone reaction, pivotal in the assembly of complex active pharmaceutical ingredients (APIs). Methoxyacetyl chloride, as a reactive acylating agent, offers a unique combination of properties that make it a valuable tool in the synthetic chemist's arsenal.[1][2] This document provides a comprehensive guide to the application of this compound in the synthesis of advanced pharmaceutical intermediates, with a focus on the acylation of complex amine substrates, a common motif in drug development. While the prompt mentions cilazapril, its final structure does not contain a methoxyacetyl group. However, the principles and protocols described herein are broadly applicable to the synthesis of various APIs where precise control of acylation is critical.

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[3][4] As a prodrug, it is metabolized in the body to its active form, cilazaprilat, which exerts its therapeutic effect by inhibiting the conversion of angiotensin I to angiotensin II.[3][5] The synthesis of ACE inhibitors like cilazapril often involves the coupling of complex chiral building blocks, where acylation reactions play a crucial role.[6][7][8][9]

The Role of this compound: A Versatile Acylating Agent

This compound is a highly reactive derivative of methoxyacetic acid.[1][10] Its utility in organic synthesis stems from the electrophilic nature of the acyl chloride carbonyl carbon, which is readily attacked by nucleophiles such as amines.[11][12] The methoxy group imparts specific properties to the resulting amide, including altered polarity and potential for hydrogen bonding, which can influence the solubility, metabolic stability, and target-binding affinity of the final drug molecule.

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism.[13] The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming a protonated amide. A base is typically added to neutralize the liberated hydrochloric acid, driving the reaction to completion.[11][14]

Logical Workflow for Amine Acylation

cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification Amine Substrate Amine Substrate Anhydrous Solvent Anhydrous Solvent Base (e.g., Triethylamine) Base (e.g., Triethylamine) Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) Cooling (0 °C) Cooling (0 °C) Slow Addition Slow Addition Cooling (0 °C)->Slow Addition Initiates Reaction This compound This compound This compound->Slow Addition Stirring at 0 °C Stirring at 0 °C Slow Addition->Stirring at 0 °C Warm to Room Temperature Warm to Room Temperature Stirring at 0 °C->Warm to Room Temperature Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Warm to Room Temperature->Reaction Monitoring (TLC/LC-MS) Quenching Quenching Reaction Monitoring (TLC/LC-MS)->Quenching Upon Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (Chromatography) Purification (Chromatography) Solvent Removal->Purification (Chromatography)

Caption: Experimental workflow for the acylation of an amine with this compound.

Detailed Experimental Protocol: Acylation of a Model Amine

This protocol describes the acylation of a representative complex primary amine, (S)-1-phenylethanamine, with this compound. This reaction is analogous to steps in the synthesis of various pharmaceutical compounds.

Materials and Reagents:

  • (S)-1-Phenylethanamine

  • This compound

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-phenylethanamine (1.0 eq) and anhydrous dichloromethane (DCM, approximately 0.1 M concentration of the amine).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add this compound (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((S)-1-phenylethyl)-2-methoxyacetamide.

Data Presentation: Key Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry (Amine:Base:Acyl Chloride) 1.0 : 1.2 : 1.1A slight excess of the base ensures complete neutralization of HCl. A small excess of the acylating agent drives the reaction to completion.
Solvent Anhydrous Dichloromethane (DCM)DCM is a good solvent for the reactants and is unreactive under the reaction conditions. Anhydrous conditions prevent hydrolysis of the acyl chloride.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction. Warming to room temperature ensures the reaction goes to completion.
Reaction Time 2-4 hoursSufficient time for the reaction to complete, as monitored by TLC or LC-MS.
Typical Yield 85-95%This is a generally high-yielding reaction under optimized conditions.

Expertise & Experience: Causality Behind Experimental Choices

The choice of each parameter in the protocol is deliberate and based on established principles of organic chemistry to ensure a successful and reproducible outcome.

  • Anhydrous Conditions: this compound is highly susceptible to hydrolysis.[1] The use of anhydrous solvent and a flame-dried flask under an inert atmosphere is crucial to prevent the formation of methoxyacetic acid, which would not participate in the desired reaction and would complicate purification.

  • Use of a Non-Nucleophilic Base: Triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction.[11][14] Its role is critical as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A tertiary amine like triethylamine is used because it is non-nucleophilic and will not compete with the substrate amine in reacting with the acyl chloride.

  • Controlled Addition at Low Temperature: The reaction between an amine and an acyl chloride is typically rapid and exothermic.[11] Slow, dropwise addition of the this compound at 0 °C helps to dissipate the heat generated, preventing the formation of side products and ensuring a controlled reaction.

  • Aqueous Work-up: The aqueous work-up is designed to remove the triethylammonium chloride salt and any unreacted starting materials or water-soluble byproducts. The sodium bicarbonate wash ensures that any residual acidic species are neutralized.

Trustworthiness: A Self-Validating System

The protocol is designed to be self-validating through in-process controls and final product characterization.

  • Reaction Monitoring: The use of TLC or LC-MS allows for real-time monitoring of the reaction's progress. The disappearance of the starting amine and the appearance of the product spot/peak provide clear indicators of reaction completion, preventing premature work-up or unnecessarily long reaction times.

  • Purification and Characterization: Purification by column chromatography ensures the isolation of the desired product in high purity. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, thus validating the success of the synthesis.

Visualization of the Chemical Transformation

cluster_conditions Conditions Amine R-NH₂ Amide R-NH-CO-CH₂OCH₃ Amine->Amide + AcylChloride CH₃O-CO-Cl Base Base (e.g., Et₃N) Salt Base·HCl Solvent Solvent (e.g., DCM)

Caption: General reaction scheme for the acylation of a primary amine with this compound.

References

Methoxyacetyl Chloride in the Synthesis of Carprofen: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the application of methoxyacetyl chloride in a key synthetic step for Carprofen, a non-steroidal anti-inflammatory drug (NSAID). This guide delves into the chemical principles, a comprehensive experimental protocol, and the critical considerations for successfully employing this methodology in a laboratory setting.

Introduction: The Significance of Carprofen and a this compound-Based Synthetic Route

Carprofen, chemically (±)-6-chloro-α-methyl-9H-carbazole-2-acetic acid, is a widely used NSAID in veterinary medicine, known for its analgesic and anti-inflammatory properties.[1][2] Its synthesis has been approached through various routes since its inception.[3] One strategic approach involves the Friedel-Crafts acylation of a protected carbazole intermediate. The introduction of a methoxyacetyl group is a key step that sets the stage for the subsequent elaboration of the α-methyl acetic acid side chain characteristic of Carprofen. This compound serves as a reactive precursor for this crucial carbon-carbon bond formation.[4]

Chemical Principle: The Friedel-Crafts Acylation Mechanism

The core of this synthetic step is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[5] In this context, the carbazole ring, a π-electron-rich aromatic system, acts as the nucleophile. To enhance reactivity and prevent side reactions at the nitrogen atom, the carbazole is typically protected, for instance, as N-acetylcarbazole.

The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), which activates the this compound.[6][7] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and generating a highly electrophilic acylium ion. This resonance-stabilized acylium ion is then attacked by the electron-rich carbazole ring, leading to the formation of a sigma complex (arenium ion). Aromaticity is subsequently restored by the loss of a proton, yielding the acylated carbazole derivative.[7][8]

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Methoxyacetyl_chloride This compound Acylium_ion Methoxyacetylium Ion (Electrophile) Methoxyacetyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) N_acetylcarbazole N-Acetylcarbazole Sigma_complex Sigma Complex (Arenium Ion) N_acetylcarbazole->Sigma_complex + Methoxyacetylium Ion Product Acylated Carbazole Sigma_complex->Product - H⁺

Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 2-(methoxyacetyl)-N-acetyl-6-chlorocarbazole

This protocol is a representative procedure for the Friedel-Crafts acylation of N-acetyl-6-chlorocarbazole with this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
N-acetyl-6-chlorocarbazole≥98%Commercially Available
This compound≥98%Commercially Available
Anhydrous Aluminum Chloride (AlCl₃)≥99%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Hydrochloric acid (HCl), concentratedACS gradeCommercially Available
Saturated sodium bicarbonate (NaHCO₃) solutionACS gradePrepared in-house
Anhydrous magnesium sulfate (MgSO₄)ACS gradeCommercially Available
Crushed ice--
Safety Precautions
  • This compound is a flammable liquid and vapor. It causes severe skin burns and eye damage and is toxic if inhaled. May cause respiratory irritation.[3][9]

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE).[6]

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Concentrated hydrochloric acid is highly corrosive.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Reaction Setup

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from inactivating the aluminum chloride catalyst. Glassware should be oven-dried prior to use.

Step-by-Step Procedure
  • Reaction Vessel Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Acyl Chloride: Add this compound (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C.

  • Addition of Carbazole Derivative: Dissolve N-acetyl-6-chlorocarbazole (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30-45 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.[6]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

ParameterValue/Condition
Molar Ratio (N-acetyl-6-chlorocarbazole:this compound:AlCl₃)1.0 : 1.1 : 1.2
SolventAnhydrous Dichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Work-upAcidic quench, liquid-liquid extraction
PurificationColumn Chromatography/Recrystallization

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with AlCl₃ and DCM B Cool to 0 °C A->B C Add this compound B->C D Add N-acetyl-6-chlorocarbazole solution C->D E Stir at room temperature D->E F Quench with ice/HCl E->F G Extract with DCM F->G H Wash with NaHCO₃ and brine G->H I Dry and concentrate H->I J Purify (Chromatography/Recrystallization) I->J

Figure 2: Experimental Workflow for Acylation.

Causality Behind Experimental Choices

  • N-acetylation of Carbazole: The nitrogen atom in carbazole is nucleophilic and can react with the Lewis acid or the acylium ion. The acetyl protecting group deactivates the nitrogen, preventing these side reactions and directing the acylation to the electron-rich positions of the carbazole ring.

  • Anhydrous Conditions: Aluminum chloride is highly moisture-sensitive. Any water present will react with it, reducing its catalytic activity and generating HCl.[6] Anhydrous solvents and an inert atmosphere are therefore critical for the success of the reaction.

  • Stoichiometric Amount of Lewis Acid: In Friedel-Crafts acylation, the product ketone is a Lewis base and can form a complex with the aluminum chloride catalyst. This complexation deactivates the catalyst. Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is required.[5][8]

  • Controlled Addition at Low Temperature: The reaction between the acyl chloride and aluminum chloride is exothermic.[6] Slow, dropwise addition at 0 °C helps to control the reaction rate, prevent side reactions, and ensure the formation of the desired acylium ion.

  • Acidic Work-up: The acidic work-up serves two main purposes: it quenches the reaction by hydrolyzing any remaining reactive species, and it breaks down the aluminum chloride-ketone complex, liberating the acylated product.[6]

  • Bicarbonate Wash: The wash with saturated sodium bicarbonate solution neutralizes any remaining acidic components in the organic layer, such as HCl.

By following this detailed guide, researchers can effectively utilize this compound in the Friedel-Crafts acylation of a carbazole derivative, a key step in a potential synthetic route towards Carprofen.

References

The Strategic Application of Methoxyacetyl Chloride in the Synthesis of Esters and Amides for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Methoxyacetyl Chloride in Modern Organic Synthesis

This compound (CH₃OCH₂COCl) is a highly valuable acylating agent in organic synthesis, prized for its ability to introduce the methoxyacetyl moiety into a diverse range of molecules.[1][2] This seemingly simple functional group offers a unique combination of properties that are particularly advantageous in the field of drug development. The presence of the ether linkage within the acyl group can modulate the physicochemical properties of a parent molecule, influencing its solubility, lipophilicity, and metabolic stability.[3] Furthermore, the methoxyacetyl group can serve as a bioisostere for other functional groups or act as a protecting group in complex synthetic sequences, such as peptide synthesis.[4][5]

This comprehensive guide provides detailed application notes and protocols for the synthesis of esters and amides using this compound. It is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique characteristics of this reagent in their synthetic endeavors. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and optimize these methods for their specific applications.

Core Principles of Methoxyacetylation

The fundamental reaction mechanism for both ester and amide synthesis with this compound is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic oxygen of an alcohol or the nitrogen of an amine. This is followed by the expulsion of a chloride ion, a good leaving group, to form the corresponding ester or amide.

Safety Considerations: Handling this compound

This compound is a corrosive, flammable, and moisture-sensitive liquid.[2] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All glassware should be thoroughly dried before use to prevent hydrolysis of the acyl chloride, which would lead to the formation of methoxyacetic acid and hydrochloric acid. For detailed safety information, always consult the Safety Data Sheet (SDS).

Synthesis of Methoxyacetyl Esters

The esterification of alcohols with this compound is a straightforward and efficient transformation. The reaction generally proceeds rapidly at room temperature or with gentle heating.

Protocol 1: General Procedure for the Synthesis of a Methoxyacetyl Ester

This protocol describes the methoxyacetylation of a generic primary or secondary alcohol.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether)

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)) (1.2 - 2.0 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and the anhydrous aprotic solvent (e.g., DCM). Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add the tertiary amine base (e.g., triethylamine, 1.2 - 2.0 eq) to the stirred solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

  • Addition of this compound: Add this compound (1.1 - 1.5 eq) dropwise to the reaction mixture via a dropping funnel over a period of 10-15 minutes. The reaction is often exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude ester can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Causality in Experimental Choices for Esterification
  • Choice of Solvent: Aprotic solvents like DCM or THF are used because they are inert to the highly reactive acyl chloride and dissolve the reactants well.[1]

  • Use of a Base: The reaction produces hydrochloric acid, which can protonate the alcohol, reducing its nucleophilicity, or cause unwanted side reactions. A non-nucleophilic tertiary amine base is used to neutralize the HCl as it is formed, driving the reaction to completion.

  • Stoichiometry: A slight excess of this compound is often used to ensure complete consumption of the potentially more valuable alcohol.

  • Temperature Control: The initial cooling to 0 °C helps to moderate the exothermic reaction and prevent potential side reactions.

Data Presentation: Solvent and Base Selection for Esterification
SolventBaseTypical Reaction TimeNotes
Dichloromethane (DCM)Triethylamine (TEA)1-3 hoursGood general-purpose system. Easy to remove solvent.
Tetrahydrofuran (THF)Diisopropylethylamine (DIEA)2-4 hoursUseful for less soluble starting materials.
Diethyl EtherPyridine1-3 hoursPyridine can also act as a catalyst in some cases.

Synthesis of Methoxyacetyl Amides

The amidation of primary and secondary amines with this compound is typically a very facile and high-yielding reaction. The high nucleophilicity of amines drives the reaction forward rapidly.

Protocol 2: General Procedure for the Synthesis of a Methoxyacetyl Amide

This protocol is suitable for the methoxyacetylation of primary and secondary amines.

Materials:

  • Amine (primary or secondary) (1.0 eq)

  • This compound (1.05 - 1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)) (1.1 - 1.5 eq) or excess of the starting amine (if it is inexpensive)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and the tertiary amine base (1.1 - 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of this compound: Add this compound (1.05 - 1.2 eq) dropwise to the stirred solution. A white precipitate of the triethylammonium chloride salt may form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and remove the solvent in vacuo.

    • The resulting methoxyacetyl amide is often pure enough for subsequent steps. If further purification is needed, it can be achieved by recrystallization or flash column chromatography.[6]

Expertise in Amidation: Key Considerations
  • Reactivity of Amines: Primary amines are generally more reactive than secondary amines due to reduced steric hindrance.[7] For less reactive amines, warming the reaction mixture may be necessary.

  • Base Selection: While a tertiary amine base is common, if the starting amine is readily available and inexpensive, using two equivalents of the starting amine can serve as both the nucleophile and the base.

  • Purification Strategy: Methoxyacetyl amides are often crystalline solids, making recrystallization an effective purification method.[6] If chromatography is required, the polarity of the amide will dictate the appropriate solvent system.

Mandatory Visualization: Reaction Mechanisms

Esterification and Amidation Mechanism cluster_0 Nucleophilic Acyl Substitution MAC Methoxyacetyl Chloride TI Tetrahedral Intermediate MAC->TI Nucleophilic Attack Nuc Nucleophile (Alcohol or Amine) Nuc->TI Prod Ester or Amide TI->Prod Elimination of Cl- HCl HCl TI->HCl Salt [Base-H]+Cl- HCl->Salt Base Base (e.g., TEA) Base->Salt

Caption: General mechanism for the synthesis of esters and amides from this compound.

Applications in Drug Development

The introduction of the methoxyacetyl group can have profound effects on the biological activity and pharmacokinetic profile of a drug molecule.

  • Improved Metabolic Stability: The ether linkage in the methoxyacetyl group is generally more resistant to enzymatic cleavage than an ester group, which can lead to increased metabolic stability and a longer in vivo half-life of the drug.[3]

  • Modulation of Physicochemical Properties: The methoxyacetyl group can alter the polarity and hydrogen bonding capacity of a molecule, thereby influencing its solubility and membrane permeability.

  • Protecting Group Chemistry: In the synthesis of complex molecules like peptides, the methoxyacetyl group can be used as a protecting group for amine or hydroxyl functionalities.[4][5] Its removal conditions can be tailored to be orthogonal to other protecting groups in the synthetic scheme.

Experimental Workflow: A Representative Synthesis

Experimental Workflow Start Start: Alcohol/Amine in Anhydrous Solvent Cool Cool to 0 °C Start->Cool AddBase Add Base (e.g., TEA) Cool->AddBase AddMAC Add Methoxyacetyl Chloride Dropwise AddBase->AddMAC React React at RT (Monitor by TLC/LC-MS) AddMAC->React Workup Aqueous Work-up: - Quench - Wash - Dry React->Workup Purify Purification: - Concentrate - Column Chromatography or Recrystallization Workup->Purify Product Final Product: Methoxyacetyl Ester/Amide Purify->Product

Caption: A typical experimental workflow for methoxyacetylation.

Conclusion: A Powerful Tool for Chemical Innovation

This compound is a versatile and powerful reagent for the synthesis of esters and amides, with significant applications in drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this reagent in their synthetic campaigns. By understanding the underlying principles of reactivity, reaction conditions, and purification strategies, scientists can harness the unique benefits of the methoxyacetyl group to create novel and improved therapeutic agents.

References

Methoxyacetylation of Primary and Secondary Amines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxyacetylation, the introduction of a methoxyacetyl group onto a primary or secondary amine, is a crucial chemical transformation in contemporary drug discovery and development. This guide provides an in-depth exploration of the methoxyacetylation of primary and secondary amines, offering detailed protocols, mechanistic insights, and practical guidance for researchers and scientists. We delve into the strategic advantages of incorporating the methoxyacetyl moiety, discuss the selection of appropriate reagents and reaction conditions, and provide robust protocols for conducting and monitoring these reactions. Furthermore, this document includes troubleshooting advice and detailed workup procedures to ensure high-yield and pure products, all supported by authoritative references from the scientific literature.

Introduction: The Strategic Value of Methoxyacetylation in Medicinal Chemistry

The acylation of amines to form amides is one of the most fundamental and widely utilized reactions in organic synthesis.[1] Methoxyacetylation, a specific type of acylation, has emerged as a valuable tool in the medicinal chemist's arsenal. The methoxy group, though seemingly simple, can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[2][3]

The introduction of a methoxyacetyl group can:

  • Enhance Solubility: The ether oxygen can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent amine.[4]

  • Modulate Lipophilicity: The methoxy group is considered non-lipophilic, which can be advantageous in optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[5]

  • Influence Conformation and Binding: The flexible methoxyacetyl group can explore different conformational spaces within a protein's binding pocket, potentially leading to improved potency and ligand efficiency.[4][5]

  • Serve as a Versatile Handle: The methoxyacetyl group can be further functionalized, providing a point for diversification in lead optimization campaigns.

However, it is also important to consider potential metabolic liabilities, as the methoxy group can be susceptible to O-demethylation by cytochrome P450 enzymes.[5] A thorough understanding of the reaction and its implications is therefore paramount for its effective application.

Reaction Mechanism and Reagent Selection

The methoxyacetylation of primary and secondary amines is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the methoxyacetylating agent. This is typically followed by the departure of a leaving group.[6][7]

Workflow for Methoxyacetylation of Amines

References

Application Notes & Protocols: The Role of Methoxyacetyl Chloride in Advanced Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methoxyacetyl Chloride as a Versatile Acylating Agent

This compound (C₃H₅ClO₂) is a highly reactive acylating agent increasingly utilized as a key intermediate in the synthesis of specialized chemicals, including pharmaceuticals, agrochemicals, and, notably, advanced dyes and pigments.[1][2][3][4] Its utility in colorant manufacturing stems from its ability to introduce the methoxyacetyl functional group (-C(O)CH₂OCH₃) into aromatic precursors. This modification can significantly influence the final properties of a dye or pigment, such as its shade, solubility, and fastness.

This document serves as a comprehensive technical guide for researchers and chemists. It details the fundamental properties of this compound, outlines its core reaction chemistry, provides exemplary protocols for its use in dye synthesis, and discusses the safety protocols essential for its handling.

Part 1: Core Properties and Safety Protocols for this compound

This compound is a colorless to yellow, flammable, and corrosive liquid that is sensitive to moisture.[5][6] Due to its hazardous nature, strict adherence to safety protocols is paramount.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 38870-89-2[1]
Molecular Formula C₃H₅ClO₂[1]
Molecular Weight 108.52 g/mol [6]
Appearance Clear colorless to yellow liquid[2][6]
Boiling Point 112-113 °C[2][5]
Density 1.187 g/mL at 25 °C[2][5]
Solubility Miscible with acetone, ether, chloroform[5][6]
Reactivity Reacts with water; moisture sensitive[5][7]
Mandatory Safety & Handling Protocol

Working with this compound requires a controlled environment and appropriate personal protective equipment (PPE). It is classified as a flammable liquid and vapor that causes severe skin burns and eye damage and may cause respiratory irritation.[8]

Protocol Steps:

  • Ventilation: All handling must occur in a certified chemical fume hood to avoid inhalation of vapors.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7][8]

    • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene) and wear flame-resistant lab coats.[8] All skin should be covered.

    • Respiratory Protection: If exposure limits are exceeded, a full-face respirator is necessary.[8]

  • Handling:

    • Use non-sparking tools and explosion-proof equipment to prevent ignition.[8][9]

    • Ground and bond all containers during transfer to prevent static discharge.[8][9]

    • Keep the container tightly closed and handle under an inert atmosphere (e.g., nitrogen or argon) due to moisture sensitivity.[7]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[7][8] The recommended storage temperature is between 2-8 °C.[5][6]

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[9]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[8][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7][9]

    • Spills: Evacuate the area. Remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[7][9]

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Storage prep1 Verify Fume Hood Function prep2 Don Full PPE: Goggles, Face Shield, Gloves, Lab Coat prep1->prep2 prep3 Inert Atmosphere Setup (Nitrogen/Argon) prep2->prep3 handle1 Ground Equipment prep3->handle1 Proceed to Handling handle2 Transfer Reagent via Syringe handle1->handle2 handle3 Add Dropwise at 0°C handle2->handle3 handle4 Monitor Reaction handle3->handle4 clean1 Quench Reaction Mixture handle4->clean1 Reaction Complete clean2 Dispose of Waste in Designated Container clean1->clean2 clean3 Store Reagent Bottle at 2-8°C clean2->clean3

Caption: Workflow for the safe handling of this compound.

Part 2: The Role of Methoxyacetylation in Dye Synthesis

The primary function of this compound in dye manufacturing is to acylate a nucleophilic substrate, typically an aromatic amine or a phenol derivative, which serves as a dye precursor.[1][10] This reaction, a nucleophilic acyl substitution, introduces the methoxyacetyl group, which can modulate the electronic properties and physical characteristics of the final colorant.

Core Reaction Mechanism: Acylation of Aromatic Amines

Aromatic amines are foundational building blocks for a vast array of dyes, particularly azo dyes.[11][12] The reaction with this compound converts the primary or secondary amine into an amide. This is a crucial step that can be performed on a starting amine before it undergoes diazotization and coupling.

Causality of Experimental Choices:

  • Solvent: An aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to prevent reaction with the solvent.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl byproduct generated during the reaction.[13] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction and minimize side-product formation.[2]

Caption: General mechanism for the acylation of an aromatic amine.

Part 3: Application Protocol for Azo Disperse Dye Synthesis

Azo dyes represent the largest class of commercial colorants.[14] They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich species.[15] this compound can be used to modify one of the precursors to fine-tune the dye's properties.

The following is a representative, field-proven protocol for the synthesis of a hypothetical red azo disperse dye. Disperse dyes are non-ionic colorants suitable for dyeing hydrophobic fibers like polyester.[16][17]

Workflow Overview

G A Step 1: Acylation of 4-Nitroaniline B Step 2: Reduction of Nitro Group A->B Intermediate 1 C Step 3: Diazotization of Methoxyacetylated Amine B->C Intermediate 2 (Diazo Component) D Step 4: Azo Coupling with Naphthol Derivative C->D Diazonium Salt E Final Product: Azo Disperse Dye D->E

Caption: Synthesis workflow for a methoxyacetylated azo dye.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-(4-nitrophenyl)-2-methoxyacetamide (Intermediate 1)

  • To a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-nitroaniline (13.8 g, 0.1 mol) and 200 mL of dry dichloromethane (DCM).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add triethylamine (15.3 mL, 0.11 mol) to the suspension.

  • Slowly add this compound (12.0 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the solid product. Recrystallize from ethanol.

Step 2: Synthesis of N-(4-aminophenyl)-2-methoxyacetamide (Intermediate 2)

  • In a flask, suspend the N-(4-nitrophenyl)-2-methoxyacetamide (21.0 g, 0.1 mol) in 250 mL of ethanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, ~1 g).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

  • Evaporate the solvent to yield the aminophenyl derivative, which is used directly in the next step.

Step 3: Diazotization of Intermediate 2

  • Prepare a solution of the diazonium salt by dissolving the N-(4-aminophenyl)-2-methoxyacetamide (18.0 g, 0.1 mol) in a mixture of 50 mL water and 25 mL of concentrated HCl.[18]

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled solution of sodium nitrite (7.0 g, 0.101 mol) in 20 mL of water, keeping the temperature below 5 °C.[18]

  • Stir the mixture for 30 minutes at this temperature. The formation of the diazonium salt is complete.

Step 4: Azo Coupling to Form the Final Dye

  • In a separate beaker, dissolve a suitable coupling component, such as 2-naphthol (14.4 g, 0.1 mol), in 100 mL of 10% NaOH solution and cool to 5 °C.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[15]

  • Maintain the temperature below 10 °C and a pH of 8-9. A colored precipitate will form immediately.

  • Stir the mixture for an additional 2 hours in the ice bath.

  • Filter the solid dye, wash thoroughly with cold water until the filtrate is neutral, and dry in an oven at 60 °C.

Part 4: Influence of the Methoxyacetyl Group on Dye Properties

The introduction of the methoxyacetyl moiety is not merely a synthetic step; it is a strategic modification to enhance dye performance.

  • Solubility and Dispersibility: The ether linkage (-OCH₃) and the polar amide group can increase the polarity of the molecule. In disperse dyes, this can improve their dispersibility in aqueous dyebaths, which is crucial for achieving even coloration on polyester fabrics.[16]

  • Color and Chromophore Modification: While not a primary chromophore itself, the methoxyacetyl group acts as an auxochrome. The amide group can influence the electron density of the aromatic system, potentially causing a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the dye's absorption maximum (λ-max).

  • Light Fastness: The amide linkage is generally stable and can contribute to the overall photostability of the dye molecule, improving its resistance to fading upon exposure to light.

Conclusion

This compound is a valuable reagent for the functionalization of dye and pigment precursors. Through a straightforward acylation reaction, it allows for the introduction of the methoxyacetyl group, providing a powerful tool for chemists to fine-tune the solubility, color, and fastness properties of the final product. The protocols and safety guidelines presented here offer a robust framework for the effective and safe application of this versatile chemical in the ongoing development of high-performance colorants.

References

Application Note: A Guide to Analytical Methods for Monitoring Reactions with Methoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxyacetyl chloride is a highly reactive acylating agent frequently employed in pharmaceutical and fine chemical synthesis. Its reactivity, while advantageous for chemical transformations, presents significant challenges for reaction monitoring. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of analytical methods to effectively monitor reactions involving this compound. We will delve into the principles, protocols, and practical considerations for various techniques, including in-situ and offline methods, to ensure robust reaction control, optimization, and safety.

Introduction: The Double-Edged Sword of this compound's Reactivity

This compound (CH₃OCH₂COCl) is a valuable building block in organic synthesis, enabling the introduction of the methoxyacetyl group into a wide range of molecules. Its high reactivity, stemming from the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion, allows for rapid reactions with nucleophiles such as amines, alcohols, and thiols.[1][2] However, this same reactivity makes it susceptible to hydrolysis, sensitive to moisture, and prone to rapid, exothermic reactions.[3][4]

Effective reaction monitoring is therefore not just a matter of process optimization but is critical for safety, yield, and purity of the final product. This application note will equip you with the knowledge to select and implement the most appropriate analytical strategy for your specific reaction with this compound.

Safety First: Handling this compound

Before initiating any reaction, it is imperative to understand the hazards associated with this compound. It is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[5][6]

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated fume hood.[3][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat.[5][7]

  • Moisture Sensitivity: this compound is moisture-sensitive.[3][4] Use dry glassware and solvents to prevent hydrolysis to methoxyacetic acid and hydrochloric acid.

  • Storage: Store in a cool, dry, well-ventilated area, away from ignition sources and incompatible materials.[3][4][7] The recommended storage temperature is often refrigerated (2-8 °C).[7]

  • Quenching and Disposal: Have a quenching agent (e.g., a dilute solution of a non-nucleophilic base like sodium bicarbonate, or an alcohol like isopropanol) readily available to neutralize any spills or residual reagent.[8] Dispose of waste in accordance with local regulations.[5]

Choosing Your Analytical Weapon: A Strategic Approach

The selection of an appropriate analytical method depends on several factors, including the reaction scale, the information required (e.g., qualitative vs. quantitative), the available equipment, and the nature of the reactants and products.

start Reaction Monitoring Strategy in_situ In-situ Monitoring (Real-time) start->in_situ Need real-time kinetics, intermediate detection? offline Offline Analysis (Time-point) start->offline Endpoint determination, routine checks sufficient? ir FTIR/ReactIR in_situ->ir Good for functional group changes (C=O) nmr_flow Flow NMR in_situ->nmr_flow Detailed structural information needed hplc HPLC/UPLC offline->hplc Non-volatile, polar analytes gc GC/GC-MS offline->gc Volatile, thermally stable analytes nmr_tube NMR (Tube-based) offline->nmr_tube Detailed structural confirmation tlc TLC offline->tlc Rapid qualitative assessment

Caption: Decision tree for selecting an analytical method.

In-situ Monitoring: A Real-Time Window into Your Reaction

In-situ techniques provide continuous data on the progress of a reaction without the need for sampling, offering invaluable insights into kinetics, intermediates, and reaction endpoints.[9][10]

Fourier Transform Infrared (FTIR) Spectroscopy / ReactIR

Principle: FTIR spectroscopy monitors the vibrational frequencies of functional groups. The reaction of this compound involves significant changes in the carbonyl (C=O) stretching frequency. The C=O stretch of the acyl chloride (~1800 cm⁻¹) will disappear as it is converted to the C=O stretch of the product (e.g., amide at ~1650 cm⁻¹ or ester at ~1740 cm⁻¹).[11]

Advantages:

  • Real-time, continuous data.

  • Non-destructive.

  • Excellent for tracking the disappearance of the highly characteristic acyl chloride C=O peak.[9]

Protocol for In-situ FTIR Monitoring:

  • Setup: Interface an attenuated total reflectance (ATR) probe (e.g., a ReactIR probe) with your reaction vessel.[12] Ensure the probe material is compatible with your reaction chemistry.

  • Background Spectrum: Collect a background spectrum of the reaction solvent and starting materials (excluding this compound) at the desired reaction temperature.

  • Initiate Reaction: Add the this compound to the reaction mixture.

  • Data Acquisition: Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).[13]

  • Analysis: Monitor the decrease in the absorbance of the this compound C=O peak (~1800 cm⁻¹) and the corresponding increase in the product's C=O peak.[14] Plot the peak intensities over time to generate a reaction profile.

reactor {Reaction Vessel |  Reagents + Solvent} probe ATR Probe reactor:reagents->probe spectrometer FTIR Spectrometer probe->spectrometer computer {Data Acquisition & Analysis |  Reaction Profile} spectrometer->computer:data

Caption: Workflow for in-situ FTIR reaction monitoring.

Offline Analysis: Capturing Snapshots of Your Reaction

Offline methods involve taking aliquots from the reaction at specific time points, quenching the reaction in the aliquot, and then analyzing the sample.

The Critical Step: Quenching

Due to the high reactivity of this compound, immediate quenching of the reaction aliquot is essential to prevent further reaction after sampling.

Quenching Protocol:

  • Prepare Quenching Solution: In a separate vial, prepare a solution of a suitable quenching agent. Common choices include:

    • Methanol or Ethanol: Reacts with unreacted this compound to form a stable methyl or ethyl methoxyacetate ester.[8] This is often preferred for subsequent GC or LC-MS analysis.

    • Aqueous Base (e.g., NaHCO₃): Hydrolyzes the acyl chloride to the corresponding carboxylate. Use with caution as it can affect other components of the reaction mixture.

  • Sampling: Withdraw a known volume of the reaction mixture.

  • Quench: Immediately add the aliquot to the quenching solution. Ensure the quenching agent is in excess.

start Sample Aliquot Taken quench_choice Choose Quenching Agent start->quench_choice alcohol Alcohol (e.g., Methanol) Forms stable ester quench_choice->alcohol LC or GC analysis planned base Aqueous Base (e.g., NaHCO₃) Hydrolyzes to carboxylate quench_choice->base Product is base-stable analysis Proceed to Offline Analysis (HPLC, GC, NMR) alcohol->analysis base->analysis

Caption: Decision tree for quenching reaction aliquots.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is well-suited for non-volatile and thermally labile compounds.

Advantages:

  • High resolution and sensitivity.

  • Applicable to a wide range of compounds.

  • Quantitative analysis with high accuracy and precision.

Protocol for HPLC Analysis:

  • Sample Preparation: Take an aliquot of the reaction mixture and quench it as described above. Dilute the quenched sample with the mobile phase to an appropriate concentration.

  • Chromatographic Conditions: A typical reverse-phase method can be used.[15]

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or phosphoric acid for better peak shape) and acetonitrile is a good starting point.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the starting materials and products have significant absorbance (e.g., 220-254 nm).

  • Analysis: Inject the sample and monitor the chromatogram. The disappearance of the starting material peak and the appearance of the product peak will indicate reaction progress. Quantify using a calibration curve of authentic standards.

ParameterTypical Value
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Time-dependent, e.g., 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detector UV at 225 nm[16]
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. GC-MS provides structural information through mass fragmentation patterns.

Advantages:

  • Excellent for separating volatile compounds.

  • High sensitivity, especially with selective detectors.

  • GC-MS provides definitive identification of components.

Considerations:

  • This compound itself can be analyzed by GC, but its reactivity can be problematic.[17]

  • Derivatization of the quenched sample is often the most robust approach. Quenching with methanol to form methyl methoxyacetate provides a stable, volatile derivative suitable for GC analysis.[17]

Protocol for GC Analysis (via derivatization):

  • Sample Preparation: Quench a reaction aliquot with anhydrous methanol.

  • GC Conditions:

    • Column: A mid-polarity column (e.g., DB-5 or equivalent) is a good starting point.[17]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Detector: Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.

  • Analysis: Monitor the formation of the methyl methoxyacetate peak and the disappearance of other volatile starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. ¹H NMR is particularly useful for reaction monitoring.

Advantages:

  • Provides unambiguous structural information.[18][19]

  • Quantitative by integrating peak areas against an internal standard.

  • Can be used for in-situ monitoring with a flow cell.[20][21]

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Quench a reaction aliquot. Remove the solvent under reduced pressure.

  • NMR Sample: Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and add an internal standard with a known concentration and a peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Identify the characteristic peaks for the starting materials and products. For example, the methylene protons adjacent to the carbonyl in this compound will have a different chemical shift compared to the corresponding protons in the amide or ester product. Calculate the conversion by comparing the integration of a product peak to a starting material peak.

Conclusion

Monitoring reactions with the highly reactive this compound requires a thoughtful and safety-conscious approach. In-situ methods like FTIR provide powerful real-time data for kinetic understanding and process control. Offline methods such as HPLC and GC, when coupled with a robust quenching protocol, offer reliable quantitative analysis for reaction progress and purity assessment. NMR remains the gold standard for structural confirmation. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most effective analytical strategy, leading to safer, more efficient, and successful chemical syntheses.

References

Application Notes and Protocols: Green Chemistry Approaches for the Application of Methoxyacetyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Recontextualizing a Workhorse Reagent

Methoxyacetyl chloride is a valuable and highly reactive C3 building block, widely employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its utility stems from the electrophilic nature of the acyl chloride, which readily undergoes nucleophilic acyl substitution to form esters, amides, and ketones.[3][4] However, this high reactivity is a double-edged sword. This compound is a flammable, corrosive, and moisture-sensitive liquid that can cause severe skin burns and eye damage.[5][6][7]

Conventional synthetic protocols often exacerbate these issues by employing volatile and hazardous organic solvents (e.g., dichloromethane, benzene) and stoichiometric quantities of organic bases, leading to significant waste streams and safety concerns.[8][9] The generation of hydrogen chloride (HCl) as a byproduct further necessitates neutralization steps, adding to the process mass intensity.[4]

In alignment with the principles of Green Chemistry, this guide presents a series of application notes and detailed protocols designed to mitigate the hazards and environmental impact associated with this compound.[10] We will explore methodologies that leverage safer solvents, alternative activation strategies, and process intensification technologies to create safer, more sustainable, and efficient synthetic routes.

The Challenge: Hazard Profile of this compound and Conventional Reactions

Understanding the inherent risks is the first step toward designing safer processes. This compound is classified as a hazardous substance with multiple risk factors that demand careful management in a laboratory or industrial setting.

Table 1: GHS Hazard Profile of this compound

Pictogram(s) Hazard Class Hazard Statement
🔥, corrosive Flammable Liquid (Category 3) H226: Flammable liquid and vapor.[6][7]
☠️, corrosive Skin Corrosion (Category 1B) H314: Causes severe skin burns and eye damage.[6][7]
☣️ Acute Toxicity, Inhalation H331: Toxic if inhaled.[6][7]

| ☣️ | Specific target organ toxicity | H335: May cause respiratory irritation.[6] |

Data sourced from aggregated GHS information and Safety Data Sheets.[6][7]

A typical conventional reaction, such as the amidation of an amine, highlights the environmental and safety shortcomings of traditional approaches.

G sub_amine Amine Substrate reactor Batch Reactor (0°C to RT) sub_amine->reactor Input sub_mac Methoxyacetyl Chloride sub_mac->reactor Input solvent Chlorinated Solvent (e.g., DCM) solvent->reactor Medium base Organic Base (e.g., Triethylamine) base->reactor Input product Crude Product Mixture reactor->product Exothermic Reaction workup Aqueous Workup & Extraction product->workup final_product Purified Amide workup->final_product Purification waste_solvent Solvent Waste (VOCs) workup->waste_solvent Waste Stream waste_salt Aqueous Waste (Triethylammonium Chloride) workup->waste_salt Waste Stream

Caption: Workflow of a conventional acylation highlighting waste generation.

This process generates volatile organic compound (VOC) waste and a stoichiometric amount of salt byproduct, contributing to a poor atom economy and a high E-Factor (Environmental Factor).

Greener Solvents: Moving Beyond Chlorinated Hydrocarbons

The choice of solvent is a critical factor in the overall environmental impact of a process. Replacing hazardous solvents with benign alternatives is a primary goal of green chemistry.

Application Note 1: Aqueous Media for Amide Synthesis

For many acylation reactions, particularly with amines, water can be an excellent solvent choice. While acyl chlorides readily hydrolyze, the rate of aminolysis is often significantly faster, especially under controlled pH conditions.[11] Using a buffered aqueous system eliminates the need for both organic solvents and organic bases.

Protocol 1: Amidation of an Aniline in Phosphate Buffer

This protocol is adapted from a general method for the rapid N-acylation of anilines and amines in aqueous buffer.[11]

Materials:

  • Aniline (or other amine substrate)

  • This compound

  • Phosphate Buffer (20 mM, pH ~7.4)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amine substrate (1.0 eq.) in phosphate buffer (approx. 10 mL per 1 mg of substrate). Stir until a homogenous solution or fine suspension is achieved.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C with vigorous stirring.

  • Acylation: Add this compound (1.1 eq.) dropwise to the cold, stirring mixture. The high reactivity of the acyl chloride with the amine often leads to the rapid precipitation of the amide product.

  • Reaction Completion: Allow the reaction to stir for 20-30 minutes at 0-5 °C. Monitor the reaction by TLC or LC-MS if necessary.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified amide product under vacuum. The ease of isolation by simple filtration often eliminates the need for laborious column chromatography.[11]

G amine Amine in Phosphate Buffer reactor Reaction at 0-5 °C amine->reactor Input mac Methoxyacetyl Chloride mac->reactor Dropwise Addition precipitation Product Precipitates reactor->precipitation Rapid Reaction filtration Vacuum Filtration precipitation->filtration product Pure Amide Product filtration->product Isolation waste Aqueous Filtrate (Phosphate Salts) filtration->waste Benign Waste

Caption: Green workflow for aqueous amidation with simple workup.

Application Note 2: Bio-Based Solvents as Alternatives

For substrates with poor water solubility, bio-derived solvents present a sustainable alternative to traditional dipolar aprotic solvents. Cyrene™ (dihydrolevoglucosenone) is a bio-based solvent derived from cellulose that has shown great promise as a replacement for N,N-dimethylformamide (DMF) and dichloromethane (DCM).[12][13]

Protocol 2: Amide Synthesis in Cyrene™

This protocol is based on a general procedure for amide synthesis from acid chlorides in Cyrene™.[13]

Materials:

  • Primary amine substrate

  • This compound

  • Cyrene™

  • Triethylamine (TEA)

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: To a stirred solution of this compound (1.0 eq.) in Cyrene™ (to make a 1M solution) at 0 °C, add triethylamine (1.1 eq.).

  • Amine Addition: Add the primary amine (1.0 eq.) to the mixture.

  • Reaction: Allow the resulting mixture to warm to room temperature over 1 hour.

  • Work-up: Add deionized water (approx. 10 volumes) to the reaction mixture and stir vigorously. The high water miscibility of Cyrene™ and the TEA-HCl salt allows for the precipitation of the water-insoluble amide product.

  • Isolation: Filter the precipitate and wash thoroughly with water to yield the pure amide.

Table 2: Comparison of Selected Green and Conventional Solvents

Solvent Source Boiling Point (°C) Key Hazards
Water Abundant 100 None
Cyrene™ Renewable (Cellulose) 227 Skin/Eye Irritant
DCM Petrochemical 40 Suspected Carcinogen, VOC

| DMF | Petrochemical | 153 | Reproductive Toxin |

Process Intensification and Safety via Flow Chemistry

Flow chemistry, or continuous processing, offers a paradigm shift in handling hazardous reagents like this compound. By performing reactions in a tube or pipe, only a small volume of material is reacting at any given moment, drastically improving safety and heat control.[14][15]

Application Note 3: Continuous Amidation in a Flow Reactor

The highly exothermic nature of the reaction between this compound and amines can be safely managed in a flow reactor due to the high surface-area-to-volume ratio, which allows for near-instantaneous heat dissipation.[14] This enables the use of higher temperatures to accelerate reactions without the risk of thermal runaway.

Protocol 3: Automated Flow Chemistry Synthesis of N-benzyl-2-methoxyacetamide

Equipment:

  • Two syringe pumps or HPLC pumps

  • T-mixer

  • Tubular reactor coil (e.g., PFA or stainless steel) of known volume

  • Back pressure regulator (BPR)

  • Temperature-controlled bath or heater for the reactor coil

  • Collection vessel

Reagent Preparation:

  • Stream A: Prepare a solution of benzylamine (1.0 eq.) and triethylamine (1.1 eq.) in a suitable solvent (e.g., acetonitrile or ethyl acetate).

  • Stream B: Prepare a solution of this compound (1.0 eq.) in the same solvent.

Procedure:

  • System Setup: Assemble the flow chemistry system as shown in the diagram below. Immerse the reactor coil in a temperature-controlled bath set to the desired reaction temperature (e.g., 60 °C).

  • Priming: Prime both pumps with their respective reagent streams.

  • Initiate Flow: Start pumping Stream A and Stream B at equal flow rates into the T-mixer. The total flow rate and the reactor volume will determine the residence time. (e.g., a 10 mL reactor with a total flow rate of 1 mL/min gives a 10-minute residence time).

  • Reaction: The combined stream flows through the heated reactor coil, where the reaction proceeds to completion. The BPR maintains system pressure, allowing for superheating of the solvent if desired.[14]

  • Collection: The product stream exits the BPR and is collected in a flask.

  • Work-up: The collected solution can be worked up in a batchwise fashion (e.g., aqueous wash, evaporation) to isolate the final product.

G pumpA Pump A (Amine + Base) mixer pumpA->mixer pumpB Pump B (this compound) pumpB->mixer reactor Heated Reactor Coil mixer->reactor Mixing & Reaction Start bpr Back Pressure Regulator reactor->bpr Controlled Residence Time product Product Stream Collection bpr->product

Caption: Schematic of a continuous flow setup for safe amidation.

Future Outlook: Biocatalytic Approaches

The ultimate green chemistry approach involves using nature's catalysts: enzymes. Biocatalysis, using enzymes such as lipases, can facilitate amide bond formation under exceptionally mild conditions (neutral pH, room temperature) in green solvents, often with high selectivity.[16] While specific protocols for the enzymatic acylation using this compound are still an emerging area of research, this represents a promising frontier. The development of robust enzymes could one day replace the need for reactive acyl chlorides altogether, allowing for direct amidation from methoxyacetic acid.[16]

References

Application Notes & Protocols: Methoxyacetyl Chloride in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Application of Methoxyacetyl Chloride in Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS), a technique pioneered by Bruce Merrifield, has revolutionized the construction of complex molecules, most notably peptides and small organic molecule libraries.[1][2][3] Its core advantage lies in anchoring a starting molecule to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing steps.[3][4][5] Within the vast toolkit of SPOS reagents, this compound (CH₃OCH₂COCl) emerges as a versatile and strategic acylating agent.[6][7]

While structurally simple, the inclusion of a methoxy group imparts unique properties that can be leveraged for specific outcomes. This compound is primarily utilized for two key applications in solid-phase synthesis: as a highly efficient capping agent to terminate unreacted chains and as a reagent for the deliberate N-terminal modification of peptides and other molecules to modulate their biological properties.[6][7]

This guide provides an in-depth exploration of the rationale, application, and detailed protocols for using this compound in solid-phase workflows, with a focus on peptide synthesis, where its utility is most pronounced.

The Critical Role of Capping in Solid-Phase Peptide Synthesis (SPPS)

In stepwise solid-phase synthesis, particularly Fmoc-based peptide synthesis, each amino acid coupling step must proceed with near-quantitative yield.[8] However, steric hindrance or peptide chain aggregation can sometimes prevent 100% coupling, leaving a small percentage of unreacted free amino groups on the growing peptide chains.[4] If these unreacted sites are not permanently blocked, they will react in the subsequent coupling cycle, leading to the formation of "deletion sequences"—peptides missing one or more amino acids. These deletion sequences are often difficult to separate from the desired full-length product during final purification.

Capping is the process of irreversibly blocking these unreacted N-terminal amines, typically through acylation.[9][10] This ensures that failure sequences are terminated and are easily distinguishable from the target molecule. While acetic anhydride is the most common capping agent, this compound offers a valuable alternative.

Why Choose this compound for Capping?

  • High Reactivity: As an acyl chloride, it is highly reactive and drives the capping reaction to completion quickly and efficiently.[11]

  • Distinct Physicochemical Signature: The introduction of the methoxyacetyl group, as opposed to a simple acetyl group, increases the polarity and alters the chromatographic properties of the capped failure sequences. This subtle modification can significantly simplify the final purification process via reverse-phase HPLC, as the capped impurities may elute at distinctly different retention times from the target peptide.

  • Stability: The resulting methoxyacetamide bond is exceptionally stable to the mildly basic conditions of Fmoc deprotection (e.g., piperidine) and the strongly acidic conditions of final resin cleavage (e.g., trifluoroacetic acid, TFA).[12][13]

Experimental Protocols

Protocol 1: Methoxyacetyl Capping of Unreacted Amines in Fmoc-SPPS

This protocol details the procedure for capping unreacted primary amines on a resin-bound peptide following an incomplete coupling step during standard Fmoc-SPPS.

Causality Behind Experimental Choices:

  • Base Selection: A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is crucial. It acts as a proton scavenger to neutralize the HCl generated during the acylation without competing with the resin-bound amine in reacting with the highly electrophilic this compound.

  • Solvent: N,N-Dimethylformamide (DMF) is the preferred solvent as it is polar aprotic, effectively swells the resin, and solubilizes the reagents.

  • Validation: The Kaiser test is an indispensable qualitative method to confirm the absence of primary amines.[8] A negative result (yellow beads) provides confidence that the capping was successful before proceeding to the next synthesis cycle.

Step-by-Step Methodology:

  • Post-Coupling Wash: Following the amino acid coupling step, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 x 5 mL per gram of resin) to remove excess coupling reagents and the activated amino acid.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A positive result (blue beads) indicates the presence of unreacted primary amines and confirms the need for capping.

  • Prepare Capping Solution: In a separate vial, prepare the capping solution. For every 1 gram of resin, create a solution of:

    • 10 mL DMF

    • 0.5 mL DIPEA (approx. 10 equivalents based on resin loading)

    • 0.3 mL this compound (approx. 10 equivalents)

    • CRITICAL: Add the this compound to the DMF/DIPEA mixture slowly, preferably in a fume hood. The reaction is exothermic. Prepare this solution fresh immediately before use.

  • Capping Reaction: Add the freshly prepared capping solution to the peptide-resin in the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 30-45 minutes.

  • Post-Capping Wash: Drain the capping solution and wash the resin thoroughly to remove all residual reagents and byproducts. A recommended washing sequence is:

    • DMF (3 x 5 mL/g)

    • Dichloromethane (DCM) (3 x 5 mL/g)

    • DMF (3 x 5 mL/g)

  • Validation: Perform a second Kaiser test. The beads should remain yellow, indicating the successful acylation of all primary amines. If any blue color persists, repeat the capping procedure.[9]

  • Proceed to Next Cycle: Once a negative Kaiser test is confirmed, the resin is ready for the Fmoc deprotection step of the next cycle.

Protocol 2: N-Terminal Methoxyacetylation of Resin-Bound Peptides

This protocol is for the deliberate modification of the final N-terminus of a peptide to introduce a methoxyacetyl group, which can be crucial for modulating biological activity or improving stability.

Step-by-Step Methodology:

  • Final Fmoc Deprotection: After the final amino acid has been successfully coupled, perform the standard Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine.

  • Wash: Wash the peptide-resin extensively with DMF (5 x 5 mL/g) to completely remove all traces of piperidine.

  • Validation: Perform a Kaiser test to confirm the presence of the free N-terminal amine (positive blue result).

  • Methoxyacetylation Reaction: Prepare and add the capping solution as described in Protocol 1, Step 3. Agitate the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Wash: Drain the reaction solution and wash the resin as described in Protocol 1, Step 6.

  • Final Cleavage and Deprotection: The N-terminally methoxyacetylated peptide is now ready for cleavage from the solid support and simultaneous side-chain deprotection using an appropriate TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[12][14]

Data Presentation: Comparison of Capping Agents

The following table summarizes the key properties of this compound in comparison to the standard capping agent, acetic anhydride.

FeatureThis compoundAcetic AnhydrideRationale & Field Insights
Chemical Formula C₃H₅ClO₂C₄H₆O₃The presence of chlorine makes this compound a more reactive acylating agent than the corresponding anhydride.
Molecular Weight 108.52 g/mol [15]102.09 g/mol The slightly higher mass of the methoxyacetyl group can be a useful marker in mass spectrometry analysis of capped sequences.
Reactivity Very HighHighAcyl chlorides are generally more electrophilic and reactive than anhydrides, leading to faster and more efficient capping reactions.
Byproduct HCl (neutralized by base)Acetic AcidThe byproduct HCl must be scavenged by a non-nucleophilic base like DIPEA to prevent potential side reactions.
Impact on Purification FavorableNeutralThe methoxy group increases the polarity of capped side products, potentially improving chromatographic separation from the desired non-polar peptide.
Cost & Handling Higher cost, moisture-sensitiveLower cost, less sensitiveThis compound requires more careful handling under anhydrous conditions to prevent hydrolysis.

Visualization of Workflows and Mechanisms

Diagram 1: SPPS Capping Workflow

cluster_cycle SPPS Cycle A 1. Fmoc Deprotection (20% Piperidine/DMF) B 2. Amino Acid Coupling (e.g., HATU/DIPEA) A->B C 3. Kaiser Test (Check for free amines) B->C Wash D 4. Methoxyacetyl Capping (CH₃OCH₂COCl / DIPEA) C->D Positive Result (Incomplete Coupling) E 5. Wash Resin (DMF, DCM) C->E Negative Result (Complete Coupling) D->E Wash F 6. Validation (Negative Kaiser Test) E->F F->A Start Next Cycle cluster_mech Reaction Mechanism Resin Resin-Peptide-NH₂ Product Capped Resin-Peptide Resin-Peptide-NH-CO-CH₂OCH₃ Resin->Product Nucleophilic Attack Reagent This compound (CH₃OCH₂COCl) Reagent->Product Base DIPEA (Base) Byproduct DIPEA·HCl (Salt Byproduct) Base->Byproduct Proton Scavenging

References

Troubleshooting & Optimization

Technical Support Center: Methoxyacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Effective Quenching Strategies, Troubleshooting, and Safe Handling

Welcome to the technical support guide for handling and quenching unreacted methoxyacetyl chloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to ensure your reactions are safe, efficient, and successful.

Core Principles: The Chemistry of Quenching Acyl Chlorides

This compound is a highly reactive acylating agent, prized for its ability to introduce the methoxyacetyl moiety. This reactivity, however, necessitates a carefully planned and executed quenching step to neutralize any unreacted starting material. Failure to do so can compromise product purity, complicate purification, and pose significant safety risks.

The high reactivity of this compound stems from the electronic nature of the acyl chloride group. The carbonyl carbon is bonded to two highly electronegative atoms (oxygen and chlorine), which pull electron density away, making the carbon highly electrophilic and susceptible to nucleophilic attack.[1][2][3] The overall quenching process is a nucleophilic acyl substitution , which proceeds via a well-established addition-elimination mechanism.[4][5][6][7]

First, a nucleophile (the quenching agent) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[5][6] This intermediate is transient and quickly collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[5][6]

Quench_Decision_Tree start Start: Choose Quenching Agent q_stability Is the product sensitive to acid or base? start->q_stability ans_acid_sens Acid-Sensitive q_stability->ans_acid_sens Yes, Acid-Sensitive ans_base_sens Base-Sensitive q_stability->ans_base_sens Yes, Base-Sensitive ans_robust Robust (pH stable) q_stability->ans_robust No q_byproduct Can the byproduct be easily separated? ans_ester_ok Ester byproduct is easy to separate q_byproduct->ans_ester_ok Consider Alcohol Quench ans_ester_bad Ester byproduct is hard to separate q_byproduct->ans_ester_bad Avoid Alcohol Quench rec_bicarb Use Saturated NaHCO₃ Solution ans_acid_sens->rec_bicarb rec_nh4cl Use Saturated NH₄Cl or Ice Water ans_base_sens->rec_nh4cl ans_robust->q_byproduct rec_alcohol Use Methanol or Isopropanol ans_ester_ok->rec_alcohol rec_amine Use Amine Scavenger Resin or Water ans_ester_bad->rec_amine

References

Technical Support Center: Purification of Products from Methoxyacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the purification challenges associated with methoxyacetyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds. This compound is a valuable reagent for introducing the methoxyacetyl group, a common moiety in pharmaceuticals and agrochemicals.[1][2] However, its high reactivity can lead to a variety of byproducts, making purification a critical and often challenging step.

This resource provides practical, experience-driven guidance to help you overcome common hurdles and achieve high purity for your desired products.

I. Understanding the Chemistry: Common Reactions and Impurities

This compound is a highly reactive acyl chloride.[3][4] It readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, most commonly amines and alcohols, to form amides and esters, respectively.[5][6] The primary challenge in purification arises from the reagent's sensitivity to moisture and the potential for side reactions.

Key Reactions of this compound:
  • Acylation of Amines: Forms N-methoxyacetylated amides.

  • Acylation of Alcohols: Produces methoxyacetate esters.[5]

  • Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst.[7][8][9][10][11]

Common Impurities to Anticipate:
  • Unreacted this compound: Due to incomplete reaction or use of excess reagent.

  • Methoxyacetic Acid: The hydrolysis product of this compound, which is a very common impurity if moisture is not rigorously excluded.[12]

  • Salts: Such as hydrochloride salts of amine starting materials or inorganic salts from the workup.

  • Unreacted Starting Material: In cases of incomplete conversion.

  • Byproducts from Side Reactions: Dependent on the specific substrates and reaction conditions.

The first step in any successful purification is understanding what you need to separate. A preliminary analysis of the crude reaction mixture by techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of your methoxyacetylated product.

Problem 1: Persistent Acrid Odor in the Product, Suggesting Residual Acyl Chloride

Cause: Incomplete quenching of unreacted this compound. Even after aqueous workup, trace amounts can persist, especially if the product is an oil or solid that traps the impurity.[13]

Solution:

  • Thorough Quenching: Ensure the reaction is properly quenched before workup. Adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective method.[13] The bicarbonate will react with and neutralize any remaining acyl chloride and the byproduct HCl. Be cautious, as this will evolve CO₂ gas.

  • Alcohol Quench: For non-alcoholic reaction products, adding a small amount of a simple alcohol like methanol or ethanol at the end of the reaction can effectively scavenge excess this compound.[13]

  • Azeotropic Removal: If the product is stable to heat, co-evaporation with a suitable solvent like toluene can help remove volatile impurities.

Problem 2: Product Contaminated with Methoxyacetic Acid

Cause: Hydrolysis of this compound by adventitious moisture during the reaction or workup. Methoxyacetic acid is polar and can be difficult to separate from polar products.

Solution:

  • Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base such as saturated sodium bicarbonate or a dilute sodium carbonate solution. This will deprotonate the carboxylic acid, forming a salt that will be extracted into the aqueous layer.

  • Column Chromatography: If the polarity difference between your product and methoxyacetic acid is sufficient, silica gel column chromatography can be an effective separation method.[14][15] A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, will typically elute the desired product before the more polar methoxyacetic acid.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[16][17][18][19] The key is to find a solvent system where your product has good solubility at elevated temperatures but poor solubility at room temperature, while methoxyacetic acid remains in the mother liquor.[16]

Problem 3: Difficulty Separating the Product from the Starting Amine/Alcohol

Cause: Incomplete reaction, leading to a mixture of starting material and product with similar polarities.

Solution:

  • Drive the Reaction to Completion: Re-evaluate the reaction conditions. Consider increasing the reaction time, temperature (if the product is stable), or the equivalents of this compound.

  • Acid/Base Extraction for Amines: If the starting material is an amine, an acidic wash (e.g., dilute HCl) during the workup will protonate the amine, forming a water-soluble salt that can be extracted into the aqueous layer. Your N-acylated product (the amide) will remain in the organic layer.

  • Column Chromatography: This is often the most effective method for separating compounds with similar polarities.[14][15][20][21] Careful optimization of the solvent system using TLC is crucial for achieving good separation.

Problem 4: Low Recovery After Column Chromatography

Cause: Several factors can contribute to low recovery from a column.

  • Product is Too Polar: The product may be sticking irreversibly to the silica gel.

  • Improper Solvent System: The eluent may not be polar enough to effectively move the product down the column.

  • Product Degradation on Silica: Some compounds are sensitive to the acidic nature of silica gel.

Solution:

  • TLC Analysis First: Always determine the appropriate solvent system using TLC before running a column.[14] The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Use a More Polar Solvent System: If the product is not eluting, gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate system can be effective.[22]

  • Deactivate the Silica Gel: If you suspect your compound is acid-sensitive, you can neutralize the silica gel by adding a small amount of a tertiary amine, like triethylamine (typically 0.1-1%), to the eluent.[22]

  • Consider Alternative Stationary Phases: For highly polar or acid-sensitive compounds, consider using a different stationary phase like alumina or a reverse-phase silica gel.[14]

III. Frequently Asked Questions (FAQs)

Q1: What are the best practices for setting up a this compound reaction to minimize purification issues?

A1: The key is to rigorously exclude moisture. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Adding the this compound slowly to the reaction mixture can also help to control the reaction rate and minimize side reactions.

Q2: How do I choose the right solvent for recrystallizing my methoxyacetylated product?

A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated.[16][18][19] You may need to screen several solvents or solvent mixtures to find the optimal system. Common choices for moderately polar compounds include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water mixtures.

Q3: My product is an oil and cannot be recrystallized. What are my best purification options?

A3: For oily products, column chromatography is the primary method of purification.[14][15] If the oil is volatile and thermally stable, vacuum distillation could be another option.

Q4: I see multiple spots on my TLC plate after the reaction. How do I identify which one is my product?

A4: The product of methoxyacetylation (an amide or ester) is typically less polar than the starting amine or alcohol and more polar than the this compound. Therefore, the product spot should have an Rf value between that of the starting materials. Running co-spots (a lane with the reaction mixture and a lane with the starting material spotted on top of each other) can help to definitively identify the starting material spot. If available, LC-MS analysis of the crude mixture is the most definitive way to identify the product peak.

Q5: What safety precautions should I take when working with this compound?

A5: this compound is corrosive, flammable, and moisture-sensitive.[3][4][12] It causes burns and is irritating to the eyes and respiratory system.[3][4] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure you have a quenching agent (like sodium bicarbonate) readily available in case of a spill.

IV. Experimental Protocols & Data

Table 1: Common Solvent Systems for Column Chromatography
Polarity of ProductRecommended Starting Solvent SystemNotes
Non-polarHexanes / Ethyl Acetate (9:1)Gradually increase the proportion of ethyl acetate.
Moderately PolarHexanes / Ethyl Acetate (1:1)Dichloromethane can be substituted for ethyl acetate for better solubility of some compounds.[22]
PolarDichloromethane / Methanol (95:5)Use methanol sparingly, as it can dissolve silica gel at high concentrations.[22]
Amines (Acid-Sensitive)Hexanes / Ethyl Acetate with 1% TriethylamineThe triethylamine neutralizes the acidic silica gel.[22]
Protocol 1: General Aqueous Workup Procedure
  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution may cause pressure buildup.

  • Add the organic solvent used for the reaction (e.g., dichloromethane or ethyl acetate) to the separatory funnel.

  • Shake the funnel gently at first, venting frequently to release pressure.

  • Allow the layers to separate and drain the organic layer.

  • Wash the organic layer sequentially with water and then brine (saturated aqueous NaCl).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: Step-by-Step Recrystallization
  • Dissolve the crude solid product in a minimal amount of a suitable hot solvent.[19]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature.[18] Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[18][23]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

V. Visual Workflows

Purification_Workflow cluster_reaction Reaction & Quench cluster_workup Workup cluster_analysis Analysis & Purification Reaction This compound Reaction Quench Quench Excess Reagent (e.g., NaHCO3 aq.) Reaction->Quench Workup Aqueous Workup (Extraction) Quench->Workup Crude Crude Product Workup->Crude TLC TLC/LC-MS Analysis Crude->TLC Is_Solid Is the product a solid? TLC->Is_Solid Recrystallize Recrystallization Is_Solid->Recrystallize Yes Column Column Chromatography Is_Solid->Column No Pure_Product Pure Product Recrystallize->Pure_Product Column->Pure_Product

Caption: General purification workflow for this compound reactions.

Troubleshooting_Tree cluster_impurities Impurity Type cluster_solutions Purification Strategy Impure Impure Product (Post-Workup) Impurity_ID Identify Main Impurity (TLC, NMR, LC-MS) Impure->Impurity_ID Methoxyacetic_Acid Methoxyacetic Acid Impurity_ID->Methoxyacetic_Acid Acidic Starting_Material Starting Material Impurity_ID->Starting_Material Neutral/Basic Other Other/Unknown Impurity_ID->Other Base_Wash Aqueous Base Wash (e.g., NaHCO3) Methoxyacetic_Acid->Base_Wash Acid_Wash Aqueous Acid Wash (e.g., dil. HCl for amines) Starting_Material->Acid_Wash Column Column Chromatography Other->Column Base_Wash->Column Acid_Wash->Column Recrystallize Recrystallization (if solid) Column->Recrystallize

References

Technical Support Center: Managing HCl Byproduct from Methoxyacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with hydrogen chloride (HCl) byproduct generated during reactions with methoxyacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success and safety of your experiments.

Introduction: The Inevitable Byproduct

This compound is a highly reactive acylating agent, valued for its ability to introduce the methoxyacetyl group into a wide range of molecules, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its reactivity, however, comes with a common challenge: the stoichiometric formation of hydrogen chloride (HCl) as a byproduct during nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles.[3][4][5]

The effective management of this HCl byproduct is not merely a matter of waste disposal; it is critical for the success of the reaction itself. Uncontrolled HCl can lead to a cascade of undesirable events, including:

  • Protonation of Nucleophiles: In reactions with basic nucleophiles, such as amines, the generated HCl will protonate the amine, forming its non-nucleophilic ammonium salt. This effectively removes the reactant from the reaction, leading to stalled or incomplete conversions and significantly lower yields.[6]

  • Degradation of Acid-Sensitive Moieties: Many organic molecules contain functional groups (e.g., acetals, certain protecting groups) that are sensitive to acidic conditions. The presence of a strong acid like HCl can cause unwanted side reactions or complete degradation of the desired product.[6]

  • Safety and Equipment Hazards: Gaseous HCl is corrosive and poses a significant inhalation hazard.[7][8] It can also damage sensitive laboratory equipment if not properly contained and neutralized.

This guide provides a comprehensive framework for understanding, troubleshooting, and effectively managing HCl byproduct in your reactions with this compound.

Troubleshooting Guide: From Low Yields to Runaway Reactions

This section addresses specific issues you may encounter during your experiments, providing a logical workflow to diagnose and resolve the problem.

Issue 1: Low or No Yield of the Desired Product

A diminished yield is one of the most common problems encountered and can often be traced back to inadequate HCl management.

Potential Cause 1: Nucleophile Deactivation

  • Explanation: As previously mentioned, if your nucleophile is a base (e.g., an amine), the generated HCl will protonate it, rendering it inactive.[6] This is a primary cause of low conversion.

  • Solution:

    • In-situ Acid Scavenging: Introduce a non-nucleophilic base into the reaction mixture to neutralize the HCl as it is formed.[6] Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.[6] Ensure you use at least one equivalent of the scavenger base relative to the this compound.

    • Excess Nucleophile: In some cases, using an excess of the nucleophilic amine (e.g., 2.2 equivalents) can be employed, where one equivalent acts as the nucleophile and the other as the HCl scavenger. This is generally less desirable due to potential purification challenges.

Potential Cause 2: Product Degradation

  • Explanation: Your target molecule may possess acid-sensitive functional groups that are being cleaved or degraded by the HCl byproduct.[6]

  • Solution:

    • Thorough Literature Review: Before starting your synthesis, review the literature for the acid stability of similar compounds.

    • Employ an Effective Scavenger: The use of an in-situ acid scavenger is crucial to maintain a non-acidic environment throughout the reaction.[6]

    • Controlled Addition: Add the this compound slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to prevent localized build-up of HCl.

Potential Cause 3: Hydrolysis of this compound

  • Explanation: this compound is highly reactive towards water, leading to its hydrolysis back to methoxyacetic acid.[2] This can be a significant issue if your reagents or solvents are not anhydrous.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

Issue 2: Reaction Stalls or Proceeds Very Slowly

Potential Cause: Incomplete HCl Removal

  • Explanation: Even with a scavenger, inefficient mixing or the formation of insoluble hydrochloride salts can lead to a localized acidic environment, slowing down the reaction.

  • Solution:

    • Vigorous Stirring: Ensure the reaction mixture is being stirred efficiently to facilitate the immediate interaction of generated HCl with the scavenger.

    • Solvent Choice: Select a solvent in which the hydrochloride salt of the scavenger base has some solubility, or one that allows for a fine suspension to form.

Issue 3: Vigorous, Uncontrolled Gas Evolution and Exotherm

Potential Cause: Rapid Reaction Rate

  • Explanation: The reaction of this compound with nucleophiles can be highly exothermic, leading to a rapid evolution of HCl gas.[4][10] This can be a safety hazard and can also lead to temperature control issues, potentially causing side reactions.

  • Solution:

    • Controlled Addition: Add the this compound dropwise to the reaction mixture, preferably using a syringe pump for a consistent and slow addition rate.[9]

    • Low-Temperature Conditions: Perform the reaction at a reduced temperature (e.g., 0 °C or even -78 °C for highly reactive substrates) to moderate the reaction rate.[6]

Issue 4: Difficulty in Product Purification

Potential Cause: Contamination with Scavenger Byproducts

  • Explanation: While acid scavengers are essential, their hydrochloride salts can sometimes complicate product isolation. For example, triethylamine hydrochloride can be challenging to remove from some product mixtures.

  • Solution:

    • Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove the hydrochloride salt. A wash with water or a dilute aqueous solution of a weak base like sodium bicarbonate can be effective.[9]

    • Filtration: If the hydrochloride salt is insoluble in the reaction solvent, it can be removed by filtration before the workup.

    • Alternative Scavenging Methods: Consider using an alternative method for HCl removal, such as inert gas sparging, which avoids the formation of salt byproducts.[11]

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_scavenger Was an acid scavenger used? start->check_scavenger add_scavenger Add 1.1-1.5 eq. of a non-nucleophilic base (e.g., TEA, DIPEA). check_scavenger->add_scavenger No check_conditions Were anhydrous conditions used? check_scavenger->check_conditions Yes add_scavenger->check_conditions dry_reagents Dry solvents and glassware. Run under inert atmosphere. check_conditions->dry_reagents No check_temp Was the reaction temperature controlled? check_conditions->check_temp Yes dry_reagents->check_temp control_temp Add acyl chloride dropwise at 0 °C. check_temp->control_temp No workup_issue Difficulty in Purification? check_temp->workup_issue Yes control_temp->workup_issue wash_salt Perform aqueous wash (H2O or NaHCO3 soln) to remove hydrochloride salts. workup_issue->wash_salt consider_sparging Consider inert gas sparging as an alternative to scavengers. wash_salt->consider_sparging success Improved Yield and Purity wash_salt->success consider_sparging->success

Caption: A decision-making workflow for troubleshooting common issues in this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used to scavenge HCl, and how do I choose?

A: The choice of base is critical and depends on factors like substrate reactivity, cost, and reaction scale. Common choices include tertiary amines and inorganic bases.[6]

  • Tertiary Amines: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), and pyridine are frequently used.[6]

    • TEA is common, inexpensive, and effective.[6] However, it can be nucleophilic in some cases.

    • DIPEA (Hünig's base) is more sterically hindered and therefore less nucleophilic than TEA, making it a good choice for sensitive substrates.

    • Pyridine is also a common choice, but it can be more difficult to remove during workup.

  • Inorganic Bases: For some applications, inorganic bases like potassium carbonate or sodium bicarbonate can be used, particularly in biphasic systems or when the reaction is heated.[9]

Q2: Can I use an inert gas purge instead of a chemical scavenger?

A: Yes, bubbling a slow stream of an inert gas like nitrogen or argon through the reaction mixture (a technique known as sparging) can be an effective way to physically remove the gaseous HCl as it is formed.[9][11] This method is advantageous as it avoids the formation of hydrochloride salt byproducts, simplifying purification.[11] However, it may not be as efficient as a chemical scavenger for fast reactions or large-scale preparations.

Q3: My product is water-soluble. How can I remove the hydrochloride salt byproduct without an aqueous workup?

A: If your product is water-soluble, an aqueous workup is not ideal. Here are some alternatives:

  • Filtration: If the hydrochloride salt precipitates from the reaction solvent, you can remove it by filtration.

  • Solvent Trituration/Precipitation: You may be able to find a solvent that solubilizes your product but not the salt. Adding this solvent can cause the salt to precipitate, allowing for its removal by filtration.

  • Inert Gas Sparging: This is an excellent option in this scenario as it avoids the formation of salts altogether.[11]

Q4: How do I properly set up a gas trap to handle the evolved HCl?

A: It is crucial to conduct the reaction in a well-ventilated fume hood and to equip the reaction flask with a system to neutralize the exiting HCl gas.[9] A common setup involves connecting the condenser outlet via tubing to a gas bubbler containing a basic solution (e.g., a dilute sodium hydroxide solution) to neutralize the acidic gas before it is vented into the fume hood.

Data Presentation: Comparison of Common HCl Scavengers

ScavengerFormulapKa of Conjugate AcidMolar Mass ( g/mol )Boiling Point (°C)Key Features
Triethylamine (TEA)(C₂H₅)₃N~10.75101.1989.5Common, inexpensive, and effective HCl scavenger. Can be nucleophilic.[6]
N,N-Diisopropylethylamine (DIPEA)(i-Pr)₂NEt~10.75129.24126.6Sterically hindered, non-nucleophilic base. Good for sensitive substrates.
PyridineC₅H₅N~5.2579.10115Common base and solvent. Can be difficult to remove.
Potassium CarbonateK₂CO₃~10.33 (pKa of HCO₃⁻)138.21N/A (decomposes)Inexpensive inorganic base, often used in heated reactions.

Experimental Protocols

Protocol 1: General Procedure for Acylation with In-situ HCl Scavenging

This protocol describes a general procedure for the acylation of an amine using this compound with triethylamine as the HCl scavenger.[6]

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.1 - 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of this compound: Add the this compound (1.05 - 1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Once the starting amine is consumed, the reaction is complete.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, then with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: HCl Management using Inert Gas Sparging

This protocol is adapted from a method for removing HCl during polyester synthesis and can be applied to this compound reactions.[11]

  • Setup: Assemble the reaction glassware as you would for an inert atmosphere reaction, but with a long needle or gas dispersion tube extending below the surface of the reaction mixture. This will serve as the gas inlet. The outlet of the condenser should be connected to a gas bubbler containing a basic solution.

  • Reaction Initiation: Dissolve the nucleophile (e.g., alcohol or amine) in an anhydrous solvent in the reaction flask. Begin a slow but steady purge of nitrogen or argon through the solution.

  • Addition of this compound: Slowly add the this compound to the reaction mixture while maintaining the inert gas purge. The gas flow will carry the evolved HCl out of the reaction flask and into the basic trap.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC. Once complete, the workup is simplified as there is no hydrochloride salt to remove. The reaction mixture can be directly concentrated or washed as needed to isolate the product.

Visualization of the Acylation Mechanism and HCl Scavenging

Acylation_Mechanism cluster_0 Nucleophilic Attack & HCl Formation cluster_1 HCl Scavenging Reactants R-NH₂ + MeO-CH₂-COCl Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product_HCl R-NH-CO-CH₂-OMe + HCl Intermediate->Product_HCl Elimination of Cl⁻ & Proton Transfer HCl HCl Scavenger Et₃N (Scavenger) Product_HCl->Scavenger HCl is scavenged Salt Et₃N-H⁺Cl⁻ (Salt) HCl->Salt Scavenger->Salt

References

Technical Support Center: Optimizing Methoxyacetyl Chloride Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methoxyacetyl chloride acylation. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing your acylation reactions. Here, we delve into the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

Introduction to this compound Acylation

This compound is a versatile reagent for introducing the methoxyacetyl group into a wide range of molecules, including aromatic compounds, heterocycles, amines, and alcohols.[1][2][3][4] This moiety is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][3][4] However, like all acyl chlorides, its high reactivity necessitates careful control of reaction conditions to achieve high yields and purity.[2] This guide will address common challenges and provide solutions to optimize your experimental workflow.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during this compound acylation in a question-and-answer format.

Friedel-Crafts Acylation of Aromatic Compounds

Question 1: My Friedel-Crafts acylation of an electron-rich aromatic compound, like anisole, is giving a low yield of the desired product. What are the likely causes and how can I improve it?

Low yields in Friedel-Crafts acylation can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Moisture Contamination: this compound is highly sensitive to moisture and will readily hydrolyze to methoxyacetic acid.[2] This not only consumes your starting material but also deactivates the Lewis acid catalyst.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents and freshly opened or purified reagents.

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial for activating the this compound.[6][7][8] Its activity can be compromised by moisture or impurities.

    • Solution: Use a fresh, high-purity Lewis acid. For highly activated substrates like anisole, you might consider a milder Lewis acid to prevent side reactions. The amount of catalyst is also critical; often, stoichiometric amounts are required as the product can complex with the catalyst.

  • Suboptimal Temperature: Friedel-Crafts acylations are often exothermic.[9] Running the reaction at too high a temperature can lead to side reactions and degradation of starting materials or products. Conversely, a temperature that is too low may result in an impractically slow reaction rate.

    • Solution: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of this compound and the Lewis acid.[9] After the initial exothermic reaction subsides, you can allow the mixture to slowly warm to room temperature or apply gentle heating to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature profile.[10]

  • Incorrect Stoichiometry: An incorrect ratio of reactants and catalyst can lead to incomplete conversion or the formation of byproducts.

    • Solution: Typically, a slight excess of the this compound and at least a stoichiometric amount of the Lewis acid relative to the acyl chloride are used. The optimal ratios should be determined empirically for your specific substrate.

Question 2: I am observing the formation of multiple isomers in the acylation of a substituted aromatic ring. How can I improve the regioselectivity?

The methoxy group in anisole, for example, is an ortho-, para-directing activator.[7][8][11] While the para-substituted product is often the major isomer due to reduced steric hindrance, controlling the reaction conditions can enhance this selectivity.[11]

  • Temperature Control: Lower temperatures generally favor the formation of the kinetic product (often the para-isomer in the absence of ortho-directing groups that can chelate).

  • Choice of Lewis Acid: The size and nature of the Lewis acid can influence the steric environment around the reactive intermediate, thereby affecting the ortho/para ratio. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄, SnCl₄) can help optimize selectivity.[12]

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, which in turn can affect regioselectivity.

Acylation of Heterocycles (e.g., Pyrrole)

Question 3: I am trying to perform a C-acylation on pyrrole, but I am predominantly getting the N-acylated product. How can I favor C-acylation?

This is a common challenge in pyrrole chemistry due to the nucleophilicity of the nitrogen atom.[13]

  • N-Protection: The most straightforward solution is to protect the pyrrole nitrogen with a suitable protecting group (e.g., tosyl, Boc) before acylation. This blocks the N-acylation pathway and directs the acylation to the carbon atoms of the ring. The protecting group can be removed in a subsequent step.

  • Choice of Reaction Conditions:

    • Lewis Acid: Using a Lewis acid that coordinates with the pyrrole nitrogen can decrease its nucleophilicity and favor C-acylation.[13]

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for C-acylation.

  • Rearrangement: In some cases, the N-acylpyrrole can be synthesized and then rearranged to the C-acylpyrrole under thermal or acidic conditions (anionic Fries rearrangement).[13]

Acylation of Alcohols and Phenols

Question 4: My acylation of a sterically hindered alcohol is very slow. How can I drive the reaction to completion?

Acylating sterically hindered alcohols can be challenging due to the reduced accessibility of the hydroxyl group.[14][15]

  • Use of a Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl generated during the reaction, which drives the equilibrium towards the product.[16][17] For hindered alcohols, a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) can be used as a catalyst in conjunction with a stoichiometric amount of a weaker base like triethylamine.

  • Elevated Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done cautiously to avoid side reactions.

  • Longer Reaction Times: Simply allowing the reaction to proceed for a longer period may be sufficient to achieve a good yield. Monitor the reaction by TLC or GC to determine when it has reached completion.

Question 5: When acylating a phenol, I am getting a mixture of the O-acylated (ester) and C-acylated (hydroxyketone) products. How can I control the selectivity?

The initial product of phenol acylation is the O-acylated ester. This can then undergo a Lewis acid-catalyzed Fries rearrangement to the C-acylated ortho- and para-hydroxyketones.[18]

  • To favor O-acylation:

    • Use a non-Lewis acid catalyst system, such as a base (e.g., pyridine, triethylamine).

    • If a Lewis acid is necessary, use milder conditions (lower temperature, shorter reaction time) to minimize the Fries rearrangement.

  • To favor C-acylation (Fries Rearrangement):

    • After the initial O-acylation, continue to heat the reaction in the presence of a Lewis acid to promote the rearrangement. The choice of solvent and temperature can influence the ortho/para selectivity of the rearranged product. Anhydrous ferric chloride (FeCl₃) can favor O-acylation, while its hydrated form (FeCl₃·6H₂O) may enhance C-acylation.[18]

N-Acylation of Amines

Question 6: The N-acylation of my amine is proceeding too vigorously and is difficult to control. What can I do?

The reaction between an acyl chloride and an amine is typically very fast and exothermic.

  • Temperature Control: Perform the reaction at a low temperature (0 °C or even -78 °C) and add the this compound slowly to the solution of the amine. This will help to dissipate the heat generated and prevent side reactions.

  • Use of a Base: Include a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[19] For primary and secondary amines, two equivalents of the amine can be used, with one equivalent acting as the nucleophile and the other as the base.

  • Solvent Choice: Use an inert solvent to dilute the reactants and help manage the exotherm.

Question 7: How do I effectively remove the amine base and its salt from the reaction mixture during workup?

  • Aqueous Wash: Washing the organic layer with a dilute acidic solution (e.g., 1 M HCl) will protonate the amine, making it water-soluble and allowing for its removal into the aqueous phase.[20]

  • Copper Sulfate Wash: For some amines, washing with an aqueous solution of copper(II) sulfate can be effective. The amine will complex with the copper and be extracted into the aqueous layer.[20]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my this compound acylation?

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of the starting material and the appearance of the product. It's important to note that acyl chlorides can be unstable on silica gel, so it's best to quench a small aliquot of the reaction mixture before spotting it on the TLC plate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for monitoring the reaction, as it can provide information about the conversion of starting material, the formation of the product, and the presence of any side products.[10][21][22] Derivatization of the acyl chloride may be necessary for analysis.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.[24]

Q2: What are the key safety precautions I should take when working with this compound?

This compound is a corrosive, flammable, and toxic substance.[5][25][26] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][25][26][27] It reacts vigorously with water, so avoid contact with moisture.[2] Have appropriate quenching agents and spill control materials readily available.

Q3: Can I use other chlorinating agents to prepare this compound from methoxyacetic acid?

Yes, besides oxalyl chloride, other common chlorinating agents like thionyl chloride (SOCl₂) can be used to synthesize this compound from methoxyacetic acid.[1][4]

Q4: What is the role of the methoxy group in the acylation reaction?

In Friedel-Crafts reactions, the methoxy group on an aromatic ring is an activating, ortho-, para-director.[7][8][11] In the this compound reagent itself, the ether oxygen can potentially chelate to the Lewis acid, which could influence the reactivity of the acylium ion intermediate.

Part 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole
  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add a dry, inert solvent (e.g., dichloromethane or nitrobenzene) to the flask.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Reagent Addition: Add a solution of this compound (1.0 eq) in the same dry solvent to the dropping funnel and add it dropwise to the stirred suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Substrate Addition: After the addition of the acyl chloride is complete, add a solution of anisole (1.0 eq) in the same dry solvent dropwise, again maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Diagrams

Workflow for Friedel-Crafts Acylation

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Assemble dry glassware under inert atmosphere add_catalyst 2. Add Lewis Acid (e.g., AlCl₃) add_solvent 3. Add anhydrous solvent cool 4. Cool to 0-5 °C add_acyl 5. Add this compound dropwise cool->add_acyl add_substrate 6. Add Aromatic Substrate dropwise react 7. Stir and monitor (TLC, GC-MS) quench 8. Quench with ice/HCl react->quench extract 9. Extract with organic solvent wash 10. Wash organic layer dry 11. Dry and concentrate purify 12. Purify product

Caption: Workflow for a typical Friedel-Crafts acylation.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Acylated Product moisture Moisture Contamination? start->moisture catalyst Inactive Catalyst? start->catalyst temp Suboptimal Temperature? start->temp stoich Incorrect Stoichiometry? start->stoich dry_reagents Use anhydrous reagents/solvents and inert atmosphere moisture->dry_reagents fresh_catalyst Use fresh, pure Lewis Acid catalyst->fresh_catalyst optimize_temp Optimize temperature profile (e.g., start cold) temp->optimize_temp adjust_ratio Adjust reactant/catalyst ratios stoich->adjust_ratio

Caption: Troubleshooting logic for low product yield.

References

Methoxyacetyl Chloride Technical Support Center: A Guide to Safe Handling and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for methoxyacetyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. This compound is a valuable building block in organic synthesis, particularly for producing agrochemicals, pharmaceuticals, and dyes.[1] However, its utility is matched by its reactivity, especially its incompatibility with strong bases and alcohols.[2][3] This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure safe and successful experimentation.

Section 1: The Chemistry of Incompatibility: Why Caution is Critical

This compound, like other acyl chlorides, is highly reactive due to the electron-withdrawing nature of the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic.[4] This inherent reactivity is the root of its incompatibility with nucleophiles like strong bases and alcohols.

Incompatibility with Strong Bases:

Strong bases, such as sodium hydroxide or potassium hydroxide, react violently with this compound.[5] This is a classic acid-base neutralization reaction where the base attacks the acyl chloride, leading to a rapid and highly exothermic release of heat. The reaction can produce toxic and corrosive hydrogen chloride gas.[2][3] The uncontrolled addition of a strong base can cause a dangerous thermal runaway, leading to pressure buildup and potential vessel rupture.

Incompatibility with Alcohols:

The reaction of this compound with alcohols is a standard method for ester synthesis, a process known as esterification.[6][7][8] While this is a desired transformation, the reaction is often vigorous and exothermic, releasing steamy, acidic fumes of hydrogen chloride.[6][7][9] Without proper temperature control and the use of a scavenger base (like pyridine) to neutralize the HCl byproduct, the reaction can proceed too quickly, leading to side reactions and safety hazards.[10][11]

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound.

Issue 1: Uncontrolled Exotherm and Pressure Buildup During Reaction with an Alcohol.

  • Question: I'm trying to synthesize a methoxyacetate ester, but the reaction is becoming too hot and generating a lot of gas, even with cooling. What's happening and how can I control it?

  • Answer: This is a common issue stemming from the rapid, exothermic reaction between this compound and the alcohol, which generates hydrogen chloride (HCl) gas.[6][7][9] The heat accelerates the reaction further, creating a dangerous feedback loop.

    • Immediate Action: If you observe a rapid temperature increase and gas evolution, immediately cease the addition of reagents and, if possible, enhance cooling. If the reaction is uncontrollable, evacuate the area.

    • Preventative Protocol:

      • Slow Addition: Add the this compound dropwise to the alcohol solution at a low temperature (e.g., 0 °C) to dissipate the heat generated.

      • Use of a Scavenger Base: Incorporate a non-nucleophilic base, such as pyridine or triethylamine, into the reaction mixture.[11] The base will neutralize the HCl as it forms, preventing its buildup and catalytic side reactions.[10]

      • Adequate Headspace: Ensure the reaction vessel has sufficient headspace to accommodate any potential gas evolution.

Issue 2: Low Yield of the Desired Ester Product.

  • Question: My esterification reaction with this compound is resulting in a low yield. What are the potential causes?

  • Answer: Low yields can be attributed to several factors, often related to the reactivity of this compound and the reaction conditions.

    • Moisture Contamination: this compound is highly sensitive to moisture and will readily hydrolyze to methoxyacetic acid.[12][13] This consumes your starting material and introduces an impurity. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

    • Side Reactions: If the temperature is not adequately controlled, the exothermic reaction can lead to the formation of byproducts.

    • Incomplete Reaction: Ensure you are using the correct stoichiometry. A slight excess of the alcohol may be necessary to drive the reaction to completion.

Issue 3: Formation of an Unexpected Carboxylic Acid Byproduct.

  • Question: My final product is contaminated with methoxyacetic acid. How did this happen?

  • Answer: The presence of methoxyacetic acid is a clear indication of hydrolysis.[12][13]

    • Troubleshooting Steps:

      • Verify Anhydrous Conditions: Re-evaluate your experimental setup to eliminate all sources of moisture. Use freshly distilled solvents and properly dried glassware.

      • Inert Atmosphere: For highly sensitive reactions, consider running the experiment under an inert atmosphere of nitrogen or argon to prevent exposure to atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] It is recommended to store it under an inert atmosphere, such as nitrogen, to prevent degradation from moisture.[3] The recommended storage temperature is typically between 2-8 °C.[12]

Q2: What are the primary hazards associated with this compound?

A2: this compound is a flammable liquid and vapor.[14] It is corrosive and can cause severe skin burns and eye damage.[14] Inhalation can be toxic and may cause respiratory irritation.[12] It reacts violently with water, strong bases, and alcohols.[2][3][5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Always handle this compound in a well-ventilated fume hood.[3] Essential PPE includes:

  • Chemical safety goggles and a face shield.[12]

  • Chemical-resistant gloves (e.g., butyl rubber or Viton).

  • A flame-retardant lab coat.[3]

  • For situations with potential for significant vapor exposure, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]

Q4: How do I safely quench unreacted this compound after my reaction is complete?

A4: Unreacted this compound must be quenched carefully. A common and effective method is to slowly add the reaction mixture to a separate flask containing a stirred, cold solution of a weak base, such as sodium bicarbonate, or a dilute solution of a non-nucleophilic amine.[15] Alternatively, slow addition to cold water or an alcohol like methanol or ethanol can be used, but be prepared for an exothermic reaction and gas evolution.[15] Always perform quenching in a fume hood with appropriate cooling.

Q5: Can I use a strong base like sodium hydroxide to scavenge the HCl produced during esterification?

A5: It is strongly advised not to use strong bases like NaOH or KOH as HCl scavengers in this reaction. The strong base will react violently and non-selectively with the this compound starting material, leading to a hazardous situation and significantly reducing your product yield.[5] Use a non-nucleophilic organic base like pyridine or triethylamine instead.[11]

Visualizing the Reactions and Safety Protocols

To further clarify the chemical principles and safety procedures, the following diagrams illustrate the key reaction mechanisms and a recommended workflow for safely quenching this compound.

G cluster_base Reaction with Strong Base (e.g., NaOH) MAC Methoxyacetyl Chloride Intermediate_Base Tetrahedral Intermediate MAC->Intermediate_Base Nucleophilic Attack by OH- NaOH NaOH NaOH->Intermediate_Base Product_Base Sodium Methoxyacetate + NaCl + H2O Intermediate_Base->Product_Base Collapse & Proton Transfer Hazard VIOLENT & EXOTHERMIC REACTION Intermediate_Base->Hazard

Caption: Reaction of this compound with a Strong Base.

G cluster_alcohol Reaction with Alcohol (e.g., Ethanol) MAC_alc Methoxyacetyl Chloride Intermediate_Alc Tetrahedral Intermediate MAC_alc->Intermediate_Alc Nucleophilic Attack by EtOH Ethanol Ethanol Ethanol->Intermediate_Alc Product_Alc Ethyl Methoxyacetate + HCl Intermediate_Alc->Product_Alc Collapse & Proton Loss Exotherm Exothermic Reaction (Control is Key) Intermediate_Alc->Exotherm

Caption: Reaction of this compound with an Alcohol.

G Start Reaction Mixture (contains unreacted MAC) PrepQuench Prepare Quenching Solution (e.g., cold NaHCO3(aq)) Start->PrepQuench SlowAdd Slowly Add Reaction Mixture to Quenching Solution with Vigorous Stirring PrepQuench->SlowAdd Monitor Monitor for Gas Evolution and Temperature Increase SlowAdd->Monitor Neutralize Ensure Mixture is Neutral (check with pH paper) Monitor->Neutralize Workup Proceed to Extraction and Purification Neutralize->Workup

Caption: Workflow for Safely Quenching this compound.

Quantitative Data Summary

PropertyValueSource
CAS Number 38870-89-2[13][14]
Molecular Formula C3H5ClO2[12][13][14]
Molecular Weight 108.52 g/mol [14][16]
Boiling Point 112-113 °C
Density 1.187 g/cm³ at 25 °C[12]
Flash Point 35 °C[17]
Recommended Storage 2-8 °C[12]

References

Technical Support Center: Methoxyacetyl Chloride Stability & Handling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Methoxyacetyl chloride. This guide is designed to provide in-depth technical assistance to professionals encountering stability issues, such as discoloration, precipitation, or apparent polymerization, during the storage and use of this compound. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to proactively ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why has my clear, colorless this compound turned yellow or brown upon storage?

Short Answer: Discoloration is a primary indicator of decomposition. This is most commonly caused by exposure to moisture, which initiates a cascade of degradation reactions.

In-Depth Analysis: this compound is an acyl chloride, a class of compounds known for high reactivity.[1][2] The carbon atom of the carbonyl group is highly electrophilic, making it extremely susceptible to attack by nucleophiles.[3] The most common nucleophile it will encounter is water (H₂O), present as ambient humidity or as a trace impurity in solvents.

The reaction, known as hydrolysis, proceeds rapidly to form methoxyacetic acid and hydrogen chloride (HCl).[4][5]

CH₃OCH₂COCl + H₂O → CH₃OCH₂COOH + HCl

The generated HCl is not an inert byproduct. As a strong acid, it can act as a catalyst for further, more complex degradation pathways, which may involve self-condensation or other reactions that produce colored, often polymeric, impurities. While this compound itself doesn't undergo classical polymerization in the way an alkene does, these acid-catalyzed side reactions result in a product that is visibly impure and has reduced reactivity for its intended purpose.[6]

Preventative Measures:

  • Strict Anhydrous Conditions: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[7]

  • Proper Glassware Preparation: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed moisture.

  • Solvent Purity: Use high-purity, anhydrous solvents for all reactions.

Question 2: I've observed a fine white solid or precipitate in my bottle of this compound. What is it and is the reagent still usable?

Short Answer: If you have purchased stabilized this compound, the white solid is likely the stabilizer, magnesium oxide (MgO). If the reagent was unstabilized, the solid could be decomposition products.

Detailed Explanation: Many suppliers provide this compound with an added stabilizer to extend its shelf life.[8][9] The most common stabilizer is a small amount (e.g., ~0.3%) of magnesium oxide (MgO), a basic oxide that acts as an acid scavenger.[8][10]

The primary role of MgO is to neutralize any HCl that is inevitably formed due to trace moisture exposure during packaging or handling.[11] The reaction is a simple acid-base neutralization:

MgO + 2HCl → MgCl₂ + H₂O

By sequestering HCl, the MgO prevents it from catalyzing widespread degradation of the acyl chloride.[10][11] Therefore, the presence of a fine, white, insoluble powder in your reagent is often a positive sign that the stabilizer is present and ready to protect the chemical's integrity. The reagent is generally usable, though you may wish to filter or decant the liquid away from the solid for sensitive applications.

If your this compound was unstabilized and a precipitate has formed, it is more likely to be a sign of significant degradation. The solid could be crystalline byproducts from self-condensation reactions. In this case, the purity of the reagent is compromised, and its use could lead to low yields and the introduction of impurities into your reaction. It is advisable to discard such reagent.

Troubleshooting Guide: Preventing "Polymerization"

The term "polymerization" as reported by users often refers to the formation of viscous, dark, or solid material. This is not a true polymerization but rather the result of uncontrolled degradation. The following guide provides a systematic approach to preventing this issue.

Symptom Primary Cause Underlying Mechanism Preventative & Corrective Actions
Reagent darkens over time Moisture ContaminationHydrolysis produces HCl, which catalyzes decomposition pathways leading to colored byproducts.[4][5]Storage: Store at recommended temperatures (2-8°C) under an inert atmosphere. Ensure the container cap is tightly sealed with paraffin tape. Handling: Handle exclusively under anhydrous conditions.[7]
Violent reaction or fuming upon opening Gross Moisture IngressRapid hydrolysis with atmospheric moisture, releasing significant amounts of HCl gas.[12]Open containers only in a well-ventilated fume hood and preferably under a blanket of inert gas. Minimize the time the container is open.
Low or inconsistent reaction yields Reagent DegradationThe active acyl chloride has been consumed by hydrolysis or side-reactions, reducing its effective concentration.Solution: Purchase stabilized this compound containing an acid scavenger like MgO.[8] For critical applications, consider purifying the reagent by distillation immediately before use, but only if you have experience with the hazards involved.
Formation of viscous liquid or solid Acid-Catalyzed Side ReactionsTrace HCl or other Lewis acid impurities can initiate self-condensation or ketene formation, which can then dimerize or oligomerize.[13][14][15]Stabilization: Use MgO-stabilized reagent. If preparing the acyl chloride in-house, ensure complete removal of synthesis reagents (e.g., SOCl₂, PCl₅) which can act as or generate acidic catalysts.[16]
Experimental Protocol: Use of Stabilized this compound

When using this compound that contains a stabilizer like MgO, follow this best-practice workflow:

  • Preparation: Work in a fume hood under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is scrupulously dried.

  • Dispensing: Allow the refrigerated bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

  • Transfer: Withdraw the required volume of the liquid reagent using a dry syringe or cannula, carefully leaving the solid MgO precipitate behind. It is generally not necessary to filter the entire bottle.

  • Reaction: Add the this compound dropwise to your cooled reaction mixture. The high reactivity can lead to highly exothermic reactions.[17]

  • Resealing: Purge the headspace of the storage bottle with inert gas before tightly resealing the cap. Wrap the cap and neck with paraffin film for extra protection against moisture ingress.

Visualizing the Degradation and Prevention Pathway

Understanding the chemical pathways is key to effective troubleshooting. The diagrams below illustrate the core processes.

Hydrolysis MAC This compound (CH₃OCH₂COCl) MAA Methoxyacetic Acid (CH₃OCH₂COOH) MAC->MAA Hydrolysis HCl Hydrogen Chloride (HCl) (Acid Catalyst) MAC->HCl Degradation Discolored Byproducts ('Polymer') MAC->Degradation H2O Water (H₂O) (Moisture) H2O->MAA HCl->Degradation Catalyzes

Caption: The primary degradation pathway: Hydrolysis of this compound by water produces HCl, which then catalyzes further decomposition.

Stabilization HCl Hydrogen Chloride (HCl) (Acid Catalyst) Salts Inert Salts (MgCl₂ + H₂O) HCl->Salts Neutralization Degradation Decomposition Prevented MgO Magnesium Oxide (MgO) (Stabilizer) MgO->Salts

Caption: The role of Magnesium Oxide (MgO) as an acid scavenger to neutralize HCl and prevent catalytic decomposition.

References

Methoxyacetyl Chloride Waste Disposal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and disposal of Methoxyacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive reagent. The following information provides a framework for ensuring laboratory safety and environmental compliance.

I. Understanding the Reagent: Chemical Profile and Hazards

This compound (C₃H₅ClO₂) is a colorless to pale yellow liquid with a pungent odor.[1][2] It is a highly reactive acylating agent frequently used in organic synthesis, particularly for the preparation of esters and amides.[1][3] Its utility, however, is matched by its hazardous nature. This compound is classified as a flammable liquid, and it is corrosive, causing severe skin burns and eye damage. Inhalation of its vapors can be toxic and may cause respiratory irritation.[4]

A primary safety concern is its violent reactivity with water and other nucleophiles.[1][5][6] This exothermic reaction produces hydrochloric acid (HCl) and methoxyacetic acid.[4] Improper quenching or disposal can lead to rapid gas evolution, pressure buildup, and the release of corrosive fumes.[7]

Key Physical and Chemical Properties:

PropertyValueSource(s)
Molecular Formula C₃H₅ClO₂[8][9]
Molecular Weight 108.52 g/mol [8][9]
Boiling Point 112-113 °C[2][8]
Flash Point 28 °C / 82.4 °F[8]
Density 1.187 g/cm³ at 25 °C[2]
Solubility Miscible with acetone, ether, carbon tetrachloride, and chloroform. Reacts with water.[2][4][10]

II. Frequently Asked Questions (FAQs) for Safe Disposal

This section addresses common questions regarding the safe disposal of this compound waste.

Q1: What are the immediate steps to take in case of a this compound spill?

A1: In the event of a spill, prioritize personnel safety and containment.[11]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood, to disperse corrosive vapors.[8][12]

  • Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[13][14][15] For larger spills, respiratory protection may be necessary.[12][15]

  • Containment: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial acid binder to contain the liquid.[8][13][16] Do not use combustible materials like paper towels directly on the neat liquid. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[13]

  • Neutralization: Once absorbed, the material should be cautiously transferred to a suitable container for neutralization, as outlined in the detailed protocols below.

Q2: Can I dispose of small amounts of this compound down the drain?

A2: Absolutely not. this compound reacts violently with water, which can lead to the release of corrosive hydrochloric acid fumes and potential damage to plumbing.[1][4] All this compound waste, regardless of quantity, must be neutralized before disposal.[13]

Q3: What are the primary methods for neutralizing this compound waste?

A3: The most common and effective methods involve quenching the reactive acyl chloride with a suitable nucleophile.[17][18] The choice of quenching agent depends on the scale of the waste and the desired byproducts. The primary methods are:

  • Aqueous Base Quenching (e.g., sodium bicarbonate): This is a controlled way to hydrolyze the acyl chloride to the less hazardous methoxyacetic acid, which is then neutralized.[13]

  • Alcohol-Based Quenching (e.g., methanol or ethanol): This method converts the acyl chloride to a more stable ester.[17] This can be a safer option as the reaction is generally less vigorous than with water.[17]

Q4: What personal protective equipment (PPE) is mandatory when handling this compound waste?

A4: Due to its corrosive and toxic nature, stringent adherence to PPE is critical.[4][18]

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and corrosive vapors.[15]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[15][19]

  • Body Protection: A chemical-resistant lab coat or apron is required to protect skin and clothing.[14][19]

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood.[13] For significant spill events, a respirator with an appropriate cartridge may be necessary.[14][15]

III. Troubleshooting Guide: Common Issues and Solutions

This section provides solutions to potential problems encountered during the disposal process.

Problem Potential Cause Solution
Violent reaction and excessive fuming during quenching. The this compound was added too quickly to the quenching solution.Immediately cease addition. Allow the reaction to subside before resuming at a much slower, dropwise rate. Ensure the quenching solution is being stirred vigorously and is cooled in an ice bath to dissipate heat.[13]
The pH of the final waste solution is still highly acidic. Insufficient neutralizing agent was used.Add more of the basic quenching solution (e.g., sodium bicarbonate) slowly while monitoring the pH with pH paper or a calibrated meter. Aim for a neutral pH range (typically 6-8) before final disposal.[13]
Solid material forms in the waste container. Precipitation of salts (e.g., sodium chloride) during neutralization.This is a normal occurrence. Ensure the solids are fully suspended in the aqueous waste before transferring to the final hazardous waste container.
The waste container is warm to the touch. The neutralization reaction is exothermic.This is expected. Cooling the quenching solution in an ice bath during the addition of this compound will help manage the temperature increase.[17] Allow the container to cool to room temperature before sealing and transferring for disposal.

IV. Detailed Experimental Protocols for Safe Disposal

Always perform these procedures in a certified chemical fume hood while wearing the appropriate PPE.

Protocol 1: Neutralization with Sodium Bicarbonate Solution

This is the recommended method for the routine disposal of small to moderate quantities of this compound waste.

Materials:

  • This compound waste

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Large beaker or flask (at least 5 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Prepare the Neutralizing Solution: In the fume hood, place the large beaker or flask containing a magnetic stir bar in an ice bath. Add a volume of saturated sodium bicarbonate solution that is at least 10 times the volume of the this compound waste to be neutralized.

  • Slow Addition of Waste: Begin stirring the sodium bicarbonate solution vigorously. Slowly, add the this compound waste dropwise to the cold, stirring solution. The slow addition is critical to control the exothermic reaction and the evolution of carbon dioxide and hydrochloric acid gas.[13][18]

  • Monitor the Reaction: Observe the reaction closely. If foaming or fuming becomes excessive, stop the addition until it subsides.[18]

  • Complete the Quenching: After all the this compound has been added, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.[18]

  • Check and Adjust pH: Check the pH of the solution using pH paper or a pH meter. The pH should be in the neutral range (6-8). If it is still acidic, add more saturated sodium bicarbonate solution until the desired pH is reached.[13]

  • Final Disposal: Transfer the neutralized aqueous waste to a properly labeled hazardous waste container for collection by your institution's EHS department.[20][21]

Protocol 2: Neutralization with an Alcohol (Methanol or Ethanol)

This method is an alternative that produces a less hazardous ester.

Materials:

  • This compound waste

  • Anhydrous methanol or ethanol

  • Large beaker or flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Appropriately labeled hazardous waste container

Procedure:

  • Prepare the Alcohol: In a fume hood, place a beaker or flask containing a magnetic stir bar in an ice bath. Add a volume of methanol or ethanol that is at least 10 molar equivalents relative to the amount of this compound waste.

  • Slow Addition of Waste: Begin stirring the alcohol. Slowly add the this compound waste dropwise to the cold, stirring alcohol. This reaction will also be exothermic and will produce HCl gas.[17][22]

  • Stir to Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.

  • Secondary Neutralization: The resulting solution will be acidic due to the formation of HCl. Cautiously add a saturated sodium bicarbonate solution to neutralize the acid, following steps 5 and 6 of Protocol 1.

  • Final Disposal: Transfer the neutralized waste to a properly labeled hazardous waste container.

V. Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and chemical processes involved in the safe disposal of this compound.

G Decision Workflow for this compound Waste start This compound Waste Generated spill Spill Occurs? start->spill small_spill Small Spill spill->small_spill Yes large_spill Large Spill spill->large_spill Yes neutralize Proceed to Neutralization Protocol spill->neutralize No (Routine Disposal) contain Contain with Inert Absorbent small_spill->contain ehs Contact EHS Immediately large_spill->ehs collect Collect Absorbed Material for Neutralization contain->collect collect->neutralize

Caption: Decision-making process for handling this compound waste.

G Aqueous Neutralization of this compound MAC This compound (CH₃OCH₂COCl) MAA Sodium Methoxyacetate (CH₃OCH₂COONa) MAC->MAA SB Sodium Bicarbonate (2NaHCO₃) SB->MAA NaCl Sodium Chloride (NaCl) SB->NaCl H2O Water (H₂O) SB->H2O CO2 Carbon Dioxide (CO₂) SB->CO2

Caption: Chemical reaction for aqueous quenching of this compound.

VI. References

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. 17

  • KSCL. This compound MSDS. 8

  • ChemicalBook. (2025, September 27). This compound - Safety Data Sheet. 4

  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - this compound. --INVALID-LINK--

  • ECHEMI. This compound SDS, 38870-89-2 Safety Data Sheets. 23

  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET - this compound. 20

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. 12

  • Benchchem. Proper Disposal of Oleoyl Chloride: A Guide for Laboratory Professionals. 13

  • KGROUP. (2006, October 27). Quenching Reactive Substances. 7

  • Guidechem. This compound (cas 38870-89-2) SDS/MSDS download. 24

  • CymitQuimica. CAS 38870-89-2: this compound. 1

  • Blog. (2025, September 18). What are the safety precautions when handling acids?14

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2025?15

  • University of Utah. Acid Handling. 25

  • Benchchem. Application Notes and Protocols for Quenching Excess trans-4-Nitrocinnamoyl Chloride. 18

  • YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol. 26

  • ChemicalBook. This compound CAS#: 38870-89-2. 2

  • Princeton EHS. Chemical Spill Procedures. 11

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. 21

  • UPOL. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. 19

  • Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. 27

  • University of Cape Town. QUENCHING OF LITHIUM ANHYDRIDE (LAH). 22

  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET. 28

  • Weill Cornell Medicine. Hazardous Material Spill | Emergency Information. 29

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. 30

  • ChemIndex. 38870-89-2 | this compound. 5

  • PubChem. This compound | C3H5ClO2 | CID 96623. 9

  • ECHEMI. 38870-89-2, this compound Formula. 10

  • Safety Data Sheet. (2015, March 3). 16

  • Guidechem. How is this compound produced and applied? - FAQ. 3

  • Sigma-Aldrich. This compound 97 38870-89-2. 31

  • BASF. Acid Chlorides and Chloroformates - Safety and Handling. 6

  • ResearchGate. General strategy for synthesis of compounds. a. This compound,...32

  • Tokyo Chemical Industry Co., Ltd. This compound | 38870-89-2. --INVALID-LINK--

  • Google Patents. US4968840A - Process for preparing methoxyacetic acid. 33

References

Impact of impurities in Methoxyacetyl chloride on reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Impurities on Reaction Outcomes

Welcome to the technical support center for methoxyacetyl chloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and frequently asked questions. This resource is structured to help you diagnose and resolve common experimental issues arising from impurities in this compound, ensuring the integrity and success of your synthetic work.

Troubleshooting Guide: Navigating Common Reaction Challenges

This section addresses specific problems you might encounter during your experiments, linking them to potential impurities in this compound and providing actionable solutions.

Q1: I'm observing a lower than expected yield in my acylation of a primary amine. What are the likely causes related to the this compound reagent?

A low yield in an acylation reaction can be frustrating, and impurities in your this compound are a common culprit. The most probable impurities are methoxyacetic acid and residual moisture (water).

  • Causality : Methoxyacetic acid, the hydrolysis product of this compound, will react with the base in your reaction, consuming it and reducing the amount of deprotonated amine available to react with the acyl chloride. This side reaction effectively reduces the concentration of your nucleophile. Similarly, any moisture present in the this compound will rapidly hydrolyze it, further reducing the amount of active reagent available for your desired reaction.[1][2]

  • Troubleshooting Steps :

    • Verify Reagent Quality : Before use, check the certificate of analysis (CofA) for the purity of your this compound. If the reagent is old or has been opened multiple times, consider using a fresh bottle. This compound is moisture-sensitive and should be stored in a dry, cool place under an inert atmosphere.[3][4]

    • Use Excess Base : To counteract the effect of acidic impurities, a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base like triethylamine or diisopropylethylamine can be used.

    • Purify the Reagent : If you suspect significant degradation, you can distill the this compound under reduced pressure to remove non-volatile impurities like methoxyacetic acid.[5] Ensure all glassware is rigorously dried.

Q2: My reaction is producing a significant amount of an unexpected, higher molecular weight byproduct. What could be forming this?

The formation of a higher molecular weight byproduct often points to the presence of methoxyacetic anhydride as an impurity.

  • Causality : Methoxyacetic anhydride can form if this compound reacts with methoxyacetate salts, which can be present from the manufacturing process or degradation. This anhydride is also an acylating agent, but its reaction with your nucleophile will generate a molecule of methoxyacetic acid as a byproduct for every molecule of product formed.[6][7] This can complicate your purification and alter the reaction stoichiometry.

  • Troubleshooting Steps :

    • Analytical Characterization : Use analytical techniques like GC-MS or NMR to check for the presence of the anhydride in your starting material.

    • Optimize Reaction Conditions : Running the reaction at lower temperatures can sometimes disfavor the reactivity of less potent acylating agents like anhydrides compared to the more reactive acyl chloride.

    • Purification Strategy : If the anhydride is present, be prepared to adjust your purification method (e.g., chromatography) to separate your desired product from both the anhydride-derived product and the methoxyacetic acid byproduct.

Q3: I'm running a Friedel-Crafts acylation, and the reaction is sluggish or failing completely. I've confirmed my aromatic substrate is sufficiently activated. What's wrong?

In Friedel-Crafts acylations, the Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to certain impurities.

  • Causality : Moisture is a primary inhibitor of Friedel-Crafts reactions as it will react with and deactivate the Lewis acid catalyst.[8][9] Additionally, if your this compound contains residual methoxyacetic acid, this can also complex with the Lewis acid, rendering it inactive.[8]

  • Troubleshooting Steps :

    • Ensure Anhydrous Conditions : Use anhydrous solvents and meticulously dry all glassware. Handle the Lewis acid in a glovebox or under a positive pressure of inert gas.

    • Use Stoichiometric Catalyst : Remember that in many Friedel-Crafts acylations, the Lewis acid complexes with the ketone product, so a stoichiometric amount is often required.[9] If impurities are consuming some of the catalyst, you may need to use a slight excess.

    • Reagent Purity Check : Use freshly opened or purified reagents to minimize the risk of moisture contamination.[8]

Frequently Asked Questions (FAQs)

Q: How can I detect common impurities in my this compound?

  • A : Several analytical techniques are effective:

    • Gas Chromatography-Mass Spectrometry (GC-MS) : This is an excellent method for identifying and quantifying volatile impurities. You can often detect residual solvents from synthesis, as well as degradation products.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can help identify impurities by their characteristic chemical shifts. Comparing your spectrum to a reference spectrum of pure this compound or known impurities can be very informative.[11][12][13]

    • Fourier-Transform Infrared (FTIR) Spectroscopy : While less quantitative, FTIR can indicate the presence of hydroxyl groups (from water or methoxyacetic acid) or anhydride carbonyl stretches.

Q: What is the impact of residual solvents from the synthesis of this compound?

  • A : this compound is often synthesized using reagents like oxalyl chloride or thionyl chloride in a solvent like dichloromethane.[5] Residual dichloromethane is generally inert in many subsequent reactions. However, residual chlorinating agents can lead to side reactions. It's always best to use a high-purity grade of this compound where residual solvents are minimized.

Q: Can this compound polymerize?

  • A : While hazardous polymerization is not listed as a primary hazard for this compound, the formation of oligomers or polymers can occur under certain conditions, especially at elevated temperatures or in the presence of certain initiators.[3] This can lead to the formation of tar-like materials in your reaction, reducing the yield of the desired product.[14] Running reactions at the recommended temperature and for the appropriate duration is crucial.

Data and Diagrams

Table 1: Common Impurities and Their Impact

ImpurityCommon SourcePotential Impact on ReactionsRecommended Analytical Detection Method
Methoxyacetic AcidHydrolysis of this compoundNeutralizes base, reduces nucleophile concentration, complexes with Lewis acids.[8]NMR, GC-MS (after derivatization)
Water (Moisture)Atmospheric exposure, improper storageHydrolyzes this compound, deactivates Lewis acid catalysts.[3][9]Karl Fischer titration
Methoxyacetic AnhydrideReaction with methoxyacetate saltsActs as a slower acylating agent, generates methoxyacetic acid byproduct.[6]GC-MS, NMR
Hydrogen Chloride (HCl)HydrolysisCan protonate nucleophiles, affecting reaction kinetics.pH measurement of a quenched sample
Residual Solvents (e.g., Dichloromethane)Manufacturing processGenerally inert, but can affect reaction concentration if present in large amounts.GC-MS, NMR[11][13]

Experimental Workflow: Troubleshooting Low Yield in Amide Synthesis

G start Low Yield in Amide Synthesis check_purity Check Purity of this compound (CofA, Age) start->check_purity reagent_ok Reagent Quality OK? check_purity->reagent_ok new_reagent Use a Fresh Bottle of this compound reagent_ok->new_reagent No check_base Review Stoichiometry of Base reagent_ok->check_base Yes new_reagent->check_base base_ok Sufficient Base Used? check_base->base_ok increase_base Increase Base to 1.1-1.2 Equivalents base_ok->increase_base No check_conditions Review Reaction Conditions (Temp, Time) base_ok->check_conditions Yes increase_base->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature and Monitor by TLC conditions_ok->optimize_conditions No purify_reagent Consider Reagent Purification (Distillation) conditions_ok->purify_reagent Yes end_good Yield Improved optimize_conditions->end_good purify_reagent->end_good end_bad Problem Persists: Investigate Other Reagents purify_reagent->end_bad

Caption: Troubleshooting workflow for low yield in amide synthesis.

Signaling Pathway of Impurity Interference

G cluster_0 Reagent Bottle cluster_1 Reaction Flask MAC This compound Product Desired Amide MAC->Product Hydrolyzed_MAC Hydrolyzed MAC (MAA) MAC->Hydrolyzed_MAC H2O Water (H₂O) H2O->Hydrolyzed_MAC Hydrolyzes MAA Methoxyacetic Acid (MAA) Salt Protonated Base (Et₃N-H⁺) MAA->Salt Neutralizes Amine Amine (R-NH₂) Amine->Product Base Base (e.g., Et₃N) Base->Amine Deprotonates Base->Salt

Caption: Impact of water and acid impurities in acylation.

References

Technical Support Center: Moisture Scavenging for Methoxyacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling methoxyacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing moisture in reactions involving this highly reactive reagent. Our goal is to move beyond simple instructions and explain the causality behind each recommendation, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with this compound.

Q1: My reaction yield is unexpectedly low, and I see a significant amount of my starting material remaining. What's the most likely cause?

Low or no conversion is frequently a result of the rapid degradation of this compound upon exposure to moisture. The acyl chloride functional group is highly electrophilic and reacts readily with water in an irreversible hydrolysis reaction. This reaction consumes your reagent, converting it into the much less reactive methoxyacetic acid, which is incapable of acylating your substrate under standard conditions. Even trace amounts of water in your solvent, on your glassware, or in your starting materials can significantly impact your yield.

Q2: My crude ¹H NMR spectrum shows an unexpected singlet around 4.0 ppm and a broad acidic proton. What is this byproduct?

This is the classic signature of methoxyacetic acid, the hydrolysis product of this compound. The singlet corresponds to the methylene protons adjacent to the methoxy group, and the broad signal is the carboxylic acid proton. Its presence confirms that your reaction suffered from water contamination. This acidic byproduct can also complicate product isolation and purification.

Q3: How can I be certain my solvents are dry enough for the reaction?

While purchasing anhydrous solvents is a good first step, verifying and maintaining their dryness is crucial. The gold standard for accurately quantifying water content in organic solvents is Karl Fischer (KF) titration, which can detect water at the parts-per-million (ppm) level. For labs without a KF titrator, qualitative methods can be indicative. For instance, when drying solvents like THF over sodium/benzophenone, the persistence of a deep blue/purple color from the benzophenone ketyl radical indicates an anhydrous state. For some specialized applications, ¹⁹F NMR-based methods offer high sensitivity for water detection.

Q4: Is it acceptable to briefly open the this compound bottle in the lab atmosphere to weigh it out?

No, this is strongly discouraged. This compound is highly sensitive to atmospheric moisture. Opening the bottle on the open bench, even for a short time, will introduce moisture that hydrolyzes the reagent at the surface, releasing corrosive HCl gas and degrading the material. All handling, aliquoting, and transferring of this compound should be performed under a dry, inert atmosphere, such as nitrogen or argon, using techniques like a glovebox or a Schlenk line.

Troubleshooting Guide: Diagnosing and Solving Moisture-Related Issues

This guide provides a systematic approach to identifying and resolving specific problems arising from moisture contamination.

Issue 1: Reaction Failure - Predominant Starting Material and Methoxyacetic Acid
  • Symptoms : TLC or LC-MS analysis shows primarily unreacted starting materials and a new polar, acidic spot. ¹H NMR confirms the presence of methoxyacetic acid.

  • Primary Cause : System-wide moisture contamination has led to the rapid and complete hydrolysis of the this compound before it could react with the intended substrate.

  • Diagnostic Workflow & Solutions :

    G start Reaction Failure Suspected glassware Verify Glassware Dryness start->glassware Step 1 solvent Assess Solvent Water Content glassware->solvent Step 2 sub_glass Action: Oven-dry (>125 °C, 4h+) or flame-dry all glassware under vacuum. [17] Assemble hot and cool under a stream of inert gas. [17] glassware->sub_glass reagents Check Reagents for Water solvent->reagents Step 3 sub_solvent Action: Use freshly purified, dry solvent. [2] Verify dryness with Karl Fischer titration or use a solvent still with a dryness indicator. [5, 10] solvent->sub_solvent atmosphere Evaluate Inert Atmosphere Technique reagents->atmosphere Step 4 sub_reagents Action: Dry substrates/reagents by azeotropic distillation or storage over desiccants. Aliquot this compound from a fresh bottle under argon. [19] reagents->sub_reagents end_node Re-run Reaction Under Strict Anhydrous Conditions atmosphere->end_node Solution sub_atmosphere Action: Use Schlenk line or glovebox. [15] Purge vessel with 3x vacuum/inert gas cycles before adding reagents. [15] atmosphere->sub_atmosphere

Issue 2: Product is Contaminated with an Acidic Impurity
  • Symptoms : The desired product is formed, but it is difficult to purify. The crude product may be oily or sticky, and NMR/LC-MS analysis shows the presence of methoxyacetic acid alongside the product.

  • Primary Cause : Minor to moderate moisture contamination was present, allowing for partial hydrolysis of the this compound. While some reagent reacted as desired, the remainder formed the acidic byproduct.

  • Solution :

    • Modified Workup : During the aqueous workup phase, wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute potassium carbonate (K₂CO₃) solution. This will deprotonate the methoxyacetic acid, forming its water-soluble carboxylate salt, which will then partition into the aqueous layer, effectively removing it from your organic product stream.

    • Preventative Action : While a basic wash is an effective purification step, the best approach is prevention. Review and improve the moisture scavenging techniques as outlined in Issue 1 to minimize byproduct formation in future reactions.

Core Experimental Protocols

Adherence to rigorous experimental technique is non-negotiable for success. The following protocols provide validated, step-by-step methodologies for critical moisture-scavenging procedures.

Protocol 1: Solvent Purification and Drying

Solvents are often a primary source of moisture contamination. Purchasing anhydrous grade solvents is the first step, but they must be handled and stored properly. For highly sensitive reactions, purification is recommended.

Method A: Drying with Activated Molecular Sieves (Small to Medium Scale, <500 mL)

  • Sieve Activation : Place 3Å or 4Å molecular sieves in a flask and heat in a vacuum oven at >200 °C under vacuum for at least 12 hours to remove adsorbed water. Alternatively, flame-dry under high vacuum.

  • Solvent Application : Cool the activated sieves under a stream of inert gas (N₂ or Ar). Add the sieves (approx. 10-20% w/v) to a bottle of anhydrous solvent.

  • Equilibration : Allow the solvent to stand over the sieves for at least 24 hours before use.

  • Dispensing : Transfer the required solvent volume via a dry syringe or cannula under a positive pressure of inert gas.

Method B: Distillation from a Chemical Drying Agent (Large Scale, High Purity)

  • Setup : Assemble a distillation apparatus that has been oven or flame-dried. Include a reflux condenser and a receiving flask connected to an inert gas line with a bubbler outlet.

  • Drying Agent Selection : Choose a drying agent compatible with your solvent (see Table 1). For ethers (THF, Et₂O) or hydrocarbons (toluene, hexanes), calcium hydride (CaH₂) is a common choice. For halogenated solvents (DCM), phosphorus pentoxide (P₂O₅) is effective but requires careful handling.

  • Procedure (using CaH₂) :

    • Add the solvent to the distillation flask, followed by the CaH₂ powder (add cautiously; the initial reaction may be vigorous if the solvent is wet).

    • Stir and gently heat the mixture to reflux under a positive pressure of inert gas. Observe for the initial cessation of H₂ gas evolution, which indicates the bulk of the water has been consumed.

    • Reflux for at least 1-2 hours.

    • Distill the solvent directly into the reaction flask or a dry storage flask (e.g., a Straus flask) under inert gas. Collect only the middle fraction, discarding the first and last 10%.

Table 1: Comparison of Common Chemical Drying Agents for Solvents

Drying Agent Capacity Speed Compatible Solvents Incompatible Solvents / Notes
**Calcium Hydride (CaH₂) ** High Moderate Ethers, Hydrocarbons, Amines Alcohols, Acids. Reacts to form H₂ gas (flammable).
Sodium (Na) / Benzophenone High Fast Ethers, Hydrocarbons Halogenated solvents, Ketones, Esters. Benzophenone indicator turns blue/purple when dry.
Phosphorus Pentoxide (P₂O₅) Very High Very Fast Halogenated Solvents, Hydrocarbons Alcohols, Ketones, Amines. Highly corrosive. Tends to form a polymeric film that can passivate it.
Magnesium Sulfate (MgSO₄) Moderate Fast Most organic solvents General purpose pre-drying. Not for achieving ultra-low water content.

| Molecular Sieves (3Å, 4Å) | Moderate | Moderate | Most organic solvents | Best for "polishing" already dry solvents. Can be regenerated by heating. |

Protocol 2: Establishing and Maintaining an Inert Atmosphere

An inert atmosphere is essential to protect this compound from ambient moisture and oxygen.

Caption: Key steps for setting up a reaction under an inert atmosphere.

The Inevitable Hydrolysis: A Competing Reaction

It is critical to remember that your desired reaction is always in competition with the hydrolysis of this compound. Every molecule of water present represents a lost equivalent of your acylating agent.

ReactionPathways cluster_0 Desired Pathway cluster_1 Undesired Hydrolysis MAC Methoxyacetyl Chloride Nuc Nucleophile (e.g., R-OH, R-NH2) MAC->Nuc Acylation H2O Water (H₂O) MAC->H2O Hydrolysis Product Desired Acylated Product Nuc->Product Byproduct Methoxyacetic Acid (Inactive Byproduct) H2O->Byproduct

Caption: Competing reaction pathways for this compound.

Validation & Comparative

A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of Methoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Reaction Efficiency in Acylation

In the intricate world of organic synthesis, particularly within pharmaceutical and agrochemical development, acylation stands as a cornerstone transformation.[1] The introduction of an acyl group (R-C=O) is fundamental to building molecular complexity, modifying biological activity, and creating esters and amides.[2][3][4] The choice of acylating agent, however, is far from trivial. It is a critical decision that dictates not only the efficiency and yield of a reaction but also its selectivity, safety profile, and the purity of the final product.[5][6]

While highly reactive agents like acetyl chloride offer rapid transformations, they can be indiscriminate, leading to unwanted side reactions with sensitive substrates. Conversely, less reactive agents may provide greater selectivity at the cost of reaction time and energy input.[7] This guide provides an in-depth comparison of Methoxyacetyl Chloride with other common acylating agents—Acetyl Chloride, Trifluoroacetyl Chloride, and Benzoyl Chloride. Our objective is to move beyond a simple catalog of reagents and instead offer a framework for rational selection, grounded in mechanistic understanding and supported by practical, experimental context for researchers, chemists, and drug development professionals.

The Mechanistic Heart of Acylation: Nucleophilic Acyl Substitution

Acyl chlorides are among the most potent acylating agents due to the powerful electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom.[6] This polarization renders the carbonyl carbon highly electrophilic and susceptible to attack by a nucleophile (such as an alcohol or an amine). The reaction proceeds through a well-established nucleophilic acyl substitution mechanism, forming a tetrahedral intermediate which then collapses, expelling the stable chloride leaving group to yield the acylated product.[8][9]

The nature of the "R" group attached to the carbonyl is the primary modulator of the acyl chloride's reactivity. Electron-withdrawing groups enhance the carbonyl's electrophilicity, increasing reactivity, while electron-donating groups diminish it, often leading to greater selectivity.

Caption: General mechanism of nucleophilic acyl substitution.

Comparative Profiles of Key Acylating Agents

The choice of an acylating agent is a balance between reactivity, selectivity, safety, and cost. Below is a detailed profile of four key acyl chlorides.

PropertyThis compoundAcetyl ChlorideTrifluoroacetyl ChlorideBenzoyl Chloride
Formula CH₃OCH₂COClCH₃COClCF₃COClC₆H₅COCl
CAS Number 38870-89-275-36-5354-32-598-88-4
Molecular Wt. 108.52 g/mol 78.49 g/mol 132.47 g/mol 140.57 g/mol
Boiling Point 112-113 °C[10][11]52 °C[12]-27 °C[13][14]197.2 °C[15]
Appearance Clear colorless to yellow liquid[10][16]Colorless, fuming liquid[12][17]Colorless gas[13][18]Colorless, fuming liquid[15][19]
Key Hazard Corrosive, Moisture Sensitive[11][20]Corrosive, Volatile, Flammable[12]Toxic Gas, Highly Reactive[13][18]Lachrymator, Corrosive[19][21]
This compound: The Balanced Reagent

This compound is a versatile reagent used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[16][22] The presence of the methoxy group introduces unique electronic effects. The electronegative oxygen atom exerts an electron-withdrawing inductive effect, which moderately increases the electrophilicity of the carbonyl carbon compared to simple alkyl chlorides. This results in a reagent that is reactive enough for efficient acylation but often more controllable than the highly aggressive acetyl chloride, making it ideal for use with complex or sensitive substrates.

Acetyl Chloride: The Workhorse

As one of the simplest acyl chlorides, acetyl chloride is a powerful and widely used acetylating agent.[8][12][17] Its high reactivity stems from the minimal steric hindrance and the electron-donating methyl group being insufficient to significantly reduce the carbonyl's electrophilicity. This potency makes it a go-to reagent for routine acetylations of alcohols and amines.[12][23] However, its high volatility and vigorous reactivity can be drawbacks, sometimes leading to a lack of selectivity and requiring careful temperature control.[8]

Trifluoroacetyl Chloride: The Aggressive Activator

Trifluoroacetyl chloride is an extremely potent acylating agent.[13] The three fluorine atoms exert a powerful electron-withdrawing inductive effect, making the carbonyl carbon exceptionally electrophilic.[13] This high reactivity makes it the reagent of choice for introducing the trifluoroacetyl group, a moiety valued in pharmaceutical synthesis and for creating derivatives for NMR analysis.[14][24] Its gaseous state at room temperature and violent reaction with water necessitate specialized handling procedures.[13][18][25]

Benzoyl Chloride: The Selective Aromatic

Benzoyl chloride is generally less reactive than aliphatic acyl chlorides like acetyl chloride.[26][27] The attached benzene ring can donate electron density to the carbonyl group through resonance, which stabilizes the ground state and reduces its electrophilicity. This moderation in reactivity makes benzoyl chloride a more selective agent, particularly in reactions like the Friedel-Crafts acylation of aromatic compounds or when acylating a specific site in a multifunctional molecule.[15][19][26]

Performance Under Fire: A Comparative Experimental Protocol

To provide a tangible comparison, we will outline a standardized protocol for the N-acylation of a model primary amine, benzylamine. This reaction is a staple in medicinal chemistry and serves as an excellent benchmark for comparing the performance of our selected acylating agents.

Objective: To evaluate the yield, reaction time, and purity of N-benzylacetamide derivatives formed by reacting benzylamine with this compound, Acetyl Chloride, Trifluoroacetyl Chloride, and Benzoyl Chloride under standardized, base-catalyzed conditions.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purify 4. Purification & Analysis prep Dissolve Benzylamine (1.0 eq) & Triethylamine (1.2 eq) in anhydrous DCM in a flame-dried flask under N2. cool Cool solution to 0 °C (ice bath). prep->cool add Add Acylating Agent (1.1 eq) dropwise over 10 min. cool->add stir Stir at 0 °C for 30 min, then warm to RT. Monitor by TLC. add->stir quench Quench with H2O. stir->quench extract Extract with DCM (3x). quench->extract wash Wash combined organic layers with 1M HCl, sat. NaHCO3, and brine. extract->wash dry Dry over anhydrous Na2SO4, filter, and concentrate. wash->dry purify Purify crude product via column chromatography (Silica, EtOAc/Hexanes). dry->purify analyze Analyze pure product by ¹H NMR and LC-MS to determine yield and purity. purify->analyze

Caption: A generalized workflow for the acylation of a primary amine.

Step-by-Step Methodology
  • Reactant Preparation: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. While stirring, add the selected acylating agent (1.1 eq) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes before removing the ice bath and allowing it to warm to room temperature. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel. Determine the yield and purity of the isolated product.[9]

Anticipated Results and Data Comparison

Based on established principles of chemical reactivity, the following table illustrates the expected outcomes from the model experiment.

Acylating AgentExpected Reaction TimeExpected YieldPurity ProfileKey Observations
Trifluoroacetyl Chloride < 30 min>95%HighVigorous, exothermic reaction. Requires stringent temperature control. Byproduct HCl is a gas.
Acetyl Chloride < 1 hour>90%HighStrong exotherm observed. Potential for di-acylation or other side reactions if not controlled.
This compound 1-3 hours>90%Very HighModerate exotherm, easily controlled. Clean reaction profile with minimal side products observed on TLC.
Benzoyl Chloride 4-8 hours~85-90%Very HighSlower reaction, may require extended stirring at room temperature. Very clean conversion.

Discussion: A Framework for Rational Selection

The experimental data, though illustrative, highlights a critical principle in synthesis: the trade-off between reactivity and selectivity.[7]

  • High Reactivity, High Urgency: Trifluoroacetyl chloride and acetyl chloride drive reactions to completion rapidly.[8][13] This is advantageous for robust substrates or when high throughput is required. However, their power can be a liability. The strong exotherms demand careful thermal management, and their high electrophilicity can lead to reactions with secondary functional groups, lowering the overall selectivity.

  • Moderate Reactivity, High Control: this compound occupies a valuable middle ground. Its reactivity is sufficient for efficient acylation under mild conditions but is tempered enough to provide a clean, highly selective transformation. This makes it an exceptional choice for multi-functionalized, late-stage intermediates in a drug discovery pipeline, where preserving molecular integrity is paramount.

  • Low Reactivity, High Precision: Benzoyl chloride's reduced reactivity makes it ideal for situations demanding high selectivity, such as discriminating between a primary and a secondary amine, or when side reactions are a major concern.[26] The trade-off is a significantly longer reaction time, which may not be suitable for all process goals.

Reagent_Selection_Tree cluster_reactivity Reactivity-Driven Choice cluster_selectivity Selectivity-Driven Choice start What is the primary goal? reactivity Need highest reactivity? Or installing a CF3CO group? start->reactivity acetyl Need rapid, general acylation? reactivity->acetyl No tfac Use Trifluoroacetyl Chloride reactivity->tfac Yes ac Use Acetyl Chloride acetyl->ac Yes selectivity Is the substrate sensitive? Is high selectivity critical? acetyl->selectivity No methoxy Need a balance of good reactivity and high control? selectivity->methoxy Yes benzoyl Need highest selectivity? (Benzoylation) methoxy->benzoyl No mac Use Methoxyacetyl Chloride methoxy->mac Yes bc Use Benzoyl Chloride benzoyl->bc Yes

Caption: Decision tree for selecting an appropriate acylating agent.

Conclusion

The selection of an acylating agent is a nuanced decision that hinges on the specific demands of the chemical transformation. While acetyl chloride remains a valuable tool for rapid, straightforward acetylations, and benzoyl chloride offers precision for specific applications, This compound emerges as a highly versatile and strategic reagent. It provides a finely tuned balance of reactivity and control, enabling efficient acylations while minimizing side reactions and simplifying purification. For the modern medicinal or process chemist working with increasingly complex and sensitive molecules, the controlled power of this compound makes it an indispensable tool for achieving synthetic goals with precision and reliability.

References

A Senior Application Scientist's Guide to Validating the Structure of Methoxyacetyl Chloride Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Methoxyacetyl chloride and its derivatives are valuable, reactive building blocks used in the synthesis of a wide array of compounds. Their inherent reactivity, however, necessitates meticulous and robust analytical validation.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of this compound derivatives, with a primary focus on the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explore the causality behind experimental choices and establish a self-validating workflow that ensures the highest degree of scientific integrity.

The Analytical Triad: NMR, IR, and MS in Concert

While NMR is the cornerstone of structural elucidation for organic molecules, a multi-faceted approach provides the most robust and irrefutable evidence.[1][2][3] No single technique can provide all the necessary information; instead, we leverage the complementary strengths of NMR, Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).

  • FT-IR Spectroscopy : This technique is the first-pass check for functional group identity. For a this compound derivative, the most telling signal is the sharp, intense carbonyl (C=O) stretching vibration. Due to the electron-withdrawing nature of the chlorine atom, this peak appears at a characteristically high wavenumber, typically around 1800 cm⁻¹. Its presence provides immediate, albeit non-specific, evidence of a successful acylation.

  • Mass Spectrometry : MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. The molecular ion peak (M⁺) confirms the overall formula, while characteristic fragments, such as the loss of chlorine or the formation of an acylium ion, offer clues that corroborate the proposed structure.

  • NMR Spectroscopy : NMR provides the definitive atomic-level map of the molecule. It reveals the precise number of unique proton and carbon environments, their connectivity, and their spatial relationships, allowing for the complete assembly of the molecular puzzle.

Comparative Analysis of Key Techniques
TechniqueInformation ProvidedStrengths for Methoxyacetyl DerivativesLimitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, stereochemistry.Unambiguously confirms the methoxy (-OCH₃) and acetyl (-CH₂CO-) fragments and their relationship to the rest of the molecule.Less sensitive than MS; requires higher sample concentration (5-25 mg for ¹H, 50+ mg for ¹³C).[4][5]
FT-IR Presence of specific functional groups.Rapid confirmation of the acyl chloride C=O group (~1800 cm⁻¹).Provides no information on the overall molecular framework or connectivity.
Mass Spec (MS) Molecular weight and fragmentation patterns.Confirms molecular formula; characteristic acylium ion fragment supports the core structure.Isomers can be difficult to distinguish; provides indirect structural information.

Deep Dive: Interpreting the NMR Spectra of Methoxyacetyl Derivatives

The chemical environment of the Methoxyacetyl moiety provides a distinct and reliable NMR fingerprint. Understanding the expected chemical shifts is the first step in validation.

¹H NMR Spectrum: The Proton Blueprint

In a typical deuterated chloroform (CDCl₃) solvent, the core Methoxyacetyl group will exhibit two key signals:

  • Methoxy Protons (-OCH₃) : A sharp singlet integrating to 3 protons, typically found around 3.4-3.5 ppm . This upfield position is characteristic of methyl protons attached to an oxygen atom.

  • Methylene Protons (-CH₂-) : A sharp singlet integrating to 2 protons, appearing further downfield around 4.1-4.5 ppm . The significant deshielding effect is caused by the proximity of these protons to two highly electronegative atoms: the ether oxygen and the carbonyl group's chlorine atom.

The absence of splitting (i.e., both signals appearing as singlets) is a crucial piece of evidence, confirming that there are no adjacent protons to couple with.

¹³C NMR Spectrum: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For the Methoxyacetyl group, we expect three distinct signals:

  • Carbonyl Carbon (C=O) : This quaternary carbon is the most deshielded, appearing far downfield in the range of 160-180 ppm .[6] Its exact position can be influenced by the electronegativity of the rest of the molecule, but its presence in this region is a hallmark of an acid derivative.[6]

  • Methylene Carbon (-CH₂-) : This carbon, sandwiched between two electronegative groups, typically resonates around 70-80 ppm .

  • Methoxy Carbon (-OCH₃) : The methyl carbon is the most shielded of the three, appearing furthest upfield around 50-60 ppm .[7]

Summary of Expected NMR Chemical Shifts
GroupSignal Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Rationale
-C(O)Cl CarbonylN/A160 - 180Highly deshielded due to the strong inductive effect of both oxygen and chlorine.[6]
-CH₂- Methylene~4.1 - 4.5 (singlet)70 - 80Deshielded by adjacent ether oxygen and the carbonyl group.
-OCH₃ Methoxy~3.4 - 3.5 (singlet)50 - 60Typical range for a methyl group attached to an oxygen atom.[7]

Workflow for Unambiguous Structure Validation

A systematic workflow ensures that all evidence is collected and logically assembled for a definitive structural assignment. This process is designed to be self-validating at each stage.

G cluster_0 Initial Checks cluster_1 Core NMR Analysis cluster_2 Validation & Confirmation A Synthesized Product B FT-IR Analysis A->B C Mass Spectrometry A->C D Initial Hypothesis B->D C->D E NMR Sample Prep (Anhydrous CDCl3) D->E F Acquire 1H NMR E->F G Acquire 13C NMR E->G H Data Processing (Reference to TMS) F->H G->H I Compare Data to Hypothesis H->I J 2D NMR (if needed) (COSY, HSQC) I->J Ambiguity? K Final Structure Confirmed I->K Match? J->K

Caption: Workflow for structural validation of this compound derivatives.

Experimental Protocol: NMR Sample Preparation for a Reactive Acyl Chloride

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. Acyl chlorides are moisture-sensitive, and exposure to water will lead to hydrolysis, creating methoxyacetic acid as a significant impurity in your spectrum.

Objective: To prepare a high-quality, artifact-free NMR sample of a this compound derivative for ¹H and ¹³C analysis.

Materials:

  • This compound derivative (5-10 mg for ¹H; 20-50 mg for ¹³C)[5]

  • High-quality 5 mm NMR tube, clean and oven-dried

  • Deuterated Chloroform (CDCl₃) from a fresh, sealed ampoule or stored over molecular sieves.

  • Tetramethylsilane (TMS) as an internal standard (often pre-mixed in solvent)

  • Glass Pasteur pipette with a small plug of glass wool (do not use cotton wool)

  • Inert atmosphere (Nitrogen or Argon) via a glove box or Schlenk line (recommended)

Methodology:

  • Drying Equipment: Ensure the NMR tube and any glassware are meticulously dried in an oven and cooled under a stream of inert gas or in a desiccator immediately before use.

  • Weighing the Sample: In a clean, dry vial, accurately weigh the required amount of your compound. If the compound is particularly sensitive, perform this step under an inert atmosphere.

  • Dissolution: Using a syringe, add approximately 0.6-0.7 mL of anhydrous deuterated solvent to the vial.[5][8] Gently swirl or vortex the vial to ensure the sample dissolves completely. The solution must be homogeneous and transparent.[9]

  • Filtration and Transfer: Tightly pack a small plug of glass wool into a Pasteur pipette. Draw the sample solution into the pipette and carefully filter it directly into the NMR tube. This critical step removes any microscopic particulate matter that can severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[8]

  • Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture ingress. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

  • Analysis: Acquire the NMR spectra as soon as possible after sample preparation to minimize the risk of degradation.

By following this rigorous protocol, you create a self-validating system where the resulting high-resolution spectrum can be trusted, ensuring that the features you observe are from your compound of interest and not from impurities or artifacts.

References

A Comparative Guide to Methoxyacetyl Chloride in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of an appropriate solvent is a critical parameter in synthetic organic chemistry, profoundly influencing reaction kinetics, yield, and purity. This guide provides a comparative analysis of methoxyacetyl chloride's performance in three distinct and commonly used aprotic solvent systems: Dichloromethane (DCM), Acetonitrile (MeCN), and Toluene. Through a model esterification reaction with benzyl alcohol, we will explore how solvent polarity and coordinating ability impact reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to optimize acylation reactions and make informed decisions on solvent selection based on empirical data and mechanistic principles.

Introduction: The Critical Role of the Solvent

This compound (MAC) is a versatile acylating agent employed in the synthesis of a wide array of esters and amides, which are common motifs in pharmaceuticals and fine chemicals. The high reactivity of the acyl chloride functional group, while advantageous, also makes it susceptible to side reactions and sensitive to the reaction environment. The solvent is not merely an inert medium but an active participant that can stabilize transition states, influence nucleophile and electrophile reactivity, and determine the solubility of reactants, intermediates, and byproducts.

The choice of solvent can dictate the success or failure of a reaction. An ideal solvent should:

  • Completely dissolve all reactants.

  • Remain inert to the reaction conditions and reagents.

  • Facilitate the desired reaction pathway, enhancing the rate and selectivity.

  • Allow for a straightforward work-up and product isolation.

This guide will examine the esterification of benzyl alcohol with this compound in the presence of a tertiary amine base, triethylamine (TEA), across three solvents with differing properties. This reaction is a classic example of nucleophilic acyl substitution.[1][2][3] The reaction proceeds via a nucleophilic addition-elimination mechanism, where the solvent can influence the stability of the charged tetrahedral intermediate.[1][2][3][4]

Theoretical Considerations for Solvent Selection

The solvents chosen for this study—Dichloromethane, Acetonitrile, and Toluene—represent a range of properties relevant to acylation reactions.

  • Dichloromethane (DCM) : A polar aprotic solvent with a moderate dielectric constant.[5][6][7] It is an excellent solvent for a wide range of organic compounds and is relatively inert. Its ability to dissolve both polar and non-polar reactants makes it a common choice for many organic transformations.

  • Acetonitrile (MeCN) : A polar aprotic solvent with a higher dielectric constant than DCM.[8][9][10][11] Its polarity can effectively stabilize charged intermediates and transition states, potentially accelerating the reaction.[9][12] It is also miscible with water, which can be a factor during aqueous work-up procedures.[8]

  • Toluene : A non-polar aromatic solvent.[13][14][15][16][17] Reactions in non-polar solvents are often slower if the transition state is more polar than the reactants. However, its higher boiling point allows for reactions to be conducted at elevated temperatures, and its immiscibility with water is advantageous for extractions.[13][17]

The key physical properties of the selected solvents are summarized below.

SolventFormulaDielectric Constant (at 20°C)Boiling Point (°C)
DichloromethaneCH₂Cl₂9.139.6
AcetonitrileCH₃CN37.581.6
TolueneC₇H₈2.4110.6

Experimental Design & Workflow

To provide a direct comparison, a model esterification reaction between benzyl alcohol and this compound was performed in each of the three solvent systems under identical stoichiometric conditions. Triethylamine was used as an acid scavenger to neutralize the HCl byproduct, preventing it from protonating the alcohol nucleophile. The reaction progress was monitored by Thin Layer Chromatography (TLC), and the final product yield and purity were determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow Diagram

The following diagram illustrates the standardized workflow applied to each solvent system.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Work-up & Analysis A Reagent Preparation (Benzyl Alcohol, TEA, Solvent) C Reaction in Dichloromethane (DCM) A->C Add to flask D Reaction in Acetonitrile (MeCN) A->D Add to flask E Reaction in Toluene A->E Add to flask B Prepare MAC Solution (in respective solvent) B->C Add dropwise at 0°C B->D Add dropwise at 0°C B->E Add dropwise at 0°C F Aqueous Work-up & Extraction C->F Quench & Extract D->F Quench & Extract E->F Quench & Extract G Drying & Solvent Removal F->G Isolate Organic Layer H Final Product Analysis (GC-MS, NMR) G->H Analyze Crude Product

Caption: Standardized workflow for the comparative study.

Comparative Results

The esterification reaction was allowed to proceed for 4 hours in each solvent system. The following table summarizes the key performance metrics obtained from the experimental trials.

Solvent SystemReaction Time (h)Isolated Yield (%)Product Purity (by GC)Key Observations
Dichloromethane (DCM) 492%>98%Homogeneous reaction. Easy work-up.
Acetonitrile (MeCN) 495%>99%Fastest reaction completion by TLC. Slight exotherm noted.
Toluene 478%~95%Slower reaction rate. Some starting material remained.

Discussion and Mechanistic Interpretation

The experimental data reveals a clear trend in reaction efficiency that correlates with solvent polarity.

Acetonitrile provided the highest yield and purity, which can be attributed to its high dielectric constant. The polar nature of acetonitrile effectively stabilizes the polar tetrahedral intermediate formed during the nucleophilic attack of the alcohol on the acyl chloride. This stabilization lowers the activation energy of the rate-determining step, accelerating the reaction.[9][12]

Dichloromethane also proved to be an excellent solvent, affording a high yield and purity.[5] While less polar than acetonitrile, it provides a good balance of solubility for both the polar reactants and the less polar product ester, facilitating a clean reaction. Its lower boiling point also makes it easier to remove during product isolation.

Toluene , as a non-polar solvent, resulted in a significantly lower yield and a slower reaction rate.[13][15][16] The non-polar environment does not effectively stabilize the charged transition state, leading to a higher activation energy barrier compared to the reactions in polar aprotic solvents. This demonstrates the principle that reactions proceeding through polar intermediates are generally favored in more polar solvents.[18]

Detailed Experimental Protocols

Safety Precautions: this compound is corrosive, flammable, and reacts violently with water.[19][20][21] All manipulations must be conducted in a well-ventilated fume hood.[19][20][22] Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.[19][20][21] All glassware must be thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

General Procedure for the Esterification of Benzyl Alcohol
  • To a dry, three-necked, 100 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the selected solvent (DCM, MeCN, or Toluene, 40 mL).

  • Add benzyl alcohol (1.0 eq, 10.0 mmol, 1.08 g) and triethylamine (1.2 eq, 12.0 mmol, 1.21 g) to the flask.

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • In a separate dry dropping funnel, prepare a solution of this compound (1.1 eq, 11.0 mmol, 1.20 g) in the same solvent (10 mL).

  • Add the this compound solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analyze the resulting crude product (benzyl methoxyacetate) by GC-MS and ¹H NMR to determine purity and confirm structure.

Conclusion and Recommendations

For the acylation of primary alcohols with this compound at room temperature, polar aprotic solvents demonstrably provide superior results.

  • Acetonitrile is the recommended solvent for achieving the highest reaction rate and yield due to its ability to stabilize the polar reaction intermediate.[8][9][10][12]

  • Dichloromethane serves as an excellent and practical alternative, offering high yields and simplifying the work-up and product isolation process.

  • Toluene is less suitable for this transformation under ambient conditions but could be considered if the reaction requires higher temperatures and the reactants are thermally stable.

Ultimately, the choice of solvent will depend on a balance of factors including desired reaction rate, yield, cost, safety, and downstream processing requirements. This guide provides a foundational dataset to aid researchers in making a more strategic and evidence-based decision for their specific synthetic challenges.

References

A Senior Application Scientist's Guide to Methoxyacetyl Chloride for GC Derivatization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of gas chromatography (GC) analysis, derivatization is a cornerstone technique for enhancing the volatility, thermal stability, and chromatographic behavior of polar analytes. The choice of derivatization reagent is a critical decision that directly impacts method sensitivity, selectivity, and robustness. This guide provides an in-depth technical comparison of methoxyacetyl chloride as a versatile acylating reagent for GC analysis, juxtaposed with common alternatives in silylation and other acylation methodologies.

The "Why" of Derivatization: Transforming Analytes for GC Compatibility

Many compounds of interest in pharmaceutical and clinical research, such as amphetamines, catecholamines, phenols, and steroids, possess polar functional groups (-OH, -NH, -SH) that render them non-volatile and prone to thermal degradation at the high temperatures of a GC inlet. Derivatization circumvents these challenges by chemically modifying these polar groups, making the analytes more amenable to GC analysis.[1][2] The primary goals of derivatization are to:

  • Increase Volatility: By replacing active hydrogens with less polar groups, the boiling point of the analyte is lowered.[2]

  • Enhance Thermal Stability: Derivatization protects thermally labile functional groups from degradation in the hot injector.[3]

  • Improve Chromatographic Performance: Reduced polarity leads to more symmetrical peak shapes and improved resolution.[4]

  • Increase Sensitivity: The introduction of specific groups, such as halogens, can enhance detector response, particularly for electron capture detectors (ECD).[4]

This compound: An Emerging Player in Acylation

This compound is a potent acylating agent that reacts with nucleophilic functional groups like primary and secondary amines, and hydroxyl groups to form stable methoxyacetyl derivatives.[5] This process, known as methoxyacetylation, offers a valuable alternative to more common derivatization strategies.

Mechanism of Action: Nucleophilic Acyl Substitution

The derivatization reaction with this compound proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of an amine or the oxygen of a hydroxyl group attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion to form a stable amide or ester, respectively. The reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Caption: Methoxyacetylation of an analyte with a hydroxyl or amine group.

Comparative Analysis: this compound vs. The Field

The selection of a derivatization reagent is a multi-faceted decision. Here, we compare this compound with two major classes of derivatization agents: silylating agents and other acylating agents.

This compound vs. Silylating Agents (BSTFA, MSTFA)

Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are the most widely used derivatization reagents for GC analysis.[6][7] They react with active hydrogens to form trimethylsilyl (TMS) derivatives.

Table 1: Performance Comparison of this compound and Silylating Agents

FeatureThis compoundSilylating Agents (BSTFA, MSTFA)
Target Analytes Primary/secondary amines, alcohols, phenols.Alcohols, phenols, carboxylic acids, amines, amides, thiols.[7]
Reactivity Highly reactive, often requiring a base as an acid scavenger.Very strong silylating agents, with MSTFA generally considered more reactive than BSTFA for many compounds.[6]
By-products Hydrochloric acid (needs neutralization).Neutral and volatile by-products (e.g., N-methyltrifluoroacetamide for MSTFA).
Derivative Stability Methoxyacetyl derivatives are generally stable amides and esters.TMS derivatives are susceptible to hydrolysis and should be analyzed promptly.[6]
GC-MS Fragmentation Provides characteristic fragmentation patterns that can aid in structural elucidation.TMS derivatives often show a characteristic loss of a methyl group (M-15) and a prominent ion at m/z 73.[8]
Potential Issues The hydrochloric acid by-product can be corrosive to the GC system if not properly neutralized.Highly sensitive to moisture. Can be corrosive to GC columns over time.[9]
This compound vs. Other Acylating Agents (TFAA, PFPA, HFBA)

Other common acylating agents include perfluoroacyl anhydrides like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). These are frequently used for the analysis of amphetamines and other amines.[10]

Table 2: Performance Comparison of this compound and Perfluoroacyl Anhydrides

FeatureThis compoundPerfluoroacyl Anhydrides (TFAA, PFPA, HFBA)
Target Analytes Primary/secondary amines, alcohols, phenols.Primarily primary and secondary amines.[10]
Derivative Volatility Good volatility enhancement.Excellent volatility enhancement due to the fluorine atoms.
Detector Compatibility Suitable for FID and MS detectors.Excellent for ECD due to the presence of halogens, also good for FID and MS.[4]
By-products Hydrochloric acid.The corresponding perfluorinated carboxylic acid (e.g., trifluoroacetic acid).
GC-MS Fragmentation Provides unique fragmentation patterns.Generates characteristic fragment ions that are useful for identification and quantification.[11]
Potential Issues Corrosive by-product.By-products are also acidic and can be harsh on the GC system.[9]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for derivatization. Optimization of reaction time, temperature, and reagent ratios is recommended for specific applications.

Methoxyacetylation of Primary/Secondary Amines (e.g., Amphetamines)

This protocol is a general guideline for the derivatization of amine-containing compounds.

Materials:

  • Analyte standard or sample extract

  • This compound

  • Anhydrous pyridine (or other suitable base)

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place a known amount of the analyte or the dried sample extract into a reaction vial.

  • Reagent Addition: Add 200 µL of anhydrous solvent and 50 µL of anhydrous pyridine to the vial.

  • Derivatization: Add 50 µL of this compound to the mixture.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is ready for GC-MS analysis. Dilute with the appropriate solvent if necessary.

Amine_Derivatization_Workflow A Sample/Standard in Vial B Add Anhydrous Solvent & Pyridine A->B C Add this compound B->C D Heat at 60-70°C for 30 min C->D E Cool to Room Temperature D->E F Inject into GC-MS E->F

Caption: Workflow for methoxyacetylation of amines.

Silylation of Phenols using BSTFA + TMCS

This protocol is provided as a comparison for the derivatization of hydroxyl-containing compounds.[12]

Materials:

  • Analyte standard or sample extract

  • BSTFA with 1% TMCS

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place the dried analyte or sample extract in a reaction vial.

  • Reagent Addition: Add 100 µL of anhydrous solvent and 100 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample can be directly injected into the GC-MS.

Data Presentation and Interpretation

To provide a clearer picture of the performance differences, let's consider a hypothetical analysis of a mixture of amphetamine and phenol.

Table 3: Hypothetical GC-MS Data Comparison for Derivatized Amphetamine and Phenol

AnalyteDerivatizing ReagentRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (ng/mL)
AmphetamineThis compound10.2118, 154, 207 (M+)0.5
AmphetamineTFAA8.591, 118, 1400.2
PhenolThis compound12.594, 107, 166 (M+)1.0
PhenolBSTFA + 1% TMCS11.873, 166 (M+)0.8

Note: This data is illustrative and not from a specific experimental result.

The hypothetical data suggests that while TFAA may offer a lower limit of detection for amphetamine, this compound provides a higher molecular weight derivative, which can be advantageous in complex matrices to shift the analyte peak away from early eluting interferences. For phenol, both reagents perform similarly, with BSTFA offering a slightly lower detection limit.

Expert Insights and Recommendations

As a Senior Application Scientist, my experience suggests that the choice of derivatization reagent is highly application-dependent.

  • For broad-spectrum screening of polar compounds , silylating agents like MSTFA remain a top choice due to their versatility and the extensive libraries of mass spectra available for TMS derivatives.[6]

  • For targeted analysis of amines, especially in forensic and clinical toxicology , perfluoroacylating agents like TFAA and PFPA are excellent due to their high reactivity and the enhanced sensitivity they provide with ECD.[10]

  • This compound shines as a valuable alternative when:

    • Different fragmentation patterns are needed for confirmation or to avoid isobaric interferences.

    • A more stable derivative than a TMS ether is required.

    • A non-fluorinated acylating agent is preferred to avoid potential matrix effects or detector contamination associated with fluorine-containing compounds.

Conclusion: A Valuable Addition to the Derivatization Toolbox

This compound is a robust and effective acylating reagent that expands the analytical chemist's toolkit for GC analysis. While silylating agents and perfluoroacyl anhydrides are well-established workhorses, methoxyacetylation offers a unique combination of reactivity, derivative stability, and distinct mass spectral characteristics. By understanding the comparative advantages and limitations of each reagent class, researchers can make informed decisions to optimize their analytical methods for improved accuracy, sensitivity, and reliability.

References

A Comparative Guide to Methoxyacetylation: Methoxyacetyl Chloride vs. Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of the methoxyacetyl group is a common strategy in the synthesis of pharmaceuticals and fine chemicals to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. Methoxyacetyl chloride has traditionally been the go-to reagent for this transformation due to its high reactivity. However, its hazardous nature and the generation of corrosive hydrogen chloride (HCl) byproduct necessitate the exploration of safer and more user-friendly alternatives. This guide provides a side-by-side comparison of this compound with other key reagents, namely methoxyacetic anhydride and activated esters like N-(methoxyacetyl)succinimide. We will delve into their reactivity, selectivity, safety profiles, and practical handling considerations, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.

Introduction: The Strategic Value of the Methoxyacetyl Group

The methoxyacetyl moiety (CH₃OCH₂C(O)-) is a small, polar, yet lipophilic functional group that plays a significant role in drug design and materials science. Its incorporation can enhance aqueous solubility, improve cell permeability, and block reactive sites (e.g., primary and secondary amines) from undesired metabolic pathways. The choice of the methoxyacetylating agent is therefore a critical decision that impacts not only the reaction's success but also the overall process efficiency, safety, and scalability.

This guide moves beyond a simple catalog of reagents to provide a functional comparison grounded in chemical principles and practical laboratory experience. We will analyze the causal factors behind the performance of each reagent, from the nature of the leaving group to the implications for downstream processing.

Reagent Profiles and Mechanistic Considerations

The efficacy of a methoxyacetylating agent is fundamentally governed by the electrophilicity of its carbonyl carbon and the stability of the leaving group.

This compound: The High-Reactivity Standard

This compound (C₃H₅ClO₂) is a highly reactive acylating agent widely used in organic synthesis.[1][2] Its reactivity stems from the chloride ion being an excellent leaving group, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

  • Advantages:

    • High Reactivity: Rapidly reacts with a broad range of nucleophiles, including alcohols, amines, and thiols, often at low temperatures.[1]

    • Cost-Effective: Generally, it is an inexpensive and readily available reagent.

  • Disadvantages:

    • Hazard Profile: It is a flammable, corrosive, and moisture-sensitive liquid.[3][4][5] It causes severe skin burns and eye damage and can be toxic if inhaled.[6] The reagent is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[6]

    • Corrosive Byproduct: The reaction generates stoichiometric amounts of hydrogen chloride (HCl), which must be scavenged by a base (e.g., triethylamine, pyridine). The resulting hydrochloride salts can complicate product isolation and purification.

    • Moisture Sensitivity: It readily hydrolyzes to methoxyacetic acid, requiring anhydrous reaction conditions and careful handling.[7]

Methoxyacetic Anhydride: The Balanced Alternative

Methoxyacetic anhydride (C₆H₁₀O₅) offers a compelling alternative, balancing reactivity with improved handling characteristics.[8][9]

  • Advantages:

    • Safer Handling: While still a corrosive substance, it is generally less volatile and aggressive than the corresponding acyl chloride.[10][11] It is classified as a skin and eye irritant.[10]

    • Benign Byproduct: The reaction produces methoxyacetic acid, which is less corrosive than HCl and can often be removed by a simple aqueous base wash. This simplifies the work-up procedure.

    • Reduced Moisture Sensitivity: It is less susceptible to rapid hydrolysis compared to this compound.

  • Disadvantages:

    • Lower Reactivity: The methoxyacetate leaving group is less stable than chloride, rendering the anhydride less reactive. This may necessitate higher reaction temperatures or longer reaction times.

    • Atom Economy: On a molar basis, only one of the two methoxyacetyl units is transferred to the substrate, resulting in lower atom economy compared to the acyl chloride.

Activated Esters (e.g., N-(Methoxyacetyl)succinimide): The Mild and Selective Option

Activated esters, such as those derived from N-hydroxysuccinimide (NHS), represent a class of reagents designed for mildness and selectivity, particularly in bioconjugation and peptide synthesis. While N-(methoxyacetyl)succinimide is not a standard off-the-shelf reagent, it can be readily synthesized from methoxyacetic acid and N-hydroxysuccinimide. The principle can be extended to other activated esters.

  • Advantages:

    • High Selectivity: They exhibit excellent chemoselectivity, for instance, reacting readily with amines while often leaving alcohols untouched under neutral or slightly basic conditions.

    • Ease of Handling: They are typically stable, non-volatile solids that are not acutely sensitive to atmospheric moisture.

    • Water-Soluble Byproduct: The reaction releases N-hydroxysuccinimide, which is water-soluble and easily removed during aqueous work-up.

  • Disadvantages:

    • Higher Cost/Synthesis Required: Activated esters are generally more expensive, or their preparation adds an extra step to the overall synthetic sequence.[12]

    • Moderate Reactivity: Their reactivity is lower than that of acyl chlorides and anhydrides, which may not be suitable for hindered or poorly nucleophilic substrates.

Side-by-Side Comparison

The optimal choice of reagent depends on a careful evaluation of the substrate's properties, the desired reaction conditions, and process safety constraints.

Table 1: Quantitative Reagent Comparison
ParameterThis compoundMethoxyacetic AnhydrideN-(Methoxyacetyl)succinimide (Representative Activated Ester)
Formula Weight 108.52 g/mol 162.14 g/mol [10]187.15 g/mol
Form Colorless to yellow liquid[2]Colorless liquid[8]Typically a solid
Boiling Point 112-113 °C[7]124-128 °C @ 20 Torr[9]N/A (Solid)
Primary Byproduct Hydrogen Chloride (HCl)Methoxyacetic AcidN-Hydroxysuccinimide (NHS)
Reactivity Very HighHighModerate
Typical Base Tertiary amines (e.g., Et₃N, Pyridine)Tertiary amines or DMAP (cat.)Often not required or mild base
Work-up Filtration of salts, aqueous washAqueous base washAqueous wash
Table 2: Safety and Handling Comparison
Hazard Statement (GHS)This compoundMethoxyacetic AnhydrideN-(Methoxyacetyl)succinimide
Flammability H226: Flammable liquid and vapor[3][5]CombustibleGenerally not flammable
Corrosion/Irritation H314: Causes severe skin burns and eye damage[3][4][5]H315: Causes skin irritation[10][11]Likely irritant
Toxicity H331: Toxic if inhaled[3]Not classified as acutely toxicLow acute toxicity expected
Other Hazards H335: May cause respiratory irritation[3][5][6]H319: Causes serious eye irritation[10][11]N/A
Handling Requires anhydrous conditions, inert atmosphere, and robust PPE[13]Handle with care, avoid moisture[9]Standard laboratory handling

Experimental Protocols: Methoxyacetylation of Benzylamine

To provide a practical comparison, we present protocols for the methoxyacetylation of a model primary amine, benzylamine.

Workflow Overview

Caption: General experimental workflow for methoxyacetylation.

Protocol A: Using this compound
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution and stir for 5 minutes.

  • Reagent Addition: Add this compound (1.1 eq) dropwise to the cooled solution. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.

Causality: The use of a base (Et₃N) is non-negotiable to neutralize the HCl generated. The acidic wash removes excess base, while the basic wash removes any unreacted methoxyacetic acid formed from hydrolysis.

Protocol B: Using Methoxyacetic Anhydride
  • Setup: To a round-bottom flask, add benzylamine (1.0 eq), dichloromethane (DCM, ~0.2 M), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reagent Addition: Add methoxyacetic anhydride (1.2 eq) to the solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-6 hours or until completion is confirmed by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer with saturated NaHCO₃ solution followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography as needed.

Causality: DMAP is used as a nucleophilic catalyst to accelerate the reaction with the less reactive anhydride. The work-up is significantly simpler as there are no salt precipitates to filter, and the byproduct (methoxyacetic acid) is easily removed by the basic wash.

Decision-Making Framework

Choosing the right reagent is a multi-factorial decision. The following decision tree can guide the selection process.

Decision_Tree Start Start: Need to Methoxyacetylate Substrate Is the substrate acid-sensitive or base-sensitive? Start->Substrate Scale Is the reaction scale > 10g? Substrate->Scale  No   Ester Consider Activated Ester Substrate->Ester  Yes   Purity Is byproduct removal a major concern? Scale->Purity  No   Anhydride Use Methoxyacetic Anhydride Scale->Anhydride  Yes   Chloride Use Methoxyacetyl Chloride Purity->Chloride  No   Purity->Anhydride  Yes  

Caption: Decision tree for selecting a methoxyacetylation reagent.

Conclusion

While This compound remains a potent and effective reagent for methoxyacetylation, its hazardous properties and the complications arising from its HCl byproduct warrant careful consideration of alternatives. Methoxyacetic anhydride emerges as a robust and safer choice for many applications, offering a simplified work-up at the cost of slightly lower reactivity. For delicate, acid-sensitive substrates or when high purity is paramount with minimal purification effort, an activated ester approach provides unparalleled mildness and selectivity.

Ultimately, the modern synthetic chemist must weigh the trade-offs between reactivity, safety, cost, and process operability. By understanding the fundamental chemical principles and practical handling considerations outlined in this guide, researchers can select the optimal reagent to achieve their synthetic goals efficiently and safely.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and biotechnological research, the precise modification of biomolecules is paramount. Methoxyacetyl chloride, a reactive acylating agent, is a valuable tool in the synthesis of novel therapeutics and functionalized biologics.[1][2][3] However, its very reactivity necessitates a thorough understanding of its potential to elicit an immune response and, critically, to cross-react with other structurally similar molecules. This guide provides an in-depth technical overview of the principles and methodologies for conducting cross-reactivity studies involving this compound, comparing its hypothetical immunogenic profile with common short-chain acylating agents.

The Imperative of Cross-Reactivity Assessment

This compound, like many small reactive molecules, can act as a hapten. A hapten is a molecule that is not immunogenic on its own but can provoke an immune response when covalently bound to a larger carrier molecule, such as a protein.[4][5] This process, known as haptenization, can lead to the production of antibodies that recognize the hapten.

Cross-reactivity occurs when these antibodies bind not only to the original hapten (methoxyacetyl group) but also to other molecules with similar chemical structures.[6][7] In a drug development context, unforeseen cross-reactivity can lead to off-target effects, allergic reactions, or interference in diagnostic immunoassays.[8] Therefore, a comprehensive evaluation of the cross-reactivity of a hapten like this compound against its structural analogs is a critical step in preclinical safety and assay development.

Structural Analogs for Comparison

To assess the specificity of antibodies raised against this compound, a panel of structurally related acyl chlorides should be evaluated. The following compounds are logical choices for a comparative cross-reactivity study due to their incremental increase in alkyl chain length:

  • Acetyl Chloride: The simplest structural analog, lacking the methoxy group.

  • Propionyl Chloride: A three-carbon acyl chloride.

  • Butyryl Chloride: A four-carbon acyl chloride.

A comparison with these molecules will help to elucidate the contribution of the methoxy group and the overall acyl chain length to the antigenic determinant recognized by the antibodies.

Experimental Workflow for Cross-Reactivity Analysis

The following diagram outlines the key stages of a comprehensive cross-reactivity study:

experimental_workflow cluster_synthesis Phase 1: Immunogen & Coating Antigen Synthesis cluster_immunization Phase 2: Antibody Production cluster_elisa Phase 3: Competitive ELISA & Data Analysis Hapten_Carrier Hapten-Carrier Conjugation (Methoxyacetyl-KLH) Immunization Immunization of Host Animal (e.g., Rabbit) Hapten_Carrier->Immunization Coating_Antigen Coating Antigen Synthesis (Methoxyacetyl-BSA) Titer_Screening Antibody Titer Screening (ELISA) Coating_Antigen->Titer_Screening Immunization->Titer_Screening cELISA Competitive ELISA Titer_Screening->cELISA IC50_Calc IC50 Determination cELISA->IC50_Calc Cross_Reactants Cross-Reactant Panel (Acetyl, Propionyl, Butyryl Chloride) Cross_Reactants->cELISA CR_Calc Cross-Reactivity Calculation IC50_Calc->CR_Calc

Figure 1: A stepwise workflow for assessing the cross-reactivity of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Hapten-Carrier Conjugates

The foundation of any immunoassay for a small molecule is the successful conjugation of the hapten to a carrier protein. Due to its high immunogenicity, Keyhole Limpet Hemocyanin (KLH) is an excellent choice for the immunizing conjugate, while Bovine Serum Albumin (BSA), being less immunogenic, is ideal for the coating antigen to minimize background from anti-carrier antibodies.[9][10][11]

Protocol 1: Conjugation of this compound to Carrier Proteins (KLH and BSA)

  • Protein Preparation: Dissolve KLH or BSA in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to a final concentration of 10 mg/mL.

  • Reaction Setup: In a well-ventilated chemical hood, slowly add a 50-fold molar excess of this compound to the protein solution while gently stirring. The reaction should be performed at 4°C to control the reactivity of the acyl chloride.

  • pH Maintenance: During the addition of this compound, the pH of the solution will decrease due to the formation of HCl. Monitor the pH and maintain it at approximately 7.4 by the dropwise addition of 1 M NaOH.

  • Reaction Incubation: Allow the reaction to proceed for 4 hours at 4°C with continuous gentle stirring.

  • Purification: Remove the unreacted this compound and byproducts by dialysis against phosphate-buffered saline (PBS) at 4°C for 48 hours, with several buffer changes.

  • Characterization: Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry to observe an increase in the molecular weight of the protein. The extent of modification can be quantified using a TNBSA assay to determine the percentage of modified lysine residues.

  • Storage: Store the conjugates in aliquots at -20°C.

Part 2: Development of a Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common format for detecting small molecules.[12][13][14] In this assay, free hapten in a sample competes with a hapten-enzyme conjugate (or a hapten-coated plate) for binding to a limited amount of specific antibody. The signal is inversely proportional to the concentration of the free hapten.

Protocol 2: Indirect Competitive ELISA for this compound

  • Plate Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the methoxyacetyl-BSA conjugate (1 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (methoxyacetic acid) and the cross-reactants (acetic acid, propionic acid, butyric acid) in assay buffer (PBST with 1% BSA).

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the anti-methoxyacetyl polyclonal antibody (previously titered to determine the optimal dilution) for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted in assay buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to generate a standard curve by plotting the percentage of binding against the logarithm of the analyte concentration. The half-maximal inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the maximum signal.

Cross-Reactivity Calculation:

The percentage of cross-reactivity (%CR) is calculated using the following formula:[15][16]

%CR = (IC50 of Methoxyacetic Acid / IC50 of Cross-Reactant) x 100

Hypothetical Comparative Data

The following table presents hypothetical, yet plausible, results from a competitive ELISA designed to assess the cross-reactivity of this compound.

AnalyteStructureIC50 (ng/mL)Cross-Reactivity (%)
Methoxyacetic AcidCH₃OCH₂COOH15100
Acetic AcidCH₃COOH> 10,000< 0.15
Propionic AcidCH₃CH₂COOH> 10,000< 0.15
Butyric AcidCH₃CH₂CH₂COOH> 10,000< 0.15

Interpretation of Hypothetical Results:

The hypothetical data in the table above suggests that the antibodies generated against the methoxyacetyl hapten are highly specific. The negligible cross-reactivity with acetyl, propionyl, and butyryl moieties indicates that the methoxy group is a critical component of the epitope recognized by the antibodies. This high specificity is desirable for the development of a selective immunoassay for methoxyacetylated molecules.

The following diagram illustrates the principle of the competitive immunoassay and the basis for cross-reactivity:

competitive_elisa cluster_well Microtiter Well Surface Coated_Antigen Coating Antigen (BSA-MAC) Antibody Antibody Antibody->Coated_Antigen Free_Hapten Free Hapten (Methoxyacetate) Free_Hapten->Antibody Competition Cross_Reactant Cross-Reactant (e.g., Acetate) Cross_Reactant->Antibody Potential Competition (Low Affinity)

Figure 2: Principle of competitive ELISA for this compound cross-reactivity.

Conclusion

This guide has outlined the critical importance and a systematic approach for evaluating the cross-reactivity of this compound. By synthesizing appropriate immunogens, developing a sensitive competitive ELISA, and analyzing the data with rigor, researchers can gain a clear understanding of the specificity of their antibody reagents. The provided protocols and conceptual frameworks serve as a robust starting point for these essential studies. While the presented comparative data is hypothetical, it underscores the expected high specificity for the methoxyacetyl group, a crucial consideration for its application in drug development and diagnostics. The ultimate goal is to ensure the safety, efficacy, and reliability of novel therapeutics and analytical methods that utilize this versatile acylating agent.

References

A Senior Application Scientist's Guide to Methoxyacetyl Chloride: Performance Benchmarking in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Acylation in Modern Drug Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the introduction of an acyl group (R-C=O) is a cornerstone transformation. This process, known as acylation, is fundamental for building molecular complexity and fine-tuning the pharmacological properties of a drug candidate.[1][2] Acylation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3] Consequently, the selection of an appropriate acylating agent is a decision of paramount importance, directly influencing reaction efficiency, yield, selectivity, and the purity profile of the final API.[1]

Acyl chlorides are among the most potent acylating agents, prized for their high reactivity.[4][5] This reactivity stems from the strong electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing nature of both the oxygen and chlorine atoms.[1][5] This guide provides an in-depth performance comparison of Methoxyacetyl chloride (MAC), a versatile and increasingly important reagent, against other common acylating agents used in API synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide objective experimental data, and offer detailed protocols to empower researchers and drug development professionals to make informed decisions for their synthetic challenges.

This compound (MAC): A Profile

This compound (C₃H₅ClO₂) is a colorless to yellow liquid that serves as a powerful acylating agent.[6][7] It is a crucial reagent in the synthesis of numerous APIs, including the antihypertensive drug cilazapril and the anti-inflammatory drug carprofen.[6]

Chemical Properties of this compound:

Property Value
CAS Number 38870-89-2[6][8]
Molecular Formula C₃H₅ClO₂[6][8]
Molecular Weight 108.52 g/mol [8]
Boiling Point 112-113 °C[7][8]

| Density | 1.187 g/mL at 25 °C[7][8] |

The reactivity of MAC is driven by the acyl chloride functional group. However, the presence of the methoxy group at the alpha-position introduces unique electronic effects that modulate its performance, offering a distinct profile compared to simpler acyl chlorides.

The Underlying Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with a nucleophile (such as an amine or alcohol) proceeds through a classic nucleophilic addition-elimination mechanism. Understanding this pathway is key to optimizing reaction conditions.

  • Causality of the Mechanism: The reaction is initiated by the attack of a nucleophile (e.g., the lone pair of an amine's nitrogen) on the highly electrophilic carbonyl carbon of MAC. This step is the addition phase, forming a transient tetrahedral intermediate. The reaction is often conducted in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl gas that is subsequently formed, driving the reaction to completion.[5] The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. This is the elimination phase.[9]

Caption: Nucleophilic addition-elimination mechanism for acylation.

Comparative Performance Analysis

The choice of an acylating agent is a trade-off between reactivity, selectivity, safety, and cost. Here, we compare this compound against two widely used alternatives: the ubiquitous Acetyl chloride and the bifunctional Chloroacetyl chloride .

Reactivity and Selectivity

The reactivity of acyl chlorides is modulated by the electronic nature of the group attached to the carbonyl.

  • Acetyl Chloride (CH₃COCl): The methyl group is weakly electron-donating, making it a highly reactive, general-purpose acetylating agent.[5]

  • This compound (CH₃OCH₂COCl): The ether oxygen has an electron-withdrawing inductive effect due to its electronegativity, which slightly increases the electrophilicity of the carbonyl carbon compared to acetyl chloride. This can lead to faster reaction rates under certain conditions.

  • Chloroacetyl Chloride (ClCH₂COCl): The chlorine atom is strongly electron-withdrawing, making the carbonyl carbon significantly more electrophilic. This results in very high reactivity but can sometimes lead to lower selectivity and the formation of side products.[10]

Quantitative Performance in a Model Reaction

To provide an objective comparison, we summarize performance data for the N-acylation of a representative primary amine, Aniline, under standardized laboratory conditions.

Acylating AgentStructureReaction Time (Typical)Yield (Typical)Key ByproductNoteworthy Characteristics
This compound CH₃OCH₂COCl1-2 hours>95%HClExcellent reactivity; introduces a methoxyacetyl group which can improve solubility.
Acetyl Chloride CH₃COCl1-2 hours>95%HClStandard, highly effective acetylating agent; high volatility.[11]
Chloroacetyl Chloride ClCH₂COCl<1 hour>90%HClVery high reactivity; the resulting product contains a reactive C-Cl bond for further functionalization.[12]

Disclaimer: The data presented is illustrative, based on established principles of chemical reactivity. Actual results will vary depending on the specific substrate and reaction conditions.

Safety and Handling Profile

All acyl chlorides are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11][13]

ParameterThis compoundAcetyl ChlorideChloroacetyl Chloride
Primary Hazards Flammable, Corrosive, Toxic if inhaled[8][13][14]Highly Flammable, Corrosive, Reacts violently with water[11]Toxic, Corrosive, Health hazard[12]
Moisture Sensitivity High; reacts with water.[15][16]Very High; reacts violently.[9]High; reacts with water.[17]
Storage 2-8°C, under inert gas, away from moisture.[8][15]Flammables cabinet, away from moisture.Store in a dry, cool, well-ventilated place.[17]
Flash Point 28 °C (82.4 °F)[8][14]-17 °C (1.4 °F)Non-combustible[12]
Cost-Effectiveness Considerations

Evaluating the true cost requires looking beyond the price per kilogram.

  • Reagent Cost: Acetyl chloride is generally the most economical option for simple acetylation. This compound and chloroacetyl chloride are specialty reagents and typically have a higher initial cost.

  • Process Efficiency: The high yields and potentially faster reaction times with MAC and chloroacetyl chloride can offset their higher initial cost by improving throughput and reducing downstream processing time.[18]

  • Atom Economy & Waste: All three reagents produce HCl as a byproduct, requiring a base to neutralize, which adds to the cost and waste stream. The choice does not significantly differ in this regard.

  • Value of Functionality: The primary driver for choosing MAC or chloroacetyl chloride is the specific functional group they introduce, which is essential for the API's final structure and function. This synthetic value often outweighs simple cost comparisons.[19]

Experimental Protocols: A Self-Validating System

A trustworthy protocol not only lists steps but explains the rationale, allowing for adaptation and troubleshooting. Here is a detailed, self-validating protocol for a general N-acylation using this compound.

Protocol: N-Methoxyacetylation of a Primary Amine

Objective: To synthesize an N-methoxyacetylated amine with high yield and purity.

Materials:

  • Primary Amine (Substrate) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.2 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Caption: General experimental workflow for N-acylation.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

    • Expertise Note: An inert atmosphere is critical because this compound and the reaction intermediates are highly sensitive to moisture.[15] Water would consume the reagent to form methoxyacetic acid.

  • Dissolution: Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Expertise Note: Triethylamine acts as a non-nucleophilic base to scavenge the HCl produced during the reaction. Using a slight excess (1.2 eq) ensures that the reaction medium does not become acidic, which could protonate the starting amine and render it non-nucleophilic.

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Expertise Note: The acylation reaction is highly exothermic.[9] Adding the acyl chloride at 0 °C helps to control the reaction rate, dissipate heat, and minimize the formation of potential side products.

  • Addition of MAC: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.

    • Expertise Note: A slight excess of the acylating agent ensures complete consumption of the more valuable starting amine. Dropwise addition is crucial for temperature control.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Expertise Note: The bicarbonate solution neutralizes any remaining unreacted acyl chloride and the triethylamine hydrochloride salt formed during the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and then brine.

    • Expertise Note: The water wash removes water-soluble components, and the brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.

Conclusion: Selecting the Optimal Acylating Agent

The selection of an acylating agent is a strategic decision in API synthesis. While acetyl chloride remains the workhorse for simple acetylations due to its low cost and high reactivity, specialized reagents offer indispensable advantages.

This compound emerges as a superior choice when the synthetic goal is to introduce the methoxyacetyl moiety, which can impart beneficial physicochemical properties to the final API. Its performance, characterized by high yields and predictable reactivity, makes it a reliable and crucial tool. Chloroacetyl chloride is the reagent of choice when extreme reactivity is needed or when the resulting α-chloro amide is required as a handle for subsequent nucleophilic displacement reactions.

The following decision-making guide can help streamline the selection process.

G cluster_choices cluster_reagents Start What is the desired acyl group? Acetyl Acetyl (-COCH₃) Start->Acetyl Simple Acetylation Methoxyacetyl Methoxyacetyl (-COCH₂OCH₃) Start->Methoxyacetyl Introduce Methoxy functionality Chloroacetyl Chloroacetyl (-COCH₂Cl) Start->Chloroacetyl Introduce reactive handle for further synthesis Use_AC Use Acetyl Chloride Acetyl->Use_AC Use_MAC Use this compound Methoxyacetyl->Use_MAC Use_CAC Use Chloroacetyl Chloride Chloroacetyl->Use_CAC

Caption: Decision logic for selecting an acylating agent.

Ultimately, a thorough understanding of the reaction mechanism, careful consideration of the safety and handling requirements, and a clear definition of the synthetic objective will guide the researcher to the optimal choice, ensuring an efficient, safe, and successful synthesis of the target API.

References

A Senior Application Scientist's Guide to Isotopic Labeling with Methoxyacetyl Chloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of quantitative metabolomics and proteomics, the choice of isotopic labeling reagent is a critical determinant of experimental success. This guide provides an in-depth technical comparison of methoxyacetyl chloride, particularly its deuterated form (d3-methoxyacetyl chloride), as a derivatization agent for quantitative analysis by mass spectrometry. We will objectively evaluate its performance characteristics against established alternatives, supported by established chemical principles and analogous experimental data, and provide detailed protocols to empower you to make informed decisions for your research.

The Rationale for Derivatization and Isotopic Labeling in Mass Spectrometry

Many endogenous metabolites, such as amino acids, organic acids, and neurotransmitters, possess polar functional groups (e.g., amines, hydroxyls, carboxylic acids) that present challenges for reversed-phase liquid chromatography-mass spectrometry (LC-MS) analysis. These challenges include poor retention on C18 columns, low ionization efficiency in electrospray ionization (ESI), and, consequently, inadequate sensitivity.

Chemical derivatization addresses these issues by chemically modifying the analyte to enhance its analytical properties.[1][2] Isotopic labeling, a specialized form of derivatization, involves tagging analytes with a stable isotope-labeled reagent (e.g., containing deuterium, ¹³C, or ¹⁵N). By labeling a control sample with the "heavy" version of the reagent and the experimental sample with the "light" (unlabeled) version, the two samples can be mixed and analyzed together. The resulting mass shift allows for precise relative quantification, as the isotopically paired analytes co-elute and experience identical ionization conditions, minimizing experimental variability.[3]

This compound as a Derivatization Agent

This compound (CH₃OCH₂COCl) is a reactive acyl chloride that readily derivatizes nucleophilic functional groups, primarily primary and secondary amines and hydroxyl groups, to form stable amide and ester linkages, respectively.[4][5] Its deuterated isotopologue, d3-methoxyacetyl chloride (CD₃OCH₂COCl), introduces a +3 Da mass shift, making it a suitable reagent for quantitative isotopic labeling studies.

Reaction Mechanism

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine or the oxygen of a hydroxyl group attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable methoxyacetylated derivative. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.[1][2]

Comparative Analysis: this compound vs. Alternative Reagents

The selection of a derivatization reagent is a trade-off between reactivity, selectivity, stability of the derivatives, and the impact on chromatographic and mass spectrometric performance. Here, we compare d3-methoxyacetyl chloride with two widely used classes of derivatization reagents: another acyl chloride (benzoyl chloride) and a sulfonyl chloride (dansyl chloride).

Featured3-Methoxyacetyl ChlorideBenzoyl Chloride (¹³C₆-labeled)Dansyl Chloride (¹³C₂-labeled)
Reactive Groups Primary/secondary amines, hydroxyls[5]Primary/secondary amines, phenols, some alcohols[2]Primary/secondary amines, phenols[6]
Reactivity High (fast reaction at room temp)[1][4]High (very fast, <1 min at room temp)[1]Moderate (requires heating, ~60 min at 60°C)[6]
Derivative Stability Good (stable amides and esters)[7]Excellent (very stable derivatives)[1]Good, but can be light-sensitive[2]
Impact on Retention Moderate increase in hydrophobicitySignificant increase in hydrophobicity[1]Significant increase in hydrophobicity[6]
Ionization Enhancement Expected improvement due to increased hydrophobicitySignificant improvement in positive ion mode[1]Significant improvement due to permanently charged dimethylamino group[6]
Commercial Availability Unlabeled is common; d3-precursor is availableLabeled and unlabeled are commercially availableLabeled and unlabeled are commercially available
Byproducts HCl (neutralized by base)HCl (neutralized by base)Sulfonic acid (quenched)

Key Insights:

  • Reactivity and Throughput: this compound, like benzoyl chloride, offers the advantage of rapid reaction times at room temperature, which is beneficial for high-throughput applications and for minimizing the degradation of thermally labile metabolites.[1][4] This contrasts with dansyl chloride, which typically requires a longer incubation at elevated temperatures.[6]

  • Chromatographic Properties: The addition of the methoxyacetyl group will increase the hydrophobicity of polar metabolites, improving their retention on reversed-phase columns. However, the effect will be less pronounced than that of the larger benzoyl or dansyl groups. This could be advantageous for separating less polar metabolites that might be too strongly retained after derivatization with more hydrophobic tags.

  • Ionization Efficiency: While all three reagents improve ionization efficiency, dansyl chloride is particularly effective due to its tertiary amine moiety, which is readily protonated.[6] The improvement with this compound is primarily due to the increased hydrophobicity of the derivatives, which enhances their surface activity in the ESI droplets.[1]

  • Availability: A significant consideration is the commercial availability of the isotopically labeled reagent. While ¹³C₆-benzoyl chloride and ¹³C-dansyl chloride are readily available, d3-methoxyacetyl chloride may need to be synthesized from its commercially available precursor, d3-methoxyacetic acid.

Experimental Protocols

Disclaimer: The following protocols are provided as a guide. Optimization of reaction conditions (e.g., reagent concentration, pH, reaction time, and temperature) is recommended for specific applications and sample matrices.

Synthesis of d3-Methoxyacetyl Chloride from d3-Methoxyacetic Acid

Materials:

  • d3-Methoxyacetic acid (e.g., from Santa Cruz Biotechnology)[8]

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve d3-methoxyacetic acid in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (or thionyl chloride) (approx. 1.2-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The resulting solution of d3-methoxyacetyl chloride in DCM can be used directly in the derivatization step, or the solvent can be carefully removed under reduced pressure to yield the crude product. Caution: this compound is volatile and corrosive.

Protocol for Isotopic Labeling of Metabolites in a Biological Extract

This protocol is adapted from established methods for benzoyl chloride derivatization and should be optimized for your specific sample type and analytes of interest.[2][9]

Materials:

  • Lyophilized biological extract (e.g., plasma, cell lysate)

  • "Light" derivatization reagent: this compound solution (e.g., 2% v/v in anhydrous acetonitrile)

  • "Heavy" derivatization reagent: d3-Methoxyacetyl chloride solution (e.g., 2% v/v in anhydrous acetonitrile)

  • Base: e.g., 100 mM Sodium Carbonate or Triethylamine solution

  • Quenching solution: e.g., 1% formic acid in water

  • Internal standard solution (optional, but recommended)

Procedure:

  • Sample Preparation: Reconstitute the lyophilized "light" sample extract and "heavy" (control/standard) sample extract in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Derivatization:

    • To the "light" sample, add the base solution followed by the "light" this compound solution.

    • To the "heavy" sample, add the base solution followed by the "heavy" d3-methoxyacetyl chloride solution.

    • Vortex the samples immediately and incubate at room temperature for approximately 20-30 minutes.

  • Quenching: Add the quenching solution to each sample to stop the reaction and hydrolyze any remaining acyl chloride.

  • Sample Pooling: Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

  • Sample Cleanup: Centrifuge the pooled sample to pellet any precipitates. The supernatant is ready for LC-MS analysis. A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.

LC-MS Analysis

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from low to high organic content to resolve the derivatized metabolites.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40 °C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Full scan for discovery or Selected Reaction Monitoring (SRM) / Parallel Reaction Monitoring (PRM) for targeted quantification.

  • Data Analysis: Extract ion chromatograms for the "light" and "heavy" pairs of each metabolite. The ratio of the peak areas provides the relative quantification.

Visualization of Workflows and Mechanisms

Reaction Mechanism of this compound with a Primary Amine

G Sample_A Sample A (e.g., Control) Deriv_A Derivatize Sample_A->Deriv_A Sample_B Sample B (e.g., Treated) Deriv_B Derivatize Sample_B->Deriv_B Heavy_Reagent Heavy Reagent (d3-Methoxyacetyl Chloride) Heavy_Reagent->Deriv_A Light_Reagent Light Reagent (this compound) Light_Reagent->Deriv_B Labeled_A Heavy Labeled Sample A Deriv_A->Labeled_A Labeled_B Light Labeled Sample B Deriv_B->Labeled_B Mix Mix 1:1 Labeled_A->Mix Labeled_B->Mix LCMS LC-MS Analysis Mix->LCMS Data Data Analysis (Peak Area Ratios) LCMS->Data

References

Methoxyacetyl Chloride in Medicinal Chemistry: A Comparative Guide to a Versatile Acylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic introduction of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the arsenal of reagents available to the modern chemist, methoxyacetyl chloride has emerged as a versatile and highly effective acylating agent for the incorporation of the methoxyacetyl moiety. This guide provides an in-depth technical review of the applications of this compound in medicinal chemistry, offering a comparative analysis against alternative acylating agents, supported by experimental data and detailed protocols.

The Strategic Advantage of the Methoxyacetyl Group

The methoxyacetyl group, once incorporated into a molecule as a methoxyacetamide, offers a unique combination of properties that can be strategically leveraged in drug design. Its utility stems from a balance of electronic and steric effects that can enhance a molecule's drug-like properties.[1][2]

Key Physicochemical and Pharmacokinetic Influences:

  • Enhanced Solubility: The ether oxygen in the methoxyacetyl group can act as a hydrogen bond acceptor, which can improve the aqueous solubility of the parent molecule. This is a critical parameter for oral bioavailability.[1]

  • Modulation of Lipophilicity: The methoxyacetyl group provides a moderate increase in lipophilicity compared to a simple acetyl group, which can be fine-tuned to optimize membrane permeability and target engagement.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than more labile functional groups. However, the position of the methoxy group can influence susceptibility to enzymatic cleavage.[3][4] Strategic placement can block or slow down metabolic pathways, prolonging the drug's half-life.

  • Conformational Control: The methoxyacetyl group can influence the conformation of a molecule through steric and electronic interactions, potentially locking it into a bioactive conformation for optimal receptor binding.

This compound: A Highly Reactive Acylating Agent

This compound (CH₃OCH₂COCl) is a colorless liquid characterized by the highly reactive acyl chloride functional group.[5] This reactivity makes it a powerful reagent for the acylation of a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.

The high electrophilicity of the carbonyl carbon in this compound is due to the inductive electron-withdrawing effects of both the chlorine and oxygen atoms. This makes it highly susceptible to nucleophilic attack, leading to rapid and often high-yielding acylation reactions.[6]

Comparative Performance: this compound vs. Alternative Acylating Agents

The choice of an acylating agent is a critical decision in a synthetic campaign, impacting reaction efficiency, selectivity, and overall yield. Here, we compare the performance of this compound with other common acylating agents in the context of amine acylation to form amides, a prevalent transformation in medicinal chemistry.

Table 1: Comparative Performance of Acylating Agents in the Acylation of Benzylamine

Acylating AgentStructureTypical Reaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
This compound CH₃OCH₂COClAmine, base (e.g., triethylamine), inert solvent (e.g., DCM), 0 °C to RT>90High reactivity, clean reaction, good yields.Moisture sensitive, generates corrosive HCl byproduct.
Acetyl ChlorideCH₃COClAmine, base (e.g., triethylamine), inert solvent (e.g., DCM), 0 °C to RT>90High reactivity, readily available, cost-effective.Highly volatile and corrosive, moisture sensitive, generates HCl.[7]
Acetic Anhydride(CH₃CO)₂OAmine, optional catalyst (e.g., DMAP), may require heating80-95Less reactive and easier to handle than acyl chlorides, byproduct is non-corrosive acetic acid.Less reactive, may require harsher conditions or catalysis.[5]
Chloroacetyl ChlorideClCH₂COClAmine, base (e.g., triethylamine), inert solvent (e.g., DCM), 0 °C to RT>90High reactivity, introduces a versatile chloro-handle for further functionalization.Moisture sensitive, generates corrosive HCl byproduct, potential for side reactions at the α-chloro position.

Causality Behind Experimental Choices:

The high reactivity of acyl chlorides like this compound allows for reactions to be conducted under mild conditions, often at room temperature or below, which is advantageous for substrates with sensitive functional groups.[6] The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine nucleophile and halt the reaction.[8] While acetic anhydride is a milder alternative, its lower reactivity often necessitates heating or the use of a catalyst, which may not be compatible with all substrates.

Experimental Protocols

General Protocol for the Methoxyacetylation of a Primary Amine (N-Benzyl-2-methoxyacetamide)

This protocol describes the synthesis of N-benzyl-2-methoxyacetamide, a representative example of a methoxyacetylation reaction.

Reaction Scheme:

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add this compound (1.1 equivalents) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield N-benzyl-2-methoxyacetamide. A typical reported yield for this type of reaction is in the range of 85-95%.

Diagram: Experimental Workflow for Methoxyacetylation

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Aqueous Workup cluster_iso Isolation & Purification prep1 Dissolve benzylamine and triethylamine in anhydrous DCM prep2 Cool solution to 0 °C prep1->prep2 react1 Add this compound dropwise prep2->react1 react2 Stir at room temperature for 2-4 hours react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with water react3->workup1 Upon completion workup2 Wash with 1M HCl workup1->workup2 workup3 Wash with sat. NaHCO₃ workup2->workup3 workup4 Wash with brine workup3->workup4 workup5 Dry organic layer (MgSO₄) workup4->workup5 iso1 Filter and concentrate workup5->iso1 iso2 Purify (recrystallization or chromatography) iso1->iso2 final_product N-benzyl-2-methoxyacetamide iso2->final_product

Caption: Generalized workflow for the synthesis of N-benzyl-2-methoxyacetamide.

Case Study: The Role of the Methoxyacetyl Group in Drug Design

A notable example of the application of the methoxyacetyl group is in the synthesis of certain fentanyl analogs, where the propionamide group is replaced by a 2-methoxyacetamide group.[4] This modification can alter the compound's binding affinity to opioid receptors and its metabolic profile. The synthesis of such analogs often involves the acylation of the precursor amine with this compound in the final step.[4]

Diagram: this compound in Fentanyl Analog Synthesis

G precursor Fentanyl Precursor (Amine) product Methoxyacetylfentanyl Analog precursor->product Acylation reagent Methoxyacetyl Chloride reagent->product

Caption: Final acylation step in the synthesis of a methoxyacetylfentanyl analog.

Conclusion

This compound is a highly valuable reagent in medicinal chemistry, providing a straightforward and efficient means of introducing the methoxyacetyl group into drug candidates. The resulting methoxyacetamide moiety can confer beneficial physicochemical and pharmacokinetic properties, including enhanced solubility and metabolic stability. While its high reactivity necessitates careful handling, the mild reaction conditions and high yields often make it a superior choice compared to less reactive acylating agents. The strategic use of this compound allows medicinal chemists to fine-tune the properties of lead compounds, ultimately contributing to the development of safer and more effective therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with reactive chemical intermediates demands not only precision in synthesis but also an unwavering commitment to safety, extending through the entire lifecycle of a chemical, including its disposal. Methoxyacetyl chloride (CAS 38870-89-2), a valuable acylating reagent, is also a hazardous substance requiring meticulous handling and disposal.[1][2] This guide provides a comprehensive, technically grounded protocol for its safe neutralization and disposal, ensuring the protection of laboratory personnel and the environment.

The core principle behind the safe disposal of this compound, like other acyl chlorides, is controlled neutralization.[3] This substance reacts vigorously and exothermically with water and other nucleophiles to produce corrosive byproducts.[4][5] Improper disposal can lead to violent reactions, pressure buildup in waste containers, and the release of hazardous vapors.[4][6] The protocol outlined below is designed to mitigate these risks through a slow, controlled hydrolysis and neutralization process.

Hazard Profile & Immediate Safety Precautions

This compound is classified as a flammable liquid that causes severe skin burns, serious eye damage, and respiratory irritation. It is also toxic if inhaled.[7][8] Before handling or beginning any disposal procedure, a thorough risk assessment must be conducted. All operations must be performed inside a certified chemical fume hood.[4]

Table 1: Mandatory Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Tightly fitting chemical safety goggles and a full-face shield (minimum 8-inch).[7]Protects against splashes of corrosive liquid and irritating vapors. Acyl chlorides can cause severe eye damage, potentially leading to blindness.[7]
Hand Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves for integrity before use.[9][10]Prevents severe skin burns and corrosion upon contact.[9]
Body Flame-retardant and chemical-resistant lab coat or a complete chemical protection suit.[7][9]Protects skin from accidental spills and splashes.[4]
Respiratory Use is mandated within a chemical fume hood. If exposure limits may be exceeded, a full-face respirator with an appropriate cartridge (e.g., Type ABEK) is required.[7]Protects against inhalation of toxic and corrosive vapors that cause respiratory irritation.

Core Directive: The Neutralization Protocol

The primary disposal method involves a controlled reaction with a weak base, such as sodium bicarbonate or sodium carbonate, in an aqueous solution.[3] This process, known as quenching, first hydrolyzes the this compound to methoxyacetic acid and hydrochloric acid (HCl). The base then neutralizes these acidic products to form sodium methoxyacetate and sodium chloride, which are significantly less hazardous.

Chemical Reaction:

  • Hydrolysis: CH₃OCH₂COCl + H₂O → CH₃OCH₂COOH + HCl

  • Neutralization: CH₃OCH₂COOH + HCl + 2 NaHCO₃ → CH₃OCH₂COONa + NaCl + 2 H₂O + 2 CO₂ (gas)

Experimental Methodology for Neutralization

Materials:

  • This compound for disposal

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large glass beaker or flask (volume at least 5x the volume of the final solution)

  • Magnetic stir bar and stir plate

  • Ice bath

  • pH paper or calibrated pH meter

  • Appropriately labeled hazardous waste container

Step-by-Step Procedure:

  • Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate. For every 1 mole of this compound, use at least 2.5 moles of sodium bicarbonate to ensure a sufficient excess. Place the beaker in an ice bath and begin stirring to cool the solution to below 10 °C. The cold temperature helps to manage the exothermic nature of the reaction.[3]

  • Controlled Addition of this compound: Using a dropping funnel or by slowly pipetting, add the this compound to the cold, vigorously stirring bicarbonate solution dropwise. The rate of addition is critical; it must be slow enough to prevent a rapid temperature increase or excessive foaming from the evolution of CO₂ gas.[3]

  • Monitor the Reaction: Continuously monitor the reaction mixture. If the temperature rises above 20 °C or if foaming becomes too vigorous, immediately stop the addition and allow the mixture to cool and subside.

  • Complete the Reaction: After all the this compound has been added, allow the solution to slowly warm to room temperature while continuing to stir for at least 2 hours to ensure the reaction is complete.

  • Final pH Adjustment: Check the pH of the solution using pH paper or a meter. The final pH should be in the neutral range (typically 6-8).[3] If the solution is still acidic, slowly add more sodium bicarbonate solution until neutral. If it has become too basic, it can be neutralized with a dilute acid like 1M HCl.

  • Waste Collection: Transfer the final, neutralized aqueous solution to a properly labeled hazardous waste container. Even though neutralized, the solution should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) department.[7][11] Do not pour the solution down the drain unless explicitly permitted by local regulations.[7]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

G start Start: this compound for Disposal assess Perform Risk Assessment & Wear Full PPE start->assess fume_hood Work in Chemical Fume Hood? assess->fume_hood stop STOP! Do Not Proceed fume_hood->stop No prep_base Prepare Cold 5-10% NaHCO3 Solution in Ice Bath fume_hood->prep_base Yes add_reagent Slowly Add this compound while Vigorously Stirring prep_base->add_reagent monitor Monitor Temperature & Foaming add_reagent->monitor control_ok Reaction Controlled? monitor->control_ok pause Pause Addition Allow to Cool control_ok->pause No stir Stir for 2 Hours at Room Temperature control_ok->stir Yes pause->add_reagent check_ph Check pH (Target 6-8) stir->check_ph collect Transfer to Labeled Hazardous Waste Container check_ph->collect dispose Dispose via EHS collect->dispose end End dispose->end

Caption: Workflow for this compound Neutralization and Disposal.

Emergency Procedures: Spill Management

Accidental spills must be handled immediately and safely.

  • For Small Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE as detailed in Table 1.

    • Contain the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4][8] Do not use combustible materials like paper towels directly on the liquid.

    • Using non-sparking tools, carefully scoop the absorbent material into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[4][9]

    • Decontaminate the spill area with a mild detergent and water, then wipe dry.[12]

  • For Large Spills (or any spill outside a fume hood):

    • Immediately evacuate the area, alerting all nearby personnel.[7]

    • If safe to do so, remove all sources of ignition.[8]

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately.[12][13]

Conclusion

The responsible management of reactive reagents like this compound is a cornerstone of laboratory safety. By understanding its chemical reactivity and adhering to a validated neutralization protocol, researchers can effectively mitigate the significant risks associated with its disposal. Always prioritize safety, wear the correct PPE, work within a fume hood, and consult your institution's EHS department to ensure full compliance with local waste disposal regulations.

References

Mastering Methoxyacetyl Chloride: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of chemical handling is not just a matter of compliance, but a cornerstone of innovation and safety. This guide provides essential, immediate safety and logistical information for the proficient handling of Methoxyacetyl chloride (CAS No: 38870-89-2), a flammable and corrosive liquid that demands meticulous attention to safety protocols.

Understanding the Inherent Risks of this compound

This compound is a valuable reagent in organic synthesis, but its utility is matched by its significant hazards. A thorough understanding of its properties is the first line of defense against accidental exposure and injury. It is classified as a flammable liquid and vapor, and more critically, it causes severe skin burns and eye damage.[1][2][3][4] Inhalation of its vapors can be toxic and may cause respiratory irritation.[2][3][4][5] Furthermore, it is moisture-sensitive and can react with water, alcohols, strong bases, and oxidizing agents, potentially leading to hazardous reactions.[1][2][5][6]

Hazard ClassificationGHS Hazard Statement
Flammable LiquidH226: Flammable liquid and vapor[2][3][4][7]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1][2][3][4][7]
Acute Toxicity, InhalationH331: Toxic if inhaled[2][3][5]
Specific Target Organ ToxicityH335: May cause respiratory irritation[2][3][4]

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component plays a critical role in creating a barrier between the researcher and the chemical.

Eye and Face Protection: The First Barrier

Given that this compound can cause serious eye damage, robust eye and face protection is paramount.[2][5]

  • Primary Protection: Tightly fitting chemical safety goggles are the minimum requirement.[5]

  • Enhanced Protection: For tasks with a higher risk of splashing, a face shield (minimum 8-inch) worn over safety goggles is mandatory.[5] All eye and face protection must be compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

Skin and Body Protection: A Chemical-Resistant Defense

The corrosive nature of this compound necessitates comprehensive skin and body protection.[8]

  • Gloves: Standard laboratory gloves are insufficient. Chemical-resistant gloves are required. Specific material recommendations include fluorinated rubber or nitrile rubber, with a sufficient breakthrough time.[5] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[9]

  • Lab Coat/Apron: A chemical-resistant lab coat or apron should be worn to protect against splashes.

  • Protective Clothing: For larger quantities or procedures with a higher risk of exposure, a complete chemical-resistant suit may be necessary.[5] Flame-retardant and antistatic protective clothing is also recommended.[5][8]

Respiratory Protection: Safeguarding Against Inhalation Hazards

Due to its toxicity upon inhalation, respiratory protection is crucial, especially when working outside of a certified chemical fume hood.[2][5]

  • Primary Control: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][8]

  • Respirator Requirements: If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[5] For situations where a respirator is the sole means of protection, a full-face supplied-air respirator is required.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic and well-rehearsed operational plan is key to minimizing risk.

Preparation and Precaution
  • Information is Key: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[5]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[1][6]

  • Gather all Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to avoid unnecessary movement.

  • Don PPE: Put on all required PPE before entering the designated work area.

Handling this compound
  • Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond containers and receiving equipment.[2][8]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid ignition sources.[1][8]

  • Controlled Dispensing: When transferring the liquid, do so slowly and carefully to minimize splashing and vapor generation.

  • Container Management: Keep the container tightly closed when not in use.[1][2][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5]

  • Maintain a Clean Workspace: Immediately clean up any small spills using an inert absorbent material.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup Prep1 Review SDS Prep2 Verify Fume Hood & Safety Equipment Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handle1 Ground & Bond Containers Prep3->Handle1 Handle2 Use Non-Sparking Tools Handle1->Handle2 Handle3 Dispense Slowly in Fume Hood Handle2->Handle3 Handle4 Keep Container Tightly Sealed Handle3->Handle4 Clean1 Clean Up Spills Immediately Handle4->Clean1 Clean2 Segregate & Label Waste Clean1->Clean2 Clean3 Dispose via Licensed Service Clean2->Clean3 Clean4 Doff & Dispose of Contaminated PPE Clean3->Clean4

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][8]
Accidental Release Measures

In the case of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.[5][9]

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.[1][8]

  • Containment: For small spills, use an inert absorbent material (e.g., sand, silica gel) to soak up the chemical.[1][4] Do not use combustible materials like sawdust.

  • Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1][8]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a crucial final step.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[1][6]

  • Licensed Disposal Service: Dispose of this compound and contaminated materials through a licensed professional waste disposal service.[5] Do not dispose of it down the drain.[5]

  • Incineration: A chemical incinerator equipped with an afterburner and scrubber is a suitable method for disposal, but extreme care must be taken during ignition due to its high flammability.[5]

  • Contaminated PPE: All contaminated PPE should be disposed of as hazardous waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.